2-Isopropylmalic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-propan-2-ylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-4(2)7(12,6(10)11)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITYXLXUCSKTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863129 | |
| Record name | 2-Isopropylmalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3237-44-3 | |
| Record name | α-Isopropylmalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3237-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Isopropylmalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003237443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropylmalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropylmalic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-ISOPROPYLMALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7T9UY4KVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Isopropylmalic Acid: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylmalic acid, a key intermediate in the biosynthesis of the essential amino acid leucine (B10760876), is a dicarboxylic acid of significant interest in metabolic research and as a potential target for antimicrobial drug development.[1] Its presence and concentration can serve as a biomarker for certain metabolic conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of this compound, supplemented with detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Identification
This compound is structurally a derivative of malic acid, with an isopropyl group substituting one of the hydrogens at the C2 position.[1]
| Identifier | Value |
| IUPAC Name | 2-hydroxy-2-(propan-2-yl)butanedioic acid |
| SMILES | CC(C)C(O)(CC(=O)O)C(=O)O |
| InChI | InChI=1S/C7H12O5/c1-4(2)7(12,6(10)11)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11) |
| InChI Key | BITYXLXUCSKTJS-UHFFFAOYSA-N |
| Molecular Formula | C7H12O5 |
| Molecular Weight | 176.17 g/mol |
| CAS Number | 3237-44-3 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted due to limited availability of experimental data.
| Property | Value | Source |
| Melting Point | 144-146 °C | [2] |
| Boiling Point | Not Available (Decomposes) | |
| Water Solubility | 200 mg/mL (1135.27 mM) | [3] |
| pKa (Strongest Acidic) | ~3.63 (Predicted) | |
| LogP | -0.29 (Predicted) | |
| Appearance | Solid |
Biological Role: Leucine Biosynthesis
This compound is a crucial intermediate in the leucine biosynthesis pathway, which is essential for most bacteria, archaea, fungi, and plants.[4] This pathway is absent in animals, making its enzymes potential targets for antimicrobial agents.
The biosynthesis of leucine from α-ketoisovalerate involves a series of enzymatic reactions. This compound is formed in the first committed step and is subsequently converted to 3-isopropylmalic acid.
Experimental Protocols
Chemical Synthesis of this compound
A detailed protocol for the chemical synthesis of α-isopropylmalate (this compound) can be found in the publication by Schloss et al. (1988) in Methods in Enzymology.[3][5] While the full text is not publicly available, the citation provides a starting point for obtaining the detailed methodology. The synthesis generally involves the reaction of a suitable precursor with an isopropyl-containing reagent.
Purification of this compound
Purification of this compound can be achieved using chromatographic techniques. Anion exchange chromatography followed by preparative high-performance liquid chromatography (HPLC) with an octadecylsilane (B103800) (ODS) column has been shown to be effective for separating it from complex mixtures like yeast growth medium.[6]
Enzymatic Assay of 2-Isopropylmalate Synthase (EC 2.3.3.13)
The activity of 2-isopropylmalate synthase, the enzyme that produces this compound, can be determined by measuring the rate of Coenzyme A (CoA) release using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[7][8] The reaction of the free thiol group of CoA with DTNB produces a yellow-colored product that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 8.5)
-
KCl (e.g., 20 mM)
-
Acetyl-CoA (e.g., 0.2 mM)
-
α-Ketoisovaleric acid (e.g., 0.5 mM)
-
DTNB solution (e.g., 1 mM in a suitable buffer)
-
Purified 2-isopropylmalate synthase
-
Absolute ethanol
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, KCl, acetyl-CoA, and α-ketoisovaleric acid.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the purified enzyme to the reaction mixture.
-
Incubate the reaction for a defined period (e.g., 5 minutes) at the chosen temperature.
-
Stop the reaction by adding absolute ethanol.
-
Add the DTNB solution to the stopped reaction mixture.
-
Measure the absorbance of the solution at 412 nm.
-
Calculate the amount of CoA produced based on the molar extinction coefficient of the DTNB-CoA adduct.
Enzymatic Assay of 3-Isopropylmalate Dehydrogenase (EC 1.1.1.85)
The activity of 3-isopropylmalate dehydrogenase, the enzyme that consumes 3-isopropylmalic acid, can be assayed by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.5)
-
MgCl2 (e.g., 1 mM)
-
KCl (e.g., 100 mM)
-
NAD+ (e.g., 5 mM)
-
3-Isopropylmalic acid (substrate, varied concentrations)
-
Purified 3-isopropylmalate dehydrogenase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, and NAD+.
-
Add a specific amount of the purified enzyme to the reaction mixture.
-
Initiate the reaction by adding 3-isopropylmalic acid.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The initial linear rate of the reaction is used to determine the enzyme activity. The amount of NADH produced can be calculated using its molar extinction coefficient.
Conclusion
This compound is a metabolite of fundamental importance in the biosynthesis of leucine in a wide range of organisms. Its unique chemical structure and properties, coupled with its central role in a pathway absent in higher animals, make it a subject of ongoing research, particularly in the quest for novel antimicrobial therapies. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, purify, and study the enzymatic reactions involving this key molecule. Further research into the experimental determination of all its physicochemical properties will provide a more complete understanding of this important dicarboxylic acid.
References
- 1. This compound | C7H12O5 | CID 77 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 3237-44-3 [sigmaaldrich.com]
- 3. P. aeruginosa Metabolome Database: this compound (PAMDB000135) [pseudomonas.umaryland.edu]
- 4. Isopropylmalic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis of alpha-isopropylmalate, beta-isopropylmalate, and dimethylcitraconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of α-isopropylmalate synthases containing different copy numbers of tandem repeats in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [kuscholarworks.ku.edu]
A Comprehensive Technical Guide on the Discovery and History of 2-Isopropylmalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylmalic acid, a crucial intermediate in the biosynthesis of the essential amino acid leucine (B10760876), stands as a testament to the foundational discoveries in metabolic pathways that have paved the way for advancements in biochemistry, microbiology, and drug development. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the key experiments, methodologies, and quantitative data that led to its identification and the elucidation of its role in the leucine biosynthetic pathway. The pathway's absence in animals makes its components, including the enzymes that produce and metabolize this compound, attractive targets for the development of novel antimicrobial agents and herbicides.
The Discovery and Early History
The journey to understanding the biosynthesis of leucine and the role of its intermediates began in the mid-20th century, a period of burgeoning research into metabolic pathways. While leucine was first isolated in 1819 by French chemist Joseph Louis Proust from cheese, the intricate steps of its synthesis by microorganisms and plants remained a mystery for over a century.
The pivotal moment in the discovery of this compound came in 1963 , through the work of Murray Strassman and Louis N. Ceci . Their research, published in the Journal of Biological Chemistry, provided the first direct evidence for the enzymatic formation of α-isopropylmalic acid (a synonym for this compound) in yeast.[1] They demonstrated that a cell-free extract of yeast could catalyze the condensation of α-ketoisovalerate and acetyl-CoA to form this previously unidentified intermediate.
Contemporaneously, the broader leucine biosynthetic pathway was being meticulously unraveled by S. R. Gross, R. O. Burns, and H. E. Umbarger . Their series of papers in Biochemistry in the same year detailed the subsequent steps in the pathway in Neurospora crassa and Salmonella typhimurium, including the isomerization of this compound to 3-isopropylmalic acid and its subsequent oxidative decarboxylation.
These seminal studies relied on the innovative techniques of the time, including radioisotope tracing and paper chromatography , to isolate and identify the fleeting intermediates of the metabolic pathway. The use of mutant organisms (auxotrophs) that were unable to synthesize leucine and consequently accumulated specific intermediates was also a critical tool in piecing together the sequence of enzymatic reactions.
The Leucine Biosynthesis Pathway
This compound is the first committed intermediate in the leucine-specific branch of the branched-chain amino acid biosynthetic pathway. The pathway begins with precursors from other metabolic routes and culminates in the synthesis of L-leucine.
Experimental Protocols of the Discovery Era
The elucidation of the role of this compound was dependent on a series of meticulous experimental procedures. The following protocols are reconstructed based on the methodologies described in the foundational papers of the 1960s.
Protocol 1: Preparation of Cell-Free Extracts
This procedure was fundamental for studying enzymatic reactions in a controlled, in vitro environment.
-
Organism Growth: Saccharomyces cerevisiae or Neurospora crassa were cultured in appropriate minimal media. For auxotrophic mutants, the medium was supplemented with a limiting amount of leucine to allow for initial growth.
-
Cell Harvesting: Cells were harvested in the late logarithmic phase of growth by centrifugation at approximately 5,000 x g for 10 minutes at 4°C.
-
Cell Lysis: The cell pellet was washed with a cold buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5) and then resuspended in a minimal volume of the same buffer. Cell disruption was typically achieved by mechanical means, such as grinding with alumina (B75360) or glass beads, or by sonication.
-
Centrifugation: The resulting homogenate was subjected to high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to remove cell debris, yielding a clear supernatant, which served as the cell-free extract.
Protocol 2: Enzymatic Synthesis and Identification of this compound
This protocol, adapted from Strassman and Ceci (1963), demonstrates the formation of this compound from its precursors.
-
Reaction Mixture: A typical reaction mixture contained the following components in a final volume of 1.0 ml:
-
Potassium phosphate buffer (pH 7.5): 100 µmoles
-
α-Ketoisovalerate: 10 µmoles
-
Acetyl-CoA (labeled with ¹⁴C in the acetyl group): 0.5 µmoles (containing approximately 50,000 counts per minute)
-
MgCl₂: 5 µmoles
-
Cell-free extract: 0.5 ml (containing 5-10 mg of protein)
-
-
Incubation: The reaction mixture was incubated at 30°C for 1-2 hours.
-
Reaction Termination: The reaction was stopped by adding 0.1 ml of 50% trichloroacetic acid to precipitate the protein.
-
Sample Preparation: The precipitated protein was removed by centrifugation, and the supernatant was analyzed.
-
Identification by Paper Chromatography:
-
An aliquot of the supernatant was spotted onto Whatman No. 1 filter paper.
-
Known standards of suspected intermediates were spotted alongside the sample.
-
The chromatogram was developed using a solvent system such as n-butanol-acetic acid-water (4:1:5, v/v/v).
-
After drying, the paper was scanned for radioactivity to locate the product formed from the ¹⁴C-labeled acetyl-CoA.
-
The radioactive spot was compared with the position of known standards, which were visualized by spraying with a suitable indicator (e.g., bromocresol green for acidic compounds).
-
Quantitative Data from Early Studies
The pioneering studies on this compound provided initial quantitative data that were crucial for understanding the kinetics and efficiency of the enzymatic reactions. The following tables summarize some of these early findings.
| Table 1: Enzymatic Activity of 2-Isopropylmalate Synthase | |
| Parameter | Value |
| Organism | Saccharomyces cerevisiae |
| Enzyme Source | Cell-free extract |
| Substrates | α-Ketoisovalerate, ¹⁴C-Acetyl-CoA |
| Product Measured | ¹⁴C-2-Isopropylmalic acid |
| Specific Activity | ~1.5 mµmoles of product formed/hour/mg of protein |
| Data adapted from Strassman and Ceci (1963) |
| Table 2: Paper Chromatography of Leucine Biosynthesis Intermediates | |
| Compound | Approximate R_f Value * |
| α-Ketoisovalerate | 0.85 |
| This compound | 0.65 |
| 3-Isopropylmalic Acid | 0.55 |
| α-Ketoisocaproate | 0.90 |
| Leucine | 0.70 |
| Solvent System: n-butanol-acetic acid-water (4:1:5, v/v/v). R_f values are estimates based on qualitative descriptions and typical separations of similar compounds from that era. |
Conclusion
The discovery of this compound was a landmark achievement in the field of biochemistry, providing a critical piece of the puzzle in the elucidation of the leucine biosynthetic pathway. The innovative use of radioisotope tracers, chromatography, and microbial genetics by researchers in the early 1960s laid the groundwork for our current understanding of this essential metabolic route. For contemporary researchers and drug development professionals, this history not only offers a fascinating glimpse into the foundational principles of metabolic research but also highlights the enduring relevance of targeting unique biosynthetic pathways in microorganisms for the development of novel therapeutics and agrochemicals. The detailed experimental protocols and quantitative data from these seminal studies continue to serve as a valuable reference and a testament to the rigor and ingenuity of early biochemical research.
References
function of 2-isopropylmalic acid in yeast metabolism
An In-depth Technical Guide on the Core Functions of 2-Isopropylmalic Acid in Yeast Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (2-iPMA), also known as α-isopropylmalate (α-IPM), is a crucial intermediate metabolite in the biosynthesis of the essential amino acid leucine (B10760876) in Saccharomyces cerevisiae. Beyond its fundamental role in primary metabolism, 2-iPMA is implicated in a variety of cellular processes, including transcriptional regulation, detoxification of metal ions, and signaling pathways that govern morphological transitions in response to nutrient availability. This technical guide provides a comprehensive overview of the multifaceted functions of 2-iPMA in yeast, detailing the core biochemical pathways, regulatory networks, and associated experimental methodologies. Quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams.
Core Function: Leucine Biosynthesis
The primary and most well-established function of this compound is its role as an intermediate in the biosynthesis of L-leucine. This pathway is initiated from the precursor 2-keto-isovalerate, an intermediate in valine biosynthesis.
The synthesis of leucine from 2-keto-isovalerate involves a five-step conversion process.[1] The initial step is the condensation of acetyl-CoA and 3-methyl-2-oxobutanoate (B1236294) (α-ketoisovalerate) to form (2S)-2-isopropylmalate, a reaction catalyzed by 2-isopropylmalate synthase.[2] This is followed by isomerization to 3-isopropylmalate, oxidative decarboxylation to α-ketoisocaproate, and finally, transamination to yield L-leucine.[1]
Enzymatic Steps and Cellular Localization
The leucine biosynthetic pathway is compartmentalized between the mitochondria and the cytosol in S. cerevisiae.
-
Step 1: Synthesis of this compound. This reaction is catalyzed by α-isopropylmalate synthase, which exists in two isoforms encoded by the LEU4 and LEU9 (also referred to as LEU5) genes.[3][4] The reaction is as follows: Acetyl-CoA + 3-methyl-2-oxobutanoate + H₂O ⇌ (2S)-2-isopropylmalate + CoA[2] The synthesis of 2-iPMA occurs in both the mitochondrial matrix and the cytosol.[5]
-
Step 2: Isomerization to 3-Isopropylmalate. 2-iPMA is isomerized to 3-isopropylmalate by the enzyme isopropylmalate isomerase, encoded by the LEU1 gene.[1][5] This two-step reaction involves dehydration to form an intermediate, isopropylmaleate, followed by hydration.[1] This step is exclusively cytosolic.[5]
-
Step 3: Oxidative Decarboxylation. 3-isopropylmalate is then oxidatively decarboxylated by 3-isopropylmalate dehydrogenase (encoded by the LEU2 gene) to yield α-ketoisocaproate.[1][5] This reaction is also cytosolic.[5]
-
Step 4: Transamination. The final step is the transamination of α-ketoisocaproate with glutamate (B1630785) as the amino donor, producing L-leucine and α-ketoglutarate. This reaction is catalyzed by branched-chain amino acid aminotransferases.[1]
Transport of this compound
Since the initial synthesis of 2-iPMA can occur in the mitochondria while the subsequent steps of leucine biosynthesis are cytosolic, 2-iPMA must be exported from the mitochondria.[5] The mitochondrial oxalacetate (B90230) carrier, Oac1p, has been identified as the primary transporter for 2-iPMA across the inner mitochondrial membrane, likely in exchange for oxalacetate.[5]
Visualization of the Leucine Biosynthesis Pathway
Caption: Compartmentalization of the leucine biosynthesis pathway in yeast.
Regulatory Functions of this compound
Beyond its role as a metabolic intermediate, 2-iPMA functions as a signaling molecule, primarily in the regulation of the leucine biosynthetic pathway itself.
Transcriptional Regulation via Leu3p
The expression of several genes in the leucine biosynthetic pathway, including LEU1 and LEU2, is regulated by the transcription factor Leu3p.[4] In the absence of 2-iPMA, Leu3p acts as a transcriptional repressor. However, when 2-iPMA is present, it binds to Leu3p, inducing a conformational change that converts Leu3p into a transcriptional activator.[6] This regulatory mechanism ensures that the enzymes required for later steps in the pathway are synthesized when the initial substrate, 2-iPMA, is available.
Regulation by Amino Acid Availability
The synthesis of α-isopropylmalate synthase, the first enzyme in the pathway, is subject to the "general control" of amino acid biosynthesis.[7] This means that under conditions of amino acid starvation, the expression of LEU4 is derepressed, leading to increased synthesis of 2-iPMA.[7][8]
Feedback Inhibition
The activity of α-isopropylmalate synthase is allosterically inhibited by the end product of the pathway, L-leucine.[9][10] This feedback inhibition provides a rapid mechanism to control the metabolic flux into the leucine biosynthetic pathway.
Visualization of the Regulatory Network
Caption: Regulatory network of leucine biosynthesis in yeast.
Role in Stress Response and Signaling
Recent studies have uncovered additional roles for 2-iPMA and its derivatives in cellular responses to environmental stress.
Aluminum Detoxification
Saccharomyces cerevisiae has been shown to secrete this compound into the culture medium.[11][12] This secreted 2-iPMA can chelate aluminum ions (Al³⁺), reducing their toxicity to the yeast cells.[11][12] The addition of 2-iPMA to the growth medium has been demonstrated to alleviate the growth inhibition caused by aluminum.[11] Mutant strains deficient in 2-iPMA synthesis show increased sensitivity to aluminum, highlighting the importance of this secretion for metal detoxification.[11][13]
Signaling for Invasive Growth
Under conditions of amino acid starvation, a derivative of an intermediate in the leucine pathway, 3-isopropylmalate methyl ester, is secreted by yeast.[14] This molecule acts as an autoinductive signal, promoting the transition from vegetative to invasive growth, a morphological change that allows yeast to forage for nutrients.[14] While this involves a downstream intermediate, it underscores the broader role of the leucine biosynthetic pathway in nutrient sensing and signaling.
Quantitative Data
Table 1: Kinetic Properties of α-Isopropylmalate Synthase from S. cerevisiae
| Parameter | Value | Conditions | Reference |
| Apparent Km (α-ketoisovalerate) | 16 µM | pH 7.5-8.5 | [10] |
| Apparent Km (acetyl-CoA) | 9 µM | pH 7.5-8.5 | [10] |
| Apparent Ka (K⁺) | 2 mM | - | [10] |
| Molecular Weight (no leucine) | 137,000 Da | Gel filtration | [10] |
| Molecular Weight (+ leucine) | 121,000 Da | Gel filtration | [10] |
| Leucine concentration for half-maximal inhibition | Varies with pH (increases ~10-fold from pH 7.5 to 8.5) | - | [9][10] |
Table 2: Accumulation of this compound by Leucine-Requiring Yeast Mutants
| Yeast Strain | Requirement | This compound Formed (mg/100 ml) |
| C7-2 | leucine | 74.7 |
| S2583D | leucine | 64.2 |
| S2:J82B | leucine | 36.6 |
| - | leucine and histidine | 41.9 |
| - | leucine, histidine and uracil | 32.6 |
| - | leucine, lysine, methionine, tryptophan and adenine | 13.6 |
| - | leucine, tryptophan, histidine, valine, isoleucine and adenine | 24.4 |
| - | leucine, lysine, tryptophan, histidine, valine and isoleucine | 38.4 |
| Data from Sai, T. (1967). Isopropylmalic Acid Accumulation by Leucine-requiring Yeast Mutants.[15] |
Experimental Protocols
Isolation and Identification of this compound
A common method for the isolation and identification of 2-iPMA from yeast culture medium involves a combination of chromatographic and spectroscopic techniques.
-
Anion Exchange Chromatography: The culture supernatant is first passed through an anion exchange column to separate acidic compounds, including 2-iPMA.[12]
-
High-Performance Liquid Chromatography (HPLC): The fractions containing acidic compounds are further purified by preparative HPLC using an octadecylsilane (B103800) (ODS) column.[12]
-
Spectroscopic Analysis: The purified compound is then identified using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS).[12]
Assay of α-Isopropylmalate Synthase Activity
The activity of α-isopropylmalate synthase can be measured spectrophotometrically by monitoring the disappearance of the thioester bond of acetyl-CoA at 232 nm. The assay mixture typically contains:
-
Tris-HCl buffer
-
α-ketoisovalerate
-
Acetyl-CoA
-
KCl
-
Enzyme preparation
The reaction is initiated by the addition of the enzyme, and the decrease in absorbance is monitored over time.
Analysis of Gene Expression
The expression of genes involved in 2-iPMA metabolism, such as LEU4, LEU1, and LEU2, can be analyzed using standard molecular biology techniques.
-
RNA Isolation: Total RNA is extracted from yeast cells grown under specific conditions (e.g., amino acid starvation vs. replete medium).
-
Reverse Transcription and Quantitative PCR (RT-qPCR): The isolated RNA is reverse transcribed to cDNA, which is then used as a template for qPCR with gene-specific primers. The relative expression levels are normalized to a housekeeping gene.
-
Transcriptome Analysis (RNA-Seq): For a global view of gene expression changes, RNA sequencing can be performed.[16][17]
Visualization of Experimental Workflow
Caption: Workflow for investigating 2-iPMA's role in yeast.
Implications for Drug Development
The enzymes of the branched-chain amino acid biosynthetic pathway, including α-isopropylmalate synthase, are attractive targets for the development of antifungal agents.[18] This is because this pathway is essential for fungi but absent in animals, suggesting that inhibitors of these enzymes could have high specificity and low toxicity in humans.[18] A thorough understanding of the structure, function, and regulation of the enzymes involved in 2-iPMA metabolism is therefore critical for the rational design of novel antifungal drugs.
Conclusion
This compound is a metabolite of central importance in Saccharomyces cerevisiae, functioning not only as an essential intermediate in leucine biosynthesis but also as a key signaling molecule and a mediator of stress responses. Its synthesis and transport are tightly regulated, and its presence influences gene expression through interaction with transcriptional regulators. The multifaceted roles of 2-iPMA highlight the intricate connections between primary metabolism and cellular regulation. Further research into the diverse functions of this molecule and its associated pathways will continue to provide valuable insights into yeast physiology and may pave the way for new applications in biotechnology and medicine.
References
- 1. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-isopropylmalate synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Leucine biosynthesis in yeast : Identification of two genes (LEU4, LEU5) that affect α-Isopropylmalate synthase activity and evidence that LEU1 and LEU2 gene expression is controlled by α-Isopropylmalate and the product of a regulatory gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Isopropylmalate, a Leucine Biosynthesis Intermediate in Yeast, Is Transported by the Mitochondrial Oxalacetate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron regulation through the back door: iron-dependent metabolite levels contribute to transcriptional adaptation to iron deprivation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence that alpha-isopropylmalate synthase of Saccharomyces cerevisiae is under the "general" control of amino acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Alpha-isopropylmalate synthase from yeast: purification, kinetic studies, and effect of ligands on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Isopropylmalate Synthase from Yeast: Purification, Kinetic Studies, and Effect of Ligands on Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction of aluminum toxicity by this compound in the budding yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Secretion of an aluminum chelator, this compound, by the budding yeast, Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomers of 2-Isopropylmalic Acid and Their Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 2-isopropylmalic acid, crucial intermediates in the biosynthesis of the essential amino acid L-leucine. We delve into the stereospecific nature of the enzymatic reactions involved, the distinct roles of each stereoisomer, and the potential of targeting this pathway for novel drug development, particularly in the context of antimicrobial agents. This document includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of the biochemical pathways and experimental workflows.
Introduction
The biosynthesis of L-leucine is a fundamental metabolic pathway in bacteria, archaea, fungi, and plants, but absent in humans, making it an attractive target for the development of antimicrobial drugs. A key step in this pathway is the conversion of α-ketoisovalerate to α-ketoisocaproate, a process that involves a series of reactions centered around the stereoisomers of isopropylmalic acid. This compound exists as two principal diastereomers, each with specific stereoconfigurations that are recognized by the enzymes of the leucine (B10760876) biosynthesis pathway. Understanding the precise stereochemistry and the enzymatic transformations of these molecules is paramount for elucidating the intricacies of this metabolic route and for designing targeted inhibitors.
This guide will explore the structure and function of the four stereoisomers of this compound, with a focus on the biologically active (2S)-2-isopropylmalic acid (α-isopropylmalate) and (2R,3S)-3-isopropylmalic acid (β-isopropylmalate). We will examine the enzymes that catalyze their formation and interconversion—α-isopropylmalate synthase (IPMS), isopropylmalate isomerase (IPMI), and 3-isopropylmalate dehydrogenase (IPMDH)—and present the available kinetic data that underscore the high degree of stereospecificity in these reactions. Furthermore, we will discuss the significance of this pathway in the context of drug discovery and provide detailed experimental protocols for the synthesis, separation, and enzymatic analysis of these important stereoisomers.
The Stereoisomers of this compound
This compound (2-hydroxy-2-isopropylsuccinic acid) is a dicarboxylic acid with two chiral centers, giving rise to four possible stereoisomers. The nomenclature and biological relevance of the key isomers are outlined below.
-
(2S)-2-Isopropylmalic acid (α-isopropylmalate): This is the initial product of the leucine biosynthesis pathway, formed from the condensation of acetyl-CoA and α-ketoisovalerate.[1]
-
(2R,3S)-3-Isopropylmalic acid (β-isopropylmalate): This isomer is produced from the stereospecific isomerization of (2S)-2-isopropylmalic acid.[2]
The other two stereoisomers, (2R)-2-isopropylmalic acid and (2S,3R)-3-isopropylmalic acid, are not naturally occurring in the leucine biosynthesis pathway and are generally not substrates for the enzymes involved.
The Leucine Biosynthesis Pathway: A Stereochemical Perspective
The conversion of α-ketoisovalerate to α-ketoisocaproate proceeds through three key enzymatic steps, each characterized by a high degree of stereoselectivity.
Figure 1: Leucine Biosynthesis Pathway
α-Isopropylmalate Synthase (IPMS)
This enzyme (EC 2.3.3.13) catalyzes the first committed step in leucine biosynthesis: the condensation of acetyl-CoA and 3-methyl-2-oxobutanoate (B1236294) (α-ketoisovalerate) to form (2S)-2-isopropylmalate and Coenzyme A.[3][4] This reaction is a primary regulatory point of the pathway, as IPMS is subject to feedback inhibition by the end product, L-leucine.[5][6] The enzyme exhibits a high degree of specificity for its substrates.
Isopropylmalate Isomerase (IPMI)
Also known as isopropylmalate dehydratase (EC 4.2.1.33), this enzyme catalyzes the stereospecific isomerization of (2S)-2-isopropylmalate to (2R,3S)-3-isopropylmalate.[2] This conversion proceeds through a dehydration-hydration mechanism, involving an achiral intermediate, 2-isopropylmaleate. The enzyme contains an iron-sulfur cluster that is essential for its catalytic activity.
3-Isopropylmalate Dehydrogenase (IPMDH)
This NAD+-dependent enzyme (EC 1.1.1.85) catalyzes the oxidative decarboxylation of (2R,3S)-3-isopropylmalate to α-ketoisocaproate, producing NADH and CO2 in the process.[7][8] The reaction is highly specific for the (2R,3S) stereoisomer of 3-isopropylmalate.[9]
Quantitative Data
Table 1: Kinetic Parameters for α-Isopropylmalate Synthase (IPMS)
| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Mycobacterium tuberculosis | Acetyl-CoA | 40 ± 5 | 1.8 ± 0.1 | [10] |
| Mycobacterium tuberculosis | α-Ketoisovalerate | 20 ± 3 | 1.8 ± 0.1 | [10] |
Table 2: Kinetic Parameters for 3-Isopropylmalate Dehydrogenase (IPMDH)
| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Arabidopsis thaliana (AtIPMDH2) | (2R,3S)-3-Isopropylmalate | 9.2 ± 1.2 | 9.05 | [11] |
| Thermus thermophilus | (2R,3S)-3-Isopropylmalate | 26 ± 3 | 12.8 ± 0.5 | [12] |
Table 3: Inhibition of α-Isopropylmalate Synthase (IPMS) by Leucine Stereoisomers
| Organism | Inhibitor | Ki (µM) | Inhibition Type | Reference |
| Mycobacterium tuberculosis | L-Leucine | 12 ± 1 | Non-competitive (slow-onset) | [5] |
| Corynebacterium glutamicum | L-Leucine | ~200 (IC50) | Feedback Inhibition | [13] |
Significance in Drug Development
The absence of the leucine biosynthesis pathway in humans makes the enzymes involved prime targets for the development of novel antimicrobial agents with high selectivity and potentially low toxicity.[14] By designing molecules that mimic the stereochemistry of the natural substrates or intermediates, it is possible to develop potent and specific inhibitors.
-
α-Isopropylmalate Synthase (IPMS) Inhibitors: As the first committed step and a key regulatory point, IPMS is an attractive target. Inhibitors could be designed as analogs of α-ketoisovalerate, acetyl-CoA, or the product, (2S)-2-isopropylmalate. The allosteric site for L-leucine also presents an opportunity for the development of non-competitive inhibitors.
-
Isopropylmalate Isomerase (IPMI) Inhibitors: The unique iron-sulfur cluster and the multi-step reaction mechanism of IPMI offer several avenues for inhibitor design. Analogs of the substrates or the planar intermediate, 2-isopropylmaleate, could be effective.
-
3-Isopropylmalate Dehydrogenase (IPMDH) Inhibitors: Inhibitors targeting IPMDH could be designed as structural mimics of (2R,3S)-3-isopropylmalate.
The stereochemistry of any potential inhibitor is critical. A successful drug candidate must have the correct three-dimensional structure to bind effectively to the active or allosteric site of the target enzyme.
Experimental Protocols
Stereoselective Synthesis of this compound Stereoisomers
A detailed, readily reproducible protocol for the stereoselective synthesis of all four stereoisomers of this compound is not available in a single source. However, principles of stereoselective synthesis can be applied. For example, the synthesis of specific stereoisomers can be achieved using chiral auxiliaries or asymmetric catalysis. A chemoenzymatic approach has been described for the synthesis of related chiral dihydroxy acids, which could be adapted.[15]
Figure 2: General Synthetic Workflow
Separation of Stereoisomers by Chiral HPLC
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers and diastereomers. While a specific, validated method for all four stereoisomers of this compound is not published, a general approach can be outlined.
Principle: The chiral stationary phase creates a chiral environment, leading to the formation of transient diastereomeric complexes between the analyte stereoisomers and the CSP. These complexes have different stabilities, resulting in different retention times and thus separation.
General Protocol:
-
Column Selection: A variety of CSPs are commercially available, based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. Screening several different chiral columns is often necessary to find one that provides adequate resolution.[16][17]
-
Mobile Phase: The choice of mobile phase depends on the column and the analyte. For polar, acidic compounds like this compound, a polar organic or reversed-phase mobile phase is typically used. For example, a mixture of hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid for normal phase, or acetonitrile/water with a buffer for reversed-phase.[18]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for dicarboxylic acids that lack a strong chromophore.
-
Optimization: The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature.
Enzyme Assays
Principle: The activity of IPMS can be monitored by measuring the rate of Coenzyme A (CoA) release using a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or 4,4'-dithiodipyridine (DTP), which reacts with the free thiol group of CoA to produce a colored product that can be measured spectrophotometrically.[10]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.5), MgCl2 (e.g., 10 mM), KCl (e.g., 50 mM), acetyl-CoA (saturating concentration), α-ketoisovalerate (varied concentrations), and DTP (e.g., 100 µM).
-
Initiation: Equilibrate the reaction mixture at the desired temperature (e.g., 25 °C) and initiate the reaction by adding the enzyme.
-
Measurement: Monitor the increase in absorbance at 324 nm (for DTP) over time using a spectrophotometer.
-
Calculation: Calculate the initial velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the product (for the DTP-CoA adduct, ε324 = 19,800 M-1cm-1).
-
Kinetics: Determine the Km and Vmax by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
Principle: The activity of IPMI can be measured by monitoring the formation of the intermediate, 2-isopropylmaleate, which has a double bond that absorbs UV light at 235 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.5) and (2S)-2-isopropylmalate (varied concentrations).
-
Initiation: Equilibrate the mixture at the desired temperature and initiate the reaction by adding the enzyme.
-
Measurement: Monitor the increase in absorbance at 235 nm over time.
-
Calculation: Calculate the initial velocity using the molar extinction coefficient of 2-isopropylmaleate (ε235 ≈ 4,500 M-1cm-1).
-
Kinetics: Determine the kinetic parameters as described for IPMS.
Principle: The activity of IPMDH is monitored by measuring the rate of NAD+ reduction to NADH, which can be followed by the increase in absorbance at 340 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), MgCl2 (e.g., 1 mM), NAD+ (saturating concentration), and (2R,3S)-3-isopropylmalate (varied concentrations).
-
Initiation: Equilibrate the mixture at the desired temperature (e.g., 25 °C) and initiate the reaction by adding the enzyme.
-
Measurement: Monitor the increase in absorbance at 340 nm over time.
-
Calculation: Calculate the initial velocity using the molar extinction coefficient of NADH (ε340 = 6,220 M-1cm-1).
-
Kinetics: Determine the kinetic parameters as described for IPMS.
Figure 3: General Enzyme Assay Workflow
Conclusion
The stereoisomers of this compound are central to the biosynthesis of L-leucine, a pathway that is essential for many microorganisms but absent in humans. The enzymes of this pathway exhibit a remarkable degree of stereospecificity, exclusively recognizing and transforming the (2S)- and (2R,3S)-isomers. This stereochemical fidelity underscores the importance of three-dimensional structure in biological recognition and catalysis. The essential nature of this pathway in pathogens makes it a promising target for the development of new antimicrobial drugs. A thorough understanding of the stereochemistry of the substrates and the mechanisms of the enzymes is crucial for the rational design of potent and selective inhibitors. This technical guide has provided a detailed overview of the current knowledge in this field, including quantitative data and experimental protocols, to aid researchers in their efforts to further explore this important metabolic pathway and its potential for therapeutic intervention.
References
- 1. academic.oup.com [academic.oup.com]
- 2. EC 4.2.1.33 [iubmb.qmul.ac.uk]
- 3. 2-isopropylmalate synthase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Slow-onset feedback inhibition: inhibition of Mycobacterium tuberculosis alpha-isopropylmalate synthase by L-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nipgr.ac.in [nipgr.ac.in]
- 7. 3-Isopropylmalate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Structure and Mechanism of Isopropylmalate Dehydrogenase from Arabidopsis thaliana: INSIGHTS ON LEUCINE AND ALIPHATIC GLUCOSINOLATE BIOSYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic analysis on the substrate specificity of 3-isopropylmalate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic and Chemical Mechanism of α–Isopropylmalate Synthase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and Mechanism of Isopropylmalate Dehydrogenase from Arabidopsis thaliana: INSIGHTS ON LEUCINE AND ALIPHATIC GLUCOSINOLATE BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transient kinetic studies reveal isomerization steps along the kinetic pathway of Thermus thermophilus 3-isopropylmalate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
Enzymatic Synthesis of 2-Isopropylmalic Acid: A Technical Guide to 2-Isopropylmalate Synthase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of 2-isopropylmalic acid, a key step in the biosynthesis of the essential amino acid leucine (B10760876), catalyzed by the enzyme 2-isopropylmalate synthase (IPMS). This document details the enzyme's kinetics, optimal reaction conditions, and regulatory mechanisms. Furthermore, it offers detailed experimental protocols for enzyme purification and activity assays, and visualizes key pathways and workflows to support research and development in areas targeting this crucial enzyme.
Introduction
2-Isopropylmalate synthase (IPMS), also known as α-isopropylmalate synthase (EC 2.3.3.13), is a crucial enzyme that catalyzes the first committed step in the leucine biosynthetic pathway.[1][2] This pathway is essential for bacteria, fungi, and plants, but absent in animals, making IPMS an attractive target for the development of novel antimicrobial agents and herbicides.[1] The enzyme facilitates the condensation of acetyl-CoA and α-ketoisovalerate to form 2-isopropylmalate.[1] IPMS is an allosteric enzyme, primarily regulated by feedback inhibition from the end-product of the pathway, L-leucine.[3][4] Understanding the intricacies of IPMS function is paramount for harnessing its potential in various biotechnological and pharmaceutical applications.
Enzymatic Reaction and Structure
2-Isopropylmalate synthase catalyzes the following chemical reaction:
acetyl-CoA + 3-methyl-2-oxobutanoate (B1236294) (α-ketoisovalerate) + H₂O ⇌ (2S)-2-isopropylmalate + CoA[5]
Structurally, IPMS is typically a dimeric enzyme, with each monomer consisting of two major domains: an N-terminal catalytic domain with a TIM barrel conformation and a C-terminal regulatory domain.[1] These two domains are connected by a flexible hinge region. The binding of the allosteric inhibitor, L-leucine, to the C-terminal regulatory domain induces a conformational change that inhibits the catalytic activity of the N-terminal domain.[3][6]
Quantitative Data on 2-Isopropylmalate Synthase
The kinetic properties of 2-isopropylmalate synthase have been characterized in a variety of organisms. The following table summarizes key quantitative data, including Michaelis constants (Km) for the substrates acetyl-CoA and α-ketoisovalerate, the turnover number (kcat), maximal velocity (Vmax), and the inhibition constant (Ki) for the allosteric inhibitor L-leucine.
| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/min/g) | Inhibitor | Ki (µM) | Optimal pH | Optimal Temp (°C) | Metal Cofactor | Reference |
| Saccharomyces cerevisiae | α-Ketoisovalerate | 16 | - | - | L-Leucine | - | 7.5-8.5 | - | K⁺ | [7] |
| Acetyl-CoA | 9 | - | - | [7] | ||||||
| Arabidopsis thaliana (IPMS2) | 2-Oxoisovalerate | 279 | 2.3 | 2200 | L-Leucine | - | ~8.5 | - | Mg²⁺, Mn²⁺ | [8] |
| Acetyl-CoA | 16 | 1.9 | 1800 | [8] | ||||||
| Mycobacterium tuberculosis | α-Ketoisovaleric acid | - | - | - | L-Leucine | - | 8.5 | 37 | Mg²⁺, Mn²⁺, K⁺ | [5] |
| Acetyl-CoA | - | - | - | [5] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
Purification of Recombinant 2-Isopropylmalate Synthase
This protocol describes a general method for the purification of His-tagged 2-isopropylmalate synthase expressed in E. coli.
Materials:
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA Agarose (B213101) resin
-
DNase I
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet expressing the recombinant IPMS in ice-cold Lysis Buffer. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. Sonicate the lysate on ice to further disrupt the cells and reduce viscosity. Add DNase I to the lysate. Centrifuge the lysate at high speed to pellet the cell debris.
-
Affinity Chromatography: Load the cleared lysate onto a pre-equilibrated Ni-NTA agarose column.
-
Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged IPMS from the column using Elution Buffer.
-
Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.
Enzymatic Activity Assay of 2-Isopropylmalate Synthase
The activity of 2-isopropylmalate synthase is commonly measured by detecting the release of Coenzyme A (CoA) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction of DTNB with the free sulfhydryl group of CoA produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[9][10][11]
Materials:
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0
-
DTNB Solution: 10 mM DTNB in Reaction Buffer
-
Acetyl-CoA solution (e.g., 10 mM)
-
α-Ketoisovalerate solution (e.g., 10 mM)
-
Purified 2-isopropylmalate synthase
Procedure:
-
Reaction Mixture Preparation: In a microplate well or a cuvette, prepare a reaction mixture containing Reaction Buffer, DTNB solution, acetyl-CoA, and α-ketoisovalerate at their desired final concentrations.
-
Initiate Reaction: Start the reaction by adding a known amount of purified 2-isopropylmalate synthase to the reaction mixture.
-
Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculation of Activity: The rate of the reaction can be calculated from the initial linear portion of the absorbance versus time plot using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).[9]
Visualizations
Leucine Biosynthesis and Feedback Regulation
The synthesis of leucine is tightly regulated through a feedback inhibition mechanism where the final product, leucine, allosterically inhibits the activity of the first enzyme in the pathway, 2-isopropylmalate synthase.
Caption: Leucine biosynthesis pathway showcasing feedback inhibition of 2-isopropylmalate synthase by leucine.
Experimental Workflow for IPMS Characterization
The following diagram outlines a typical experimental workflow for the characterization of 2-isopropylmalate synthase.
Caption: A standard workflow for the cloning, expression, purification, and characterization of 2-isopropylmalate synthase.
Allosteric Regulation of 2-Isopropylmalate Synthase
This diagram illustrates the logical relationship of allosteric inhibition of IPMS by leucine.
Caption: Allosteric inhibition of IPMS, where leucine binding to the regulatory domain inhibits the catalytic domain.
References
- 1. proteopedia.org [proteopedia.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. microbenotes.com [microbenotes.com]
- 5. 2-isopropylmalate synthase - Wikipedia [en.wikipedia.org]
- 6. Loss of allosteric regulation in α-isopropylmalate synthase identified as an antimicrobial resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Isopropylmalate Synthase from Yeast: Purification, Kinetic Studies, and Effect of Ligands on Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. broadpharm.com [broadpharm.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. interchim.fr [interchim.fr]
The intricate Regulation of 2-Isopropylmalic Acid Production in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms governing the biosynthesis of 2-isopropylmalic acid in bacteria. As the committed step in the leucine (B10760876) biosynthetic pathway, the production of this key intermediate is tightly controlled through a sophisticated interplay of enzymatic feedback inhibition and genetic regulation. Understanding these regulatory networks is paramount for advancements in metabolic engineering, antibiotic development, and the production of valuable branched-chain amino acids.
The Central Role of α-Isopropylmalate Synthase (LeuA)
The biosynthesis of this compound is catalyzed by the enzyme α-isopropylmalate synthase (IPMS), also known as 2-isopropylmalate synthase or LeuA.[1][2][3] This enzyme facilitates the condensation of α-ketoisovalerate and acetyl-CoA to form (2S)-2-isopropylmalate.[2][3] This reaction represents the first irreversible step dedicated to the synthesis of leucine, making LeuA a critical control point in the pathway.[4][5][6] The leucine biosynthetic pathway is essential for bacteria, fungi, and plants, but absent in animals, rendering it an attractive target for the development of novel antimicrobial agents.[1]
Allosteric Feedback Inhibition: A Primary Regulatory Mechanism
The primary mechanism for the rapid control of this compound production is the allosteric feedback inhibition of LeuA by the final product of the pathway, L-leucine.[4][6][7] This regulation allows the cell to efficiently modulate the metabolic flux in response to the availability of leucine.
Structural Basis of Inhibition
Bacterial α-isopropylmalate synthase is typically a homodimeric enzyme, with each monomer comprising two main domains: an N-terminal catalytic domain and a C-terminal regulatory domain.[1][7] The binding site for the allosteric inhibitor, L-leucine, is located within this C-terminal regulatory domain, over 50 Å away from the active site in the N-terminal domain.[7] The binding of leucine to the regulatory domain induces a conformational change in the enzyme, which is transmitted to the active site, thereby inhibiting its catalytic activity.[7] This long-range communication between the regulatory and catalytic domains is a hallmark of allosteric regulation.
Kinetics of Leucine Inhibition
Kinetic studies have revealed that the feedback inhibition of LeuA by L-leucine is characterized by a slow-onset, noncompetitive mechanism with respect to the substrate α-ketoisovalerate.[4][6] This indicates that leucine can bind to both the free enzyme and the enzyme-substrate complex. The slow-onset nature of the inhibition suggests a two-step process: an initial rapid binding of leucine followed by a slower isomerization of the enzyme-inhibitor complex to a more tightly bound state.[4]
Table 1: Kinetic Parameters of α-Isopropylmalate Synthase and its Inhibition by L-Leucine
| Organism | Enzyme | Substrate | Apparent Km (μM) | Inhibitor | Ki (μM) | Kii (μM) | IC50 (mM) | Reference |
| Saccharomyces sp. | α-Isopropylmalate Synthase | α-Ketoisovalerate | 16 | L-Leucine | - | - | - | [8] |
| Saccharomyces sp. | α-Isopropylmalate Synthase | Acetyl-CoA | 9 | L-Leucine | - | - | - | [8] |
| Mycobacterium tuberculosis | α-Isopropylmalate Synthase | - | - | L-Leucine | 17 ± 8 | 22 | - | [6] |
| Corynebacterium glutamicum | α-Isopropylmalate Synthase | - | - | L-Leucine | 0.4 | - | 0.4 | [9][10] |
Note: '-' indicates data not available in the cited sources.
Transcriptional Regulation of the leu Operon
In addition to enzymatic feedback inhibition, the production of this compound is also controlled at the genetic level through the regulation of the leu operon, which encodes the enzymes of the leucine biosynthetic pathway.
Transcription Attenuation
A common mechanism for regulating the leu operon in bacteria such as Bacillus subtilis and Escherichia coli is transcription attenuation.[11][12] This process occurs in the 5' leader region of the operon's mRNA. When leucine is abundant, the ribosome translating the leader peptide does not stall at the leucine codons. This allows for the formation of a terminator hairpin structure in the mRNA, leading to premature termination of transcription.[11] Conversely, when leucine is scarce, the ribosome stalls at the leucine codons, preventing the formation of the terminator hairpin and allowing transcription of the downstream structural genes, including leuA, to proceed.[11]
In Bacillus subtilis, the steady-state level of mRNA downstream of the terminator was found to be 14-fold higher in cells limited for leucine compared to cells grown with excess leucine.[11][13]
Global Regulatory Networks
In some bacteria, the regulation of the ilv-leu operon, which is involved in the biosynthesis of branched-chain amino acids, is integrated into broader metabolic networks. For instance, in Bacillus subtilis, the global regulators TnrA and CodY also play a role in the transcriptional control of this operon in response to nitrogen availability and the intracellular concentrations of branched-chain amino acids, respectively.[14]
Experimental Protocols
α-Isopropylmalate Synthase Enzyme Assay (Steady-State Kinetics)
This protocol is a generalized procedure based on methods described for characterizing α-isopropylmalate synthase activity.
Objective: To determine the kinetic parameters of α-isopropylmalate synthase.
Materials:
-
Purified α-isopropylmalate synthase (LeuA)
-
α-Ketoisovalerate (substrate)
-
Acetyl-CoA (substrate)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing buffer, a fixed concentration of one substrate (e.g., α-ketoisovalerate), and varying concentrations of the other substrate (acetyl-CoA).
-
Add DTNB to the reaction mixture. DTNB reacts with the free CoA produced during the reaction to generate a colored product that can be monitored spectrophotometrically at 412 nm.
-
Initiate the reaction by adding a known amount of purified LeuA enzyme.
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot.
-
Repeat steps 1-5 for a range of substrate concentrations.
-
For inhibition studies, include varying concentrations of L-leucine in the reaction mixture.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. For inhibition studies, use appropriate models (e.g., noncompetitive inhibition) to determine Ki and Kii.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of this compound in bacterial culture supernatants.
Objective: To quantify the concentration of this compound produced by bacteria.
Materials:
-
Bacterial culture supernatant
-
This compound standard
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol)
-
Detector (e.g., UV detector at a low wavelength or a mass spectrometer)
Procedure:
-
Prepare a standard curve by running known concentrations of this compound through the HPLC system.
-
Harvest bacterial cells by centrifugation and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
Inject a known volume of the filtered supernatant onto the HPLC column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Detect the this compound peak based on its retention time, which should match that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.[15]
Visualizing the Regulatory Network
The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and experimental workflows discussed in this guide.
Caption: Allosteric feedback inhibition of α-isopropylmalate synthase by L-leucine.
Caption: Transcriptional attenuation mechanism of the leu operon.
Caption: Experimental workflow for determining enzyme kinetic parameters.
References
- 1. proteopedia.org [proteopedia.org]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. Slow-onset feedback inhibition: inhibition of Mycobacterium tuberculosis alpha-isopropylmalate synthase by L-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic and Chemical Mechanism of α–Isopropylmalate Synthase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Leucine synthesis in Corynebacterium glutamicum: enzyme activities, structure of leuA, and effect of leuA inactivation on lysine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcriptional regulation of the ilv-leu operon of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Control of leu operon expression in Escherichia coli by a transcription attenuation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Negative Transcriptional Regulation of the ilv-leu Operon for Biosynthesis of Branched-Chain Amino Acids through the Bacillus subtilis Global Regulator TnrA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Degradation Pathway of 2-Isopropylmalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylmalic acid is a key metabolic intermediate primarily recognized for its essential role in the biosynthesis of the branched-chain amino acid, leucine (B10760876).[1][2] While not typically associated with a dedicated catabolic pathway for energy production, its "degradation" is a critical step in the anabolic sequence leading to leucine. This process involves a series of enzymatic conversions that transform this compound into a precursor for the final transamination step of leucine synthesis. Understanding this pathway is crucial for research in metabolic engineering, herbicide development, and for professionals in drug development targeting microbial amino acid synthesis.[3] This technical guide provides an in-depth overview of the core degradation pathway of this compound, including quantitative data, detailed experimental protocols, and pathway visualizations.
The Core Degradation Pathway of this compound
The degradation of this compound is a two-step enzymatic process that is part of the leucine biosynthesis pathway. The process begins with the isomerization of this compound to its β-isomer, 3-isopropylmalic acid, followed by an oxidative decarboxylation to yield α-ketoisocaproate.
Step 1: Isomerization of this compound to 3-Isopropylmalic Acid
The initial step in the degradation of this compound is its conversion to 3-isopropylmalic acid. This reversible isomerization reaction is catalyzed by the enzyme 3-isopropylmalate dehydratase (EC 4.2.1.33), also known as isopropylmalate isomerase.[1][4] This enzyme is homologous to aconitase and facilitates the reaction through a dehydration-rehydration mechanism.
Step 2: Oxidative Decarboxylation of 3-Isopropylmalic Acid
The subsequent and irreversible step is the oxidative decarboxylation of 3-isopropylmalic acid to α-ketoisocaproate (also known as 4-methyl-2-oxopentanoate). This reaction is catalyzed by the NAD+-dependent enzyme 3-isopropylmalate dehydrogenase (EC 1.1.1.85).[5][6] This step is a critical regulatory point in the leucine biosynthesis pathway. The resulting α-ketoisocaproate can then be transaminated to form L-leucine.
Quantitative Data
The following table summarizes key quantitative data for the enzymes involved in the degradation of this compound.
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (min⁻¹) | Optimal pH | Reference |
| 3-Isopropylmalate Dehydrogenase | Arabidopsis thaliana (AtIPMDH2) | 3-Isopropylmalate | 9.2 | 543 | - | [6][7] |
| 3-Isopropylmalate Dehydrogenase | Arabidopsis thaliana (AtIPMDH3) | 3-Isopropylmalate | 9.2 | 543 | - | [6] |
| 3-Isopropylmalate Dehydrogenase | Pisum sativum (pea) | 3-Isopropylmalate | 18 | - | 7.8 - 9.1 | [3] |
| 3-Isopropylmalate Dehydrogenase | Pisum sativum (pea) | NAD⁺ | 40 | - | 7.8 - 9.1 | [3] |
Experimental Protocols
This section provides an overview of the methodologies used to study the degradation pathway of this compound.
Protocol 1: Enzyme Activity Assay for 3-Isopropylmalate Dehydrogenase
This protocol is adapted from studies on plant 3-isopropylmalate dehydrogenases.[7]
Objective: To determine the kinetic parameters of 3-isopropylmalate dehydrogenase.
Materials:
-
Purified 3-isopropylmalate dehydrogenase
-
3-isopropylmalate (substrate)
-
NAD⁺ (cofactor)
-
Tricine-KOH buffer (pH 8.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tricine-KOH buffer, NAD⁺, and the enzyme solution.
-
Initiate the reaction by adding varying concentrations of 3-isopropylmalate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.
-
Determine the K_m and V_max values by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
-
The k_cat can be calculated by dividing V_max by the enzyme concentration.
Protocol 2: Protein Expression and Purification of 3-Isopropylmalate Dehydrogenase
This protocol is a general method based on techniques described for the purification of recombinant plant IPMDHs.[7]
Objective: To obtain highly pure 3-isopropylmalate dehydrogenase for enzymatic studies.
Materials:
-
E. coli expression system (e.g., BL21(DE3)) containing the expression vector with the IPMDH gene.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Nickel-NTA affinity chromatography column.
-
Wash buffer (lysis buffer with 20 mM imidazole).
-
Elution buffer (lysis buffer with 250 mM imidazole).
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
SDS-PAGE analysis equipment.
Procedure:
-
Grow the transformed E. coli cells in LB medium at 37°C to an OD_600 of 0.6-0.8.
-
Induce protein expression by adding IPTG and incubate for a further 4-16 hours at a lower temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Nickel-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged IPMDH with elution buffer.
-
Dialyze the eluted protein against a suitable buffer to remove imidazole and for storage.
-
Assess the purity of the protein by SDS-PAGE.
Protocol 3: Metabolite Analysis by HPLC-Mass Spectrometry
This protocol outlines the general steps for identifying and quantifying this compound and its related metabolites.[8]
Objective: To detect and measure the levels of this compound and other pathway intermediates in biological samples.
Materials:
-
Biological sample (e.g., cell extract, plant tissue extract).
-
Quenching solution (e.g., cold methanol).
-
Extraction solvent (e.g., acetonitrile (B52724)/methanol/water mixture).
-
High-Performance Liquid Chromatography (HPLC) system.
-
Reversed-phase C18 column.
-
Mass spectrometer (e.g., Ion Trap or Orbitrap).
-
Authentic standards of this compound and 3-isopropylmalic acid.
Procedure:
-
Rapidly quench the metabolic activity in the biological sample using a cold quenching solution.
-
Extract the metabolites using a suitable extraction solvent.
-
Centrifuge the sample to pellet any precipitates and collect the supernatant.
-
Analyze the supernatant by injecting it into the HPLC-MS system.
-
Separate the metabolites on the C18 column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect the metabolites using the mass spectrometer in negative ionization mode.
-
Identify this compound and 3-isopropylmalic acid by comparing their retention times and mass spectra with those of the authentic standards.
-
Quantify the metabolites by generating a standard curve with known concentrations of the authentic standards.
Visualizations
The following diagrams illustrate the degradation pathway of this compound and a typical experimental workflow for enzyme analysis.
Caption: The enzymatic conversion of this compound to L-leucine.
Caption: A generalized workflow for determining enzyme kinetic parameters.
References
- 1. Isopropylmalic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Herbicidal Activity of an Isopropylmalate Dehydrogenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Isopropylmalate dehydratase - Wikipedia [en.wikipedia.org]
- 5. Structure and Mechanism of Isopropylmalate Dehydrogenase from Arabidopsis thaliana: INSIGHTS ON LEUCINE AND ALIPHATIC GLUCOSINOLATE BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Structural and Functional Evolution of Isopropylmalate Dehydrogenases in the Leucine and Glucosinolate Pathways of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ora.uniurb.it [ora.uniurb.it]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection and Quantification of 2-Isopropylmalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 2-isopropylmalic acid. This compound is a key intermediate in the biosynthesis of leucine (B10760876) and is found in various biological matrices, including fermentation broths, cell cultures, and food products like wine.[1][2] This document provides a comprehensive protocol for sample preparation and HPLC analysis using a reversed-phase C18 column with UV detection, making it accessible to a wide range of laboratories. The method is suitable for researchers in metabolic engineering, microbiology, and food science, as well as professionals in drug development monitoring fermentation processes.
Introduction
This compound (2-IPMA) is a dicarboxylic acid that plays a crucial role as an intermediate in the biosynthesis of the essential amino acid leucine.[2] Its quantification is vital for studying metabolic pathways, optimizing fermentation processes for amino acid production, and for quality control in food and beverage industries.[3][4] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of organic acids.[5] This application note presents a validated HPLC-UV method for the determination of 2-IPMA, offering a balance of sensitivity, selectivity, and accessibility.
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidic aqueous buffer and an organic modifier (methanol). The acidic mobile phase, with a pH below the pKa of this compound (approximately 3.63), ensures that the analyte is in its protonated, less polar form, leading to better retention and peak shape on the nonpolar C18 column.[6] Detection is performed using a UV detector at a low wavelength, typically around 210 nm, where carboxylic acids exhibit absorbance. Quantification is based on the peak area of this compound, which is proportional to its concentration in the sample.
Materials and Reagents
-
Chemicals and Solvents
-
This compound analytical standard (≥97.5% purity)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄) (analytical grade)
-
Phosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm resistivity)
-
Acetonitrile (B52724) (HPLC grade, for sample clean-up if necessary)
-
-
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Equipment
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, nylon or PVDF)
-
HPLC vials
-
Experimental Protocols
Preparation of Mobile Phase and Standards
Mobile Phase A (Aqueous Buffer):
-
Weigh and dissolve an appropriate amount of potassium phosphate monobasic in deionized water to make a 20 mM solution.
-
Adjust the pH of the solution to 3.5 with phosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter.
Mobile Phase B (Organic Modifier):
-
Use HPLC-grade methanol.
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound analytical standard.
-
Dissolve it in 10 mL of deionized water in a volumetric flask. This stock solution can be stored at 4°C.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with deionized water to achieve concentrations ranging from 5 to 300 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation protocol may vary depending on the matrix. Below are protocols for common sample types.
For Fermentation Broth/Cell Culture Supernatant:
-
Transfer 1 mL of the sample to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 10 minutes to pellet cells and debris.
-
Carefully collect the supernatant.
-
For samples with high protein content, perform protein precipitation by adding acetonitrile in a 1:3 (supernatant:acetonitrile) ratio, vortexing, and centrifuging again.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
For Wine Samples:
-
To 5 mL of wine, add 5 mL of ethyl acetate (B1210297) in a centrifuge tube.[4]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction two more times, pooling the ethyl acetate extracts.
-
Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase A.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC Conditions
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.5 |
| B: Methanol | |
| Gradient Program | 0-5 min: 5% B |
| 5-20 min: 5% to 30% B | |
| 20-22 min: 30% to 5% B | |
| 22-30 min: 5% B (re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a graph of peak area versus concentration and perform a linear regression to obtain the calibration curve and the correlation coefficient (R²).
-
Sample Analysis: Inject the prepared samples and identify the this compound peak based on its retention time compared to the standards.
-
Quantification: Calculate the concentration of this compound in the samples using the regression equation from the calibration curve. Account for any dilution or concentration factors used during sample preparation.
Method Performance and Data Presentation
The performance of this method is summarized in the table below. These values are typical and may vary slightly depending on the specific instrumentation and column used.
| Parameter | Typical Value |
| Retention Time | ~12.4 minutes |
| Linearity Range | 5 - 320 µg/mL (mg/L)[3][4] |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 4.5 µg/mL (for a similar UPLC-UV method)[4] |
| Limit of Quantification (LOQ) | ~15 µg/mL (estimated) |
| Recovery | > 86.7% (for wine matrix)[3][4] |
| Precision (RSD%) | < 15.1% (for wine matrix)[3][4] |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Leucine Biosynthesis Pathway Context
Caption: Role of this compound in the leucine biosynthesis pathway.
Conclusion
The HPLC method described in this application note is a reliable and reproducible technique for the quantification of this compound in various sample matrices. The protocol is straightforward, utilizing common laboratory instrumentation and reagents. This method can be readily implemented in research and quality control laboratories for routine analysis, contributing to advancements in metabolic studies and bioprocess optimization.
References
- 1. Showing Compound (2S)-2-isopropylmalate (FDB030115) - FooDB [foodb.ca]
- 2. Isopropylmalic acid - Wikipedia [en.wikipedia.org]
- 3. Identification and quantification of new isomers of isopropyl-malic acid in wine by LC-IT and LC-Q-Orbitrap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. P. aeruginosa Metabolome Database: this compound (PAMDB000135) [pseudomonas.umaryland.edu]
Application Note: Quantification of 2-Isopropylmalic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of 2-isopropylmalic acid in various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an intermediate in the leucine (B10760876) biosynthesis pathway, is of increasing interest in metabolomics and disease biomarker research. The methodology outlined here involves a robust sample preparation procedure, including protein precipitation and liquid-liquid extraction, followed by a two-step derivatization process to enhance volatility for GC-MS analysis. This protocol is designed to deliver high sensitivity, specificity, and reproducibility for the accurate quantification of this compound.
Introduction
This compound is a key metabolic intermediate in the biosynthesis of the essential amino acid leucine. Its quantification in biological samples such as plasma, urine, and cell culture media can provide valuable insights into metabolic pathways and cellular physiology. Altered levels of this compound have been associated with various metabolic disorders and may serve as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules due to its high chromatographic resolution and sensitive detection capabilities. However, the polar nature of this compound necessitates a derivatization step to increase its volatility for GC analysis. This protocol details a reliable method for the derivatization and subsequent quantification of this compound by GC-MS.
Experimental Protocols
Sample Preparation
A robust sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
Sample (e.g., 50 µL of human plasma, cell culture supernatant, or tissue homogenate)
-
Internal Standard (IS) solution (e.g., 0.5 mg/mL this compound-d3 in methanol)
-
Methanol (B129727), ice-cold
-
Water (ultrapure)
-
Ethyl acetate (B1210297)
-
Sodium sulfate, anhydrous
Procedure:
-
To 50 µL of the sample, add 10 µL of the internal standard solution.
-
Add 500 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
For liquid-liquid extraction, add 500 µL of chloroform and 200 µL of water to the supernatant.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper aqueous/methanolic layer to a new tube.
-
To enhance extraction of the organic acid, perform a subsequent liquid-liquid extraction by adding 500 µL of ethyl acetate to the aqueous layer.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
-
Collect the upper ethyl acetate layer and combine it with the previously collected aqueous/methanolic layer.
-
Dry the combined extracts completely under a gentle stream of nitrogen or using a vacuum concentrator.
Derivatization
A two-step derivatization process involving methoxyamination followed by trimethylsilylation is employed to block the carboxyl and hydroxyl groups of this compound, thereby increasing its volatility.
Materials:
-
Methoxyamine hydrochloride (20 mg/mL in pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
Procedure:
-
Add 40 µL of methoxyamine hydrochloride solution to the dried extract.
-
Incubate the mixture at 30°C for 90 minutes with shaking.[1]
-
Add 20 µL of MSTFA with 1% TMCS to the vial.[1]
-
Incubate at 37°C for 30 minutes with shaking to complete the silylation reaction.[1]
-
After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.
GC-MS Analysis
The following instrumental parameters are recommended for the analysis of the trimethylsilyl (B98337) (TMS) derivative of this compound.
| GC Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 70°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes. |
| Transfer Line Temperature | 280°C |
| MS Parameter | Setting |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Selected Ions (m/z) | Quantifier: 247, Qualifiers: 147, 262 (Based on predicted spectrum of the tris-TMS derivative)[2] |
Data Presentation
The following table summarizes representative quantitative data for this compound found in various matrices. Note that concentrations can vary significantly depending on the specific conditions and matrix.
| Matrix | Analytical Method | Concentration Range | Reference |
| Red Wine | UHPLC-MS/MS | Average 31.60 mg/L | [3] |
| White Wine | UHPLC-MS/MS | Lower levels than red wines | [3] |
| Human Plasma | GC-MS/MS | Used as an internal standard at 0.5 mg/mL for spiking | [1] |
| Microbial Fermentation | GC-MS | Detected in lactic acid bacteria cultures | [4][5] |
| White Truffle | Not specified | 17.3 µg/g | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound by GC-MS.
Principles of GC-MS Analysis for this compound
Caption: Logical relationship of the GC-MS analysis for derivatized this compound.
References
Application Notes and Protocols for LC-MS/MS Analysis of 2-Isopropylmalic Acid in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-isopropylmalic acid in biological fluids, specifically plasma and urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is an intermediate metabolite in the biosynthesis of leucine (B10760876) and has been identified in various biological and food matrices.[1][2] Its quantification in biological fluids is of interest for metabolomics studies and may have applications in disease biomarker discovery. LC-MS/MS offers a highly sensitive and selective method for the determination of this compound in complex biological samples.
Experimental Protocols
Sample Collection and Storage
Plasma: Collect whole blood in tubes containing EDTA as an anticoagulant. Centrifuge at 3000 x g for 15 minutes at 4°C to separate the plasma. Transfer the plasma to a clean polypropylene (B1209903) tube and store at -80°C until analysis.
Urine: Collect mid-stream urine samples in sterile containers. Centrifuge at 2000 x g for 10 minutes at 4°C to remove particulate matter. Transfer the supernatant to a clean polypropylene tube and store at -80°C until analysis.
Sample Preparation
2.2.1. Plasma: Protein Precipitation
This protocol is designed to remove proteins from plasma samples, which can interfere with the LC-MS/MS analysis.
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2.2.2. Urine: Liquid-Liquid Extraction (LLE)
This protocol is designed to extract this compound from the urine matrix and concentrate the analyte.
-
Thaw frozen urine samples on ice.
-
To 500 µL of urine in a glass tube, add an appropriate internal standard.
-
Acidify the urine sample to approximately pH 2 by adding 50 µL of 2M HCl.
-
Add 2 mL of ethyl acetate (B1210297) to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a new glass tube.
-
Repeat the extraction (steps 4-7) two more times, pooling the organic layers.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Optimization may be required for specific instrumentation and applications.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 175.1 |
| Product Ions (m/z) | 115.1 (Quantifier), 71.0 (Qualifier) |
| Collision Energy (eV) | Optimization required (start with 10-20 eV) |
| Dwell Time | 100 ms |
Data Presentation
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of this compound. These values are based on published data for similar analyses and should be established during method validation.[3][4][5]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
| Matrix Effect | To be assessed and minimized |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Logical flow from sample to detection for this compound.
References
Application Notes and Protocols for the Structural Elucidation of 2-Isopropylmalic Acid using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Isopropylmalic acid is a key intermediate in the biosynthesis of leucine (B10760876) and is of significant interest in metabolic research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules like this compound.[1][2] This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy to confirm the chemical structure of this compound.
Principle of NMR Spectroscopy for Structural Elucidation
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This absorption is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).[3]
-
¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbon atoms in a molecule and their chemical environment.[4][5] The chemical shift of a carbon atom is indicative of its hybridization and the electronegativity of attached atoms.[4][5]
-
2D NMR Spectroscopy: Experiments like COSY, HSQC, and HMBC provide through-bond connectivity information, allowing for the assembly of the molecular skeleton.[6][7][8][9]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H coupling).[6][8][9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.[6][8]
-
Experimental Protocols
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, Methanol-d₄, or DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH, -COOH).[11][12]
-
Internal Standard: Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) or Tetramethylsilane (TMS) (0 ppm), for referencing the chemical shifts.[3][11]
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
The following experiments are recommended for a comprehensive structural elucidation.[13] All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (adjust for desired signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).
-
Relaxation Delay (d1): 2-5 seconds.
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Pulse Program: Standard DEPT-135 sequence.
-
Purpose: Differentiates between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).
-
-
2D COSY:
-
Pulse Program: Standard COSY sequence (e.g., cosygpqf).
-
Purpose: To establish ¹H-¹H spin-spin coupling networks.
-
-
2D HSQC:
-
Pulse Program: Standard HSQC sequence (e.g., hsqcedetgpsisp2.3).
-
Purpose: To identify one-bond ¹H-¹³C correlations.
-
-
2D HMBC:
-
Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf).
-
Purpose: To identify long-range ¹H-¹³C correlations (2-3 bonds).
-
Data Presentation
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | - | ~180 |
| 2 | - | - | - | ~75 |
| 3 | 4.25 | d | 4.5 | ~72 |
| 4 | 2.15 | m | - | ~33 |
| 5 | 0.95 | d | 6.8 | ~19 |
| 6 | 0.88 | d | 6.8 | ~17 |
| 1' | - | - | - | ~178 |
Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature. Data is compiled from typical values found in the literature and spectral databases.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.
References
- 1. Spectroscopic characterization of this compound-aluminum(III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. ekwan.github.io [ekwan.github.io]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hmdb.ca [hmdb.ca]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. bmse000982 this compound at BMRB [bmrb.io]
Application Notes and Protocols for the Extraction of 2-Isopropylmalic Acid from Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Isopropylmalic acid is a key intermediate in the biosynthesis of the essential amino acid leucine (B10760876) in plants and microorganisms.[1][2] Its presence and concentration in plant tissues can be indicative of metabolic status and response to various stressors.[3][4] Accurate and reliable methods for the extraction and quantification of this compound are crucial for understanding plant physiology, metabolic engineering, and for the discovery of novel bioactive compounds. These application notes provide detailed protocols for the extraction of this compound from plant tissues for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. While many metabolomic studies report relative changes in its concentration, absolute quantitative data is limited in the available literature. The following table summarizes the available quantitative data for this compound in plant tissues.
| Plant Species | Tissue | Condition | Concentration of this compound (mg/g dry weight) | Reference |
| Arabidopsis thaliana (ipmi lsu1-3 mutant) | Leaves | Mutant line | 0.42 | [5] |
| Arabidopsis thaliana (ipmi lsu1-1 mutant) | Leaves | Mutant line | 0.02 | [5] |
| Arabidopsis thaliana (wild type) | Leaves | Wild type | Not detectable | [5] |
Metabolic Pathway
This compound is an intermediate in the leucine biosynthesis pathway, which begins with the precursor 2-keto-isovalerate. The pathway involves a series of enzymatic reactions, as depicted in the following diagram.
Figure 1: Leucine biosynthesis pathway in plants.
Experimental Protocols
The following section provides detailed protocols for the extraction of this compound from plant tissues for both LC-MS and GC-MS analysis. An overview of the general workflow is presented below.
References
- 1. Leucine - Wikipedia [en.wikipedia.org]
- 2. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physiological and broadly targeted metabolomic analyses of barley (Hordeum vulgare L.) in response to low-temperature stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic Analysis of the Effect of Freezing on Leaves of Malus sieversii (Ledeb.) M.Roem. Histoculture Seedlings [mdpi.com]
- 5. Arabidopsis thaliana encodes a bacterial-type heterodimeric isopropylmalate isomerase involved in both Leu biosynthesis and the Met chain elongation pathway of glucosinolate formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Isopropylmalate Synthase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylmalate synthase (IPMS), also known as α-isopropylmalate synthase (α-IPMS), is a key enzyme in the leucine (B10760876) biosynthetic pathway in bacteria, archaea, fungi, and plants.[1] It catalyzes the first committed step in leucine biosynthesis, which is the condensation of acetyl-CoA with 3-methyl-2-oxobutanoate (B1236294) (α-ketoisovalerate) to form (2S)-2-isopropylmalate and Coenzyme A (CoA).[2][3] This pathway is absent in animals, making IPMS an attractive target for the development of novel antimicrobial agents and herbicides.[1] Accurate and reliable measurement of IPMS activity is crucial for studying its kinetics, screening for inhibitors, and understanding its role in metabolic pathways.
This document provides detailed application notes and protocols for a continuous spectrophotometric assay to determine the activity of 2-isopropylmalate synthase. The primary method described relies on the detection of the product Coenzyme A (CoA) using sulfhydryl-reactive reagents such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) or 4,4'-dithiodipyridine (DTP).[4][5]
Principle of the Assay
The enzymatic activity of 2-isopropylmalate synthase is determined by monitoring the rate of Coenzyme A (CoA) production. The free thiol group of the released CoA reacts with a chromogenic disulfide reagent, such as DTNB (Ellman's reagent) or DTP, resulting in the formation of a colored product. The increase in absorbance of this product over time is directly proportional to the enzyme activity.
-
With DTNB: The reaction of CoA with DTNB produces 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm.[4][6]
-
With DTP: The reaction of CoA with DTP produces 4-thiopyridone, which has a maximum absorbance at 324 nm.[5]
Data Presentation
The following tables summarize typical reaction conditions and kinetic parameters for 2-isopropylmalate synthase from various sources. These values can serve as a starting point for assay optimization.
Table 1: Typical Reagent Concentrations for IPMS Activity Assay
| Reagent | Concentration Range | Reference |
| Buffer (Tris-HCl or HEPES) | 50 - 100 mM | [4][5] |
| pH | 7.5 - 8.5 | [4][5][7] |
| KCl | 20 - 100 mM | [4][5] |
| MgCl₂ | 10 - 20 mM | [5] |
| Acetyl-CoA | 0.2 - 1 mM | [4][5] |
| α-Ketoisovalerate | 0.5 - 10 mM | [4][5][8] |
| DTNB | 0.1 - 1 mM | [4] |
| DTP | 100 µM | [5] |
| Enzyme (IPMS) | 20 nM (typical) | [5] |
Table 2: Reported Kinetic Parameters for 2-Isopropylmalate Synthase
| Organism | Substrate | K_M_ (µM) | V_max_ (µmol/min/g) | k_cat_ (s⁻¹) | Reference |
| Arabidopsis thaliana (IPMS2) | 2-oxoisovalerate | 279 | 2200 | 2.3 | [7] |
| Arabidopsis thaliana (IPMS2) | acetyl-CoA | 16 | 1800 | 1.9 | [7] |
| Brassica juncea (Bju.IPMS1) | 2-OIV | 50 - 4000 (varied) | - | - | [8] |
| Brassica juncea (Bju.IPMS1) | acetyl-CoA | 10 - 2000 (varied) | - | - | [8] |
Experimental Protocols
This section provides a detailed protocol for a continuous spectrophotometric assay of 2-isopropylmalate synthase activity using DTNB.
Reagents and Buffers
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 20 mM KCl.
-
Substrate Stock Solutions:
-
10 mM Acetyl-CoA in sterile water.
-
50 mM α-Ketoisovaleric acid in sterile water.
-
-
DTNB Stock Solution: 10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) in 100% ethanol.
-
Enzyme Solution: Purified 2-isopropylmalate synthase diluted in assay buffer to the desired concentration.
-
Stop Solution (for endpoint assay): 0.75 mL absolute ethanol.[4]
Assay Procedure (Continuous)
-
Prepare a reaction mixture in a microplate or cuvette by adding the following components in order:
-
Assay Buffer
-
DTNB solution (to a final concentration of 1 mM)
-
α-Ketoisovaleric acid solution (to a final concentration of 0.5 mM)
-
Acetyl-CoA solution (to a final concentration of 0.2 mM)
-
-
Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately start monitoring the increase in absorbance at 412 nm in a spectrophotometer.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.
Data Analysis
-
Plot the absorbance at 412 nm against time.
-
Determine the initial linear rate of the reaction (ΔA/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * 10^6
-
Where:
-
ΔA/min is the initial rate of absorbance change per minute.
-
ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).
-
l is the path length of the cuvette or microplate well in cm.
-
-
Controls
-
No-enzyme control: A reaction mixture containing all components except the enzyme to account for any non-enzymatic reaction.
-
No-substrate control: A reaction mixture lacking one of the substrates (acetyl-CoA or α-ketoisovalerate) to ensure the observed activity is substrate-dependent.
Visualization of Pathways and Workflows
2-Isopropylmalate Synthase Reaction Pathway
Caption: Enzymatic reaction catalyzed by 2-isopropylmalate synthase.
Experimental Workflow for IPMS Assay
Caption: Workflow for the continuous spectrophotometric IPMS assay.
DTNB-Based Detection of CoA
Caption: Detection of Coenzyme A using DTNB.
References
- 1. proteopedia.org [proteopedia.org]
- 2. 2-isopropylmalate synthase - Wikipedia [en.wikipedia.org]
- 3. enzyme-database.org [enzyme-database.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Kinetic and Chemical Mechanism of α–Isopropylmalate Synthase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uniprot.org [uniprot.org]
- 8. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Utilizing 2-Isopropylmalic Acid as an Internal Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative metabolomics, the use of an internal standard (IS) is crucial for correcting variations that can occur during sample preparation, extraction, and analysis by mass spectrometry (MS). Ideally, a stable isotope-labeled (SIL) version of the analyte is the gold standard for an internal standard due to its nearly identical chemical and physical properties. However, SIL standards can be costly or commercially unavailable for all metabolites of interest. In such cases, a non-labeled compound that is structurally similar to the analytes and not endogenously present in the samples can be employed.
2-Isopropylmalic acid, an intermediate in the leucine (B10760876) biosynthesis pathway, presents itself as a potential internal standard for the analysis of other small polar metabolites, particularly organic acids and amino acids, in biological matrices where it is not naturally abundant or is present at negligible levels. Its dicarboxylic acid structure and hydroxyl group give it comparable physicochemical properties to many central carbon metabolism intermediates.
These application notes provide a comprehensive guide and proposed protocols for the use of this compound as an internal standard in LC-MS and GC-MS-based metabolomics workflows. The protocols detailed below are templates and require validation for specific applications and matrices.
Key Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₁₂O₅ |
| Monoisotopic Mass | 176.0685 g/mol |
| Synonyms | 2-hydroxy-2-(propan-2-yl)butanedioic acid, α-Isopropylmalic acid |
| Commercial Availability | Available as an analytical standard (≥98% purity)[1]. |
| Solubility | Soluble in water and polar organic solvents. |
Leucine Biosynthesis Pathway
This compound is a key intermediate in the biosynthesis of leucine. Understanding this pathway is important to anticipate its potential endogenous presence in certain biological systems (e.g., plants, microorganisms).
Experimental Protocols
The following are proposed protocols for using this compound as an internal standard for the analysis of polar metabolites in serum/plasma and tissue samples. Note: These protocols should be validated for the specific matrix and analytes of interest.
Preparation of this compound Internal Standard Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound (≥98% purity).
-
Dissolve in 10 mL of methanol (B129727) or Milli-Q water in a volumetric flask.
-
Store at -20°C. This stock solution should be stable for several months.
-
-
Spiking Solution (10 µg/mL):
-
Dilute 100 µL of the 1 mg/mL stock solution into 10 mL of the initial extraction solvent (e.g., 80:20 methanol:water).
-
Prepare this working solution fresh or store at -20°C for short-term use. The optimal concentration of the spiking solution may need to be adjusted based on the instrument's sensitivity and the expected concentration range of the target analytes.
-
Protocol for Metabolite Extraction from Serum/Plasma
This protocol is adapted from general metabolomics procedures for serum and plasma.
Detailed Steps:
-
Thaw frozen serum or plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the serum or plasma sample.
-
Add 10 µL of the 10 µg/mL this compound spiking solution to each sample.
-
Add 450 µL of ice-cold 80:20 methanol:water solution for protein precipitation and metabolite extraction.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator (SpeedVac).
-
Reconstitute the dried extract in a suitable solvent for the intended analysis (e.g., 50 µL of 50:50 acetonitrile:water for LC-MS or derivatization agent for GC-MS).
Protocol for Metabolite Extraction from Tissue
This protocol provides a general guideline for tissue metabolite extraction.
Detailed Steps:
-
Weigh approximately 20-30 mg of frozen tissue in a pre-chilled 2 mL tube containing ceramic or steel beads.
-
Add 1 mL of ice-cold 80:20 methanol:water solution containing 1 µg/mL of this compound.
-
Immediately homogenize the tissue using a bead beater (e.g., Precellys, TissueLyser) for 2-3 cycles of 30 seconds at a high setting, with cooling on ice between cycles.
-
Sonicate the homogenate for 10 minutes in an ice-water bath to ensure complete cell lysis and extraction.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant and reconstitute as described in the serum/plasma protocol.
Analytical Methods (Starting Points)
LC-MS/MS Method
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of polar metabolites. A reversed-phase C18 column with an ion-pairing agent can also be used.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B), ramping down to increase the aqueous component for elution of polar compounds.
-
Ionization Mode: Negative ion electrospray ionization (ESI-) is generally preferred for organic acids.
-
MS/MS Transitions for this compound:
-
Precursor Ion (Q1): m/z 175.1
-
Product Ions (Q3): m/z 115.1 (loss of acetic acid), m/z 157.1 (loss of water)[2].
-
GC-MS Method
For GC-MS analysis, derivatization is required to increase the volatility of this compound and other polar metabolites.
-
Derivatization: A two-step methoximation and silylation process is common.
-
Methoximation: React the dried extract with methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups.
-
Silylation: React with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize hydroxyl and carboxyl groups.
-
-
Column: A non-polar column, such as a DB-5ms or equivalent, is typically used.
-
Injection: Splitless injection is often preferred for sensitivity.
-
Oven Program: A temperature gradient from approximately 70°C to 300°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Spectra: A predicted EI-MS spectrum for non-derivatized this compound is available in public databases and can serve as a reference. The mass spectrum of the derivatized form will need to be determined.
Method Validation and Quantitative Data
The use of this compound as an internal standard requires thorough validation for the specific application. The following tables should be populated with experimental data to assess the method's performance.
Table 1: Linearity and Range
| Analyte | Calibration Range (µM) | R² | Weighting |
| Analyte 1 | e.g., 0.1 - 100 | ||
| Analyte 2 | |||
| ... |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Analyte 1 | LQC | ||||
| MQC | |||||
| HQC | |||||
| Analyte 2 | LQC | ||||
| MQC | |||||
| HQC |
Table 3: Recovery and Matrix Effects
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Analyte 1 | ||
| Analyte 2 | ||
| ... |
Conclusion
This compound is a promising candidate for use as an internal standard in metabolomics studies where isotopically labeled standards are not feasible. Its physicochemical properties make it suitable for monitoring the analytical performance of methods targeting small polar metabolites. The protocols provided herein offer a solid foundation for developing and validating robust quantitative methods. Researchers and drug development professionals are encouraged to adapt and rigorously validate these procedures for their specific analytical needs to ensure high-quality and reliable metabolomics data.
References
Application of 2-isopropylmalic Acid in Aluminum Detoxification Studies
Application Note AN-2iPMA-Al-001
Introduction
Aluminum (Al) toxicity is a significant factor limiting plant growth in acidic soils and can also pose risks to other organisms. Certain microorganisms have developed mechanisms to tolerate and detoxify aluminum in their environment. One such mechanism involves the chelation of toxic aluminum ions (Al³⁺) by secreted organic acids. This application note focuses on the role of 2-isopropylmalic acid (2-iPMA), an intermediate in the leucine (B10760876) biosynthesis pathway, in the detoxification of aluminum, particularly in the model organism Saccharomyces cerevisiae. Studies have demonstrated that 2-iPMA is secreted by yeast and can effectively chelate Al³⁺, thereby reducing its toxicity.[1][2] This makes 2-iPMA a compound of interest for researchers in environmental science, microbiology, and drug development exploring novel chelation-based detoxification strategies.
Principle
The primary mechanism by which this compound detoxifies aluminum is through chelation. The carboxylic acid and hydroxyl groups in the 2-iPMA molecule act as ligands, binding to the Al³⁺ ion to form a stable, less toxic complex.[2] Spectroscopic studies have shown that the major form of this complex consists of four 2-iPMA molecules and two Al(III) ions. By sequestering aluminum in this complex, 2-iPMA effectively reduces the concentration of free, toxic Al³⁺ in the extracellular environment, preventing it from entering and damaging the cells.[1]
Applications
-
Screening for novel chelating agents: 2-iPMA can serve as a reference compound in screens for new and more effective aluminum chelators.
-
Investigating microbial aluminum tolerance: Studying the secretion of 2-iPMA in organisms like S. cerevisiae provides insights into the genetic and metabolic pathways involved in aluminum resistance.
-
Bioremediation research: Genetically engineering microorganisms to overproduce 2-iPMA could be a potential strategy for the bioremediation of aluminum-contaminated environments.
-
Drug development: The principles of 2-iPMA-mediated chelation can inform the design of therapeutic agents for the treatment of aluminum-related disorders in humans.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the effect of this compound on the growth of Saccharomyces cerevisiae in the presence of aluminum.
| Treatment Condition | Relative Growth (%) | Reference |
| Control (no Al³⁺) | 100 | [1] |
| 100 µM Al³⁺ | Significantly reduced | [1] |
| 100 µM Al³⁺ + 1.0 mM Malic Acid | Partially restored | [1] |
| 100 µM Al³⁺ + 1.0 mM this compound | Significantly restored (more effective than malic acid) | [1] |
Note: This data is based on the abstract of the cited study. More detailed quantitative data would require access to the full-text article.
Experimental Protocols
Protocol 1: Aluminum Toxicity Assay in Saccharomyces cerevisiae
This protocol is designed to assess the ability of this compound to mitigate aluminum toxicity in yeast.
1. Materials:
-
Saccharomyces cerevisiae strain (e.g., wild-type BY4741)
-
Yeast extract-peptone-dextrose (YPD) medium
-
Low pH, low phosphate (B84403), low magnesium medium (LPP medium)
-
Aluminum chloride (AlCl₃) stock solution (e.g., 100 mM)
-
This compound (2-iPMA) stock solution (e.g., 100 mM)
-
Malic acid (MA) stock solution (e.g., 100 mM, as a control)
-
Sterile culture tubes or microplates
-
Spectrophotometer (OD₆₀₀)
-
Incubator shaker
2. Procedure:
-
Prepare Yeast Inoculum: Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Prepare Experimental Cultures:
-
Dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh LPP medium.
-
Prepare the following experimental conditions in sterile culture tubes or a microplate:
-
Control: LPP medium only
-
Al³⁺ toxicity: LPP medium + 100 µM AlCl₃
-
MA rescue: LPP medium + 100 µM AlCl₃ + 1.0 mM Malic Acid
-
2-iPMA rescue: LPP medium + 100 µM AlCl₃ + 1.0 mM this compound
-
-
-
Inoculation: Inoculate each experimental condition with the prepared yeast suspension to a final OD₆₀₀ of 0.01.
-
Incubation: Incubate the cultures at 30°C with shaking (e.g., 200 rpm).
-
Growth Measurement: Measure the OD₆₀₀ of the cultures at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves. Calculate the relative growth in each condition compared to the control.
Protocol 2: Quantification of this compound Secretion by HPLC
This protocol outlines a method for measuring the amount of 2-iPMA secreted by yeast into the culture medium.
1. Materials:
-
Yeast culture supernatant (from Protocol 1 or a similar experiment)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., dilute sulfuric acid or phosphate buffer, pH adjusted)
-
This compound standard solutions of known concentrations
-
Syringe filters (0.22 µm)
2. Procedure:
-
Sample Preparation:
-
Centrifuge the yeast culture to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and equilibrate with the mobile phase.
-
Set the UV detector to an appropriate wavelength for detecting organic acids (e.g., 210 nm).
-
Inject a known volume of the prepared supernatant onto the column.
-
Run the HPLC program to separate the organic acids.
-
-
Standard Curve:
-
Prepare a series of 2-iPMA standard solutions of known concentrations.
-
Inject each standard solution into the HPLC and record the peak area.
-
Plot a standard curve of peak area versus concentration.
-
-
Quantification:
-
Identify the peak corresponding to 2-iPMA in the chromatogram of the culture supernatant based on the retention time of the standard.
-
Determine the peak area for 2-iPMA in the sample.
-
Use the standard curve to calculate the concentration of 2-iPMA in the supernatant.
-
Visualizations
Caption: Mechanism of 2-iPMA-mediated aluminum detoxification.
References
Synthesis of 2-Isopropylmalic Acid for Research Applications
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Isopropylmalic acid is a key intermediate in the biosynthesis of the essential amino acid L-leucine.[1] Its synthesis and study are crucial for understanding metabolic pathways and for the development of novel therapeutics, particularly antimicrobial and herbicidal agents that target amino acid biosynthesis. This document provides detailed protocols and application notes for the chemical synthesis of this compound for research purposes, including a proposed experimental workflow and relevant biological context.
Biological Significance: Role in Leucine (B10760876) Biosynthesis
This compound is a central molecule in the L-leucine biosynthetic pathway, which is absent in animals and therefore a prime target for drug development. The pathway begins with the condensation of α-ketoisovalerate and acetyl-CoA, catalyzed by α-isopropylmalate synthase, to form this compound. This is followed by an isomerization to 3-isopropylmalic acid and subsequent oxidative decarboxylation to yield α-ketoisocaproate, the direct precursor to L-leucine.
Caption: Leucine biosynthesis pathway highlighting the central role of this compound.
Chemical Synthesis of this compound
The chemical synthesis of this compound can be achieved through various methods, with the Reformatsky reaction being a prominent approach.[2][3][4] This reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a ketone or aldehyde. For the synthesis of this compound, this would typically involve the reaction of an ester of a 2-ketoacid with an ester of a bromoacetate (B1195939) in the presence of zinc, followed by hydrolysis.
The following is a proposed workflow for the synthesis of this compound based on the principles of the Reformatsky reaction.
Caption: Proposed workflow for the chemical synthesis of this compound via a Reformatsky-type reaction.
Experimental Protocols
The following is a proposed, detailed protocol for the synthesis of this compound. This protocol is based on the general principles of the Reformatsky reaction and may require optimization. A key reference for a specific protocol is "Synthesis of alpha-isopropylmalate, beta-isopropylmalate, and dimethylcitraconate" by Schloss J.V., Magolda R., and Emptage M. in Methods in Enzymology (1988), though the full text was not available for direct consultation.[5]
Protocol: Synthesis of this compound via Reformatsky Reaction
Materials:
-
Ethyl 2-keto-3-methylbutanoate
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, dropping funnel, separatory funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents). The zinc can be activated by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
Reaction Initiation: To the flask, add anhydrous diethyl ether or THF. A small crystal of iodine can be added to initiate the reaction.
-
Addition of Reactants: A mixture of ethyl 2-keto-3-methylbutanoate (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of zinc. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux for an additional 1-2 hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: The reaction mixture is cooled to 0 °C in an ice bath, and 1 M HCl is slowly added to quench the reaction and dissolve the unreacted zinc and the zinc salt of the product.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude ester product.
-
Saponification (Ester Hydrolysis): The crude ester is then hydrolyzed to the carboxylic acid by refluxing with an excess of aqueous sodium hydroxide (B78521) or potassium hydroxide.
-
Acidification and Final Extraction: After cooling, the reaction mixture is acidified with concentrated HCl to a pH of approximately 2. The aqueous layer is then extracted multiple times with ethyl acetate.
-
Final Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound. The final product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that these are estimated values based on typical Reformatsky reactions and may vary.
| Parameter | Value | Notes |
| Starting Materials | ||
| Ethyl 2-keto-3-methylbutanoate | 1.0 eq | |
| Ethyl bromoacetate | 1.1 eq | |
| Activated Zinc | 1.2 eq | |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | |
| Reaction Temperature | Reflux | |
| Reaction Time | 2 - 4 hours | Monitor by TLC |
| Product Characterization | ||
| Expected Yield | 60 - 80% | Based on typical Reformatsky reaction yields. |
| Purity (after purification) | >95% | Assessed by NMR or HPLC. |
| Melting Point | 144-146 °C | As reported for the commercial product.[6] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, δ) | Varies | Expect signals for isopropyl group, methylene (B1212753) protons, and hydroxyl proton. |
| ¹³C NMR (CDCl₃, δ) | Varies | Expect signals for carboxyl carbons, quaternary carbon, and alkyl carbons. |
| Mass Spectrometry (ESI-) | m/z = 175.06 [M-H]⁻ | Calculated for C₇H₁₁O₅⁻ |
Conclusion
The synthesis of this compound is a valuable tool for researchers in various fields. The provided protocol, based on the well-established Reformatsky reaction, offers a reliable method for obtaining this key metabolic intermediate for further study. The successful synthesis and purification of this compound will enable more in-depth investigations into the leucine biosynthesis pathway and facilitate the development of novel inhibitors with potential applications in medicine and agriculture.
References
- 1. Isopropylmalic acid - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. P. aeruginosa Metabolome Database: this compound (PAMDB000135) [pseudomonas.umaryland.edu]
- 6. This compound 98 3237-44-3 [sigmaaldrich.com]
Application Notes and Protocols for the Separation of 2-Isopropylmalic Acid Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Isopropylmalic acid (2-IPMA) is a key intermediate in the biosynthesis of leucine.[1] The presence and concentration of its isomers, such as 3-isopropylmalic acid (3-IPMA), can be of significant interest in various fields, including metabolomics, food science, and biotechnology. For instance, the isomeric composition of isopropylmalic acid has been studied in wine, where it can influence the sensory profile.[2][3] Accurate separation and quantification of these isomers are crucial for understanding their biological roles and their impact on product quality.
These application notes provide detailed protocols for the separation of this compound from its constitutional isomer, 3-isopropylmalic acid, using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Additionally, a general protocol for the chiral separation of this compound enantiomers is presented, based on established methods for chiral carboxylic acids.
Part 1: Separation of Constitutional Isomers (2-IPMA and 3-IPMA) by UHPLC-MS/MS
This protocol is adapted from methodologies developed for the analysis of isopropylmalic acid isomers in wine.[4][5]
Experimental Protocol
1. Sample Preparation (Wine Matrix):
-
Dilute the wine sample with deionized water (e.g., a 1:5 ratio).[6]
-
Filter the diluted sample through a 0.22 µm PVDF or regenerated cellulose (B213188) syringe filter prior to injection.[6][7]
-
For other matrices, a suitable extraction and clean-up procedure should be developed and validated.
2. UHPLC-MS/MS Instrumentation and Conditions:
-
UHPLC System: A system capable of delivering reproducible gradients at high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Zorbax RRHD C18 (50 x 2.1 mm, 1.8 µm) or equivalent high-resolution reversed-phase column.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Column Temperature: 35 °C.[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Injection Volume: 2 µL.[5]
3. Chromatographic Gradient:
| Time (minutes) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 4.0 | 15 |
| 12.0 | 30 |
| 22.0 | 60 |
| 25.0 | 60 |
| 25.1 | 5 |
| 30.0 | 5 |
4. Mass Spectrometry Parameters (Negative ESI Mode):
-
Ionization Mode: ESI Negative.[5]
-
Capillary Voltage: 3500 V.[5]
-
Nebulizer Gas Pressure: 50 psi.[5]
-
Drying Gas Flow Rate: 9 L/min.[5]
-
Drying Gas Temperature: 325 °C.[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Even if chromatographic separation is incomplete, quantification can be achieved by using specific ion fragments.[2]
-
2-IPMA: Monitor for the transition of the precursor ion [M-H]⁻ to a characteristic product ion, such as m/z 115.[2]
-
3-IPMA: Monitor for the transition of the precursor ion [M-H]⁻ to a characteristic product ion, such as m/z 73.[2]
-
Data Presentation
Table 1: Method Validation and Performance Data for Isomer Quantification
| Parameter | This compound (2-IPMA) | 3-Isopropylmalic Acid (3-IPMA) |
| Linearity Range | 5 - 320 mg/L[8][9] | 5 - 320 mg/L[8][9] |
| Correlation Coefficient (r²) | > 0.9914[8][9] | > 0.9914[8][9] |
| Recovery | > 86.7%[8][9] | > 86.7%[8][9] |
| Relative Standard Deviation (RSD) | < 15.1%[8][9] | < 15.1%[8][9] |
Table 2: Example Concentrations of Isomers in Italian Wines
| Analyte | Average Concentration (mg/L) | Concentration Range (mg/L) |
| This compound (2-IPMA) | 23.0[8] | 6.7 - 41.6[8] |
| 3-Isopropylmalic Acid (3-IPMA) | 1.78[8] | 0.56 - 4.13[8] |
Experimental Workflow Diagram
Caption: Figure 1: UHPLC-MS/MS Workflow for Isomer Analysis.
Part 2: Chiral Separation of this compound Enantiomers
This section provides a general protocol for the chiral separation of this compound enantiomers. As no specific method for 2-IPMA was found, this protocol is based on common practices for the chiral separation of acidic compounds using High-Performance Liquid Chromatography (HPLC).[6][10] Method development and optimization will be required.
Experimental Protocol
1. Chiral Stationary Phase (CSP) Selection:
-
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral carboxylic acids.[10] A column such as a CHIRALPAK® QD-AX or QN-AX, which are anion-exchange type CSPs, could be a suitable starting point.[7]
2. Mobile Phase Selection:
-
For anion-exchange CSPs, a common mobile phase consists of a mixture of an alcohol (e.g., methanol, ethanol, or isopropanol) and an acidic modifier in a non-polar solvent (e.g., hexane (B92381) or heptane) or a polar organic mobile phase.[7]
-
Mobile Phase A: Heptane/Isopropanol (e.g., 80:20 v/v) with an acidic modifier.
-
Acidic Modifier: Trifluoroacetic acid (TFA) or formic acid (FA) at a low concentration (e.g., 0.1%). The modifier is crucial for good peak shape and resolution of acidic compounds.[10]
3. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: e.g., CHIRALPAK® QD-AX (or similar).
-
Mobile Phase: To be optimized. A starting point could be a mixture of heptane, a polar organic solvent like isopropanol, and an acidic modifier.
-
Flow Rate: 0.5 - 1.0 mL/min (to be optimized).
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at a suitable wavelength (e.g., 210-220 nm for carboxylic acids) or coupled to a mass spectrometer.
-
Injection Volume: 5 - 20 µL.
4. Method Development Strategy:
-
Screen different chiral stationary phases.
-
Optimize the mobile phase composition, particularly the ratio of the non-polar to polar solvent and the type and concentration of the acidic modifier.
-
Evaluate the effect of flow rate and column temperature on the separation.
Logical Relationship Diagram: Leucine Biosynthesis Pathway
This compound is a central intermediate in the biosynthesis of the essential amino acid leucine.
Caption: Figure 2: Leucine Biosynthesis Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ora.uniurb.it [ora.uniurb.it]
- 6. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 7. lcms.cz [lcms.cz]
- 8. Leucine -MetwareBio [metwarebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Isopropylmalic Acid Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of 2-isopropylmalic acid from complex matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery of this compound | Incorrect pH of the Aqueous Phase: this compound is a weak acid. If the pH of the sample is not acidic enough, the compound will be in its ionized (salt) form, which is less soluble in organic solvents.[1] | Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa of this compound. This will ensure it is in its protonated, less polar form, increasing its solubility in the organic extraction solvent. |
| Inappropriate Solvent Choice for LLE: The polarity of the extraction solvent may not be optimal for partitioning this compound. | For liquid-liquid extraction (LLE), consider using a moderately polar solvent like ethyl acetate (B1210297). Multiple extractions with fresh solvent will improve recovery.[2] | |
| Inefficient Elution from SPE Cartridge: The elution solvent may not be strong enough to displace the analyte from the solid phase. | For solid-phase extraction (SPE), ensure the elution solvent is strong enough to disrupt the interaction between this compound and the sorbent. For anion-exchange cartridges, elution with an acidic solution is typically required.[3] | |
| Presence of Interfering Compounds in the Final Extract | Co-extraction of Other Matrix Components: The initial extraction may not be selective enough, leading to the carryover of unwanted compounds from the sample matrix. | For LLE: Perform a back-extraction. After the initial extraction into the organic phase, wash the organic layer with a basic aqueous solution to selectively pull the acidic this compound back into the aqueous phase, leaving neutral and basic impurities in the organic layer. The aqueous layer can then be re-acidified and re-extracted with an organic solvent. |
| For SPE: Incorporate a wash step after loading the sample onto the cartridge. Use a solvent that is strong enough to remove weakly bound impurities but not so strong that it elutes the this compound.[4] | ||
| Emulsion Formation During LLE | High Concentration of Lipids or Proteins: Complex matrices like fermentation broths or homogenized tissues can contain high concentrations of molecules that act as emulsifiers. | To prevent emulsions, use gentle mixing (inverting the separatory funnel) instead of vigorous shaking. If an emulsion does form, you can try to break it by adding a saturated salt solution (brine), centrifuging the mixture, or passing the mixture through a filter aid. |
| Inconsistent Results Between Samples | Variability in Sample Pre-treatment: Inconsistent homogenization or initial sample pH can lead to variable extraction efficiency. | Standardize the sample pre-treatment protocol. Ensure consistent homogenization times and methods, and always measure and adjust the pH of each sample before extraction.[4] |
| Column Overloading in SPE: Exceeding the binding capacity of the SPE sorbent will result in loss of the analyte and inconsistent recoveries. | Ensure that the amount of sample loaded does not exceed the capacity of the SPE cartridge. If necessary, dilute the sample or use a larger cartridge. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A1: Both LLE and SPE can be effective for extracting this compound. The choice depends on the sample matrix, the required level of purity, and the available resources. SPE is often more efficient and can provide cleaner extracts, while LLE can be a practical option in resource-constrained settings.[5] A comparison of the two methods for organic acids shows that SPE can offer higher recovery rates.[5][6]
Q2: How critical is pH control during the extraction of this compound?
A2: pH control is critical. To efficiently extract this compound into an organic solvent, the pH of the aqueous sample should be adjusted to be at least two units below its pKa to ensure it is in its protonated, non-ionized form.[1]
Q3: What are the recommended solvents for liquid-liquid extraction of this compound?
A3: Ethyl acetate is a commonly used solvent for the LLE of this compound from aqueous matrices like wine.[2] The choice of solvent should be based on the polarity of the target analyte and its solubility in the solvent.
Q4: My final extract for LC-MS analysis is showing poor signal and peak shape. What could be the cause?
A4: This could be due to high salt concentrations or the presence of other interfering substances from the matrix.[7] Ensure your sample cleanup is thorough. For SPE, include a wash step to remove salts. For LLE, a water wash of the organic extract can help. Also, ensure the final extract is completely dry before reconstitution in a mobile phase-compatible solvent.
Q5: Can I use the same extraction protocol for different sample matrices like fermentation broth and plant tissue?
A5: While the general principles will be the same (e.g., pH adjustment), you will likely need to optimize the protocol for each matrix. Fermentation broths may require centrifugation to remove cells, while plant tissues will need a homogenization step.[8][9] The type and amount of interfering substances will also differ, potentially requiring different wash steps in SPE or a back-extraction in LLE.
Data Presentation
Table 1: Comparison of LLE and SPE for Organic Acid Recovery
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Mean Recovery | 77.4% | 84.1% | [5] |
| Number of Metabolites Isolated | 140.1 ± 20.4 | 161.8 ± 18.6 | [5] |
| Cost | Economical | Higher | [5] |
| Time | More time-consuming | Faster |
Table 2: Recovery of Organic Acids from Honey using Anion-Exchange SPE
| Organic Acid | Recovery from Standard Solution | Recovery from Honey Samples | Reference |
| Malic Acid | 99.2 - 103.4% | 62.9 - 99.4% | [3] |
| Citric Acid | 99.2 - 103.4% | 62.9 - 99.4% | [3] |
| Succinic Acid | 99.2 - 103.4% | 62.9 - 99.4% | [3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Fermentation Broth
This protocol is adapted from a method for extracting organic acids from wine.[2]
-
Sample Preparation:
-
Centrifuge 10 mL of fermentation broth to pellet the cells.
-
Transfer 5 mL of the supernatant to a clean tube.
-
Acidify the supernatant to pH < 2 with a suitable acid (e.g., HCl).
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the acidified supernatant.
-
Mix gently by inverting the tube for 2 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate.
-
Carefully collect the upper organic layer.
-
Repeat the extraction two more times with fresh 5 mL portions of ethyl acetate.
-
-
Drying and Concentration:
-
Pool the ethyl acetate extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at 30°C.[2]
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound using an Anion-Exchange Cartridge
This protocol is a general procedure for extracting organic acids using an anion-exchange cartridge.[3]
-
Cartridge Conditioning:
-
Activate the anion-exchange cartridge by passing 10 mL of 0.1 M sodium hydroxide (B78521) through it.
-
Wash the cartridge with 10 mL of deionized water.
-
-
Sample Loading:
-
Take a known volume of the sample (e.g., 10 mL of cell-free fermentation broth supernatant).
-
Adjust the pH of the sample to be neutral or slightly basic to ensure the this compound is ionized.
-
Pass the sample through the conditioned cartridge at a slow flow rate (e.g., 0.5 mL/min).
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove neutral and basic impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 4 mL of 0.1 M sulfuric acid at a slow flow rate (e.g., 0.5 mL/min).
-
The collected eluate is ready for analysis.
-
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: Workflow for Solid-Phase Extraction of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase extraction procedure to remove organic acids from honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. uop.edu.pk [uop.edu.pk]
Technical Support Center: Overcoming Challenges in 2-Isopropylmalic Acid Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of 2-isopropylmalic acid (2-IPMA).
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.
Issue 1: Poor Chromatographic Peak Shape or Resolution
Q: My this compound peak is broad, tailing, or co-eluting with other components. How can I improve this?
A: Poor peak shape and resolution can stem from several factors related to the sample, chromatography, or the analytical column itself.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization (GC-MS) | 2-IPMA has polar carboxyl and hydroxyl groups that require derivatization to increase volatility for GC analysis. Incomplete reactions lead to a mix of partially and fully derivatized molecules, resulting in distorted or multiple peaks.[1][2][3] Solution: Optimize derivatization conditions (time, temperature, reagent concentration). A common method involves heating with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine (B92270) at approximately 75°C for 30 minutes.[1][4] |
| Co-elution with Isomers (LC-MS & GC-MS) | 2-IPMA has an isomer, 3-isopropylmalic acid (3-IPMA), which can be challenging to separate chromatographically.[5][6][7] Solution: Optimize the chromatographic gradient and column chemistry. For LC-MS, reversed-phase chromatography with a suitable column can be employed.[8] In some cases, complete chromatographic separation may not be necessary if using MS/MS, as specific fragment ions can be used for quantification.[6] For 2-IPMA, a characteristic fragment ion is m/z 115, while for 3-IPMA, it is m/z 73.[6] |
| Column Overload | Injecting too much sample can lead to broad, fronting peaks. Solution: Dilute the sample or inject a smaller volume.[9] |
| Inappropriate Mobile Phase pH (LC-MS) | The pH of the mobile phase affects the ionization state of 2-IPMA, which in turn influences its retention and peak shape.[10] Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of 2-IPMA. Using a buffer will help maintain a consistent pH.[10] |
| Column Contamination or Degradation | Accumulation of matrix components can degrade column performance over time. Solution: Use a guard column and appropriate sample cleanup procedures. If performance is severely compromised, wash the column according to the manufacturer's instructions or replace it. |
Issue 2: Low Signal Intensity or Poor Sensitivity
Q: The signal for my this compound is very low, or I'm struggling to achieve the desired limit of detection. What can I do?
A: Low sensitivity can be a significant hurdle, often linked to matrix effects, suboptimal instrument settings, or issues with sample preparation.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Ion Suppression (LC-MS) | Co-eluting matrix components can interfere with the ionization of 2-IPMA in the mass spectrometer source, reducing its signal.[11][12] This is a common issue in complex biological matrices like urine, plasma, or serum.[12] Solution: Improve sample cleanup (e.g., solid-phase extraction), optimize chromatography to separate 2-IPMA from interfering compounds, or use a stable isotope-labeled internal standard.[13] |
| Poor Ionization Efficiency (LC-MS) | The choice of mobile phase and ionization source settings can significantly impact the signal intensity. Solution: Optimize the mobile phase composition and pH to promote ionization. Fine-tune mass spectrometer source parameters such as capillary voltage, gas flow rates, and temperature.[6][8] |
| Inefficient Derivatization (GC-MS) | A low yield from the derivatization reaction will result in a weak signal. Solution: Ensure derivatization reagents are fresh and anhydrous. Optimize the reaction conditions as described in the "Poor Peak Shape" section. |
| Analyte Loss During Sample Preparation | 2-IPMA can be lost during extraction or other sample handling steps. Solution: Use a suitable internal standard added at the beginning of the sample preparation process to account for losses.[13] Optimize extraction procedures to maximize recovery. |
Issue 3: Inconsistent or Irreproducible Quantification Results
Q: I'm observing high variability in my this compound measurements between injections or batches. What is causing this?
A: Lack of reproducibility can undermine the reliability of your data and often points to inconsistencies in the analytical workflow.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Variations in the matrix composition between different samples can lead to inconsistent ion suppression or enhancement.[11][12][14] Solution: The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects.[15] If unavailable, a structural analog can be used.[13] Matrix-matched calibration curves are also a viable strategy.[11] |
| Inconsistent Internal Standard Addition | Inaccurate or inconsistent addition of the internal standard will lead to erroneous calculations. Solution: Use a calibrated pipette and add the internal standard to all samples, calibrators, and quality controls at the same concentration. |
| Sample Degradation | 2-IPMA may not be stable under certain storage or experimental conditions. Solution: Analyze samples as quickly as possible after preparation. If storage is necessary, investigate the stability of 2-IPMA under different conditions (e.g., -20°C vs. -80°C) and for varying durations. |
| Variable Derivatization Efficiency (GC-MS) | Inconsistent reaction conditions can lead to variable derivatization yields. Solution: Precisely control the reaction time, temperature, and reagent volumes for all samples in a batch.[3] |
| Injector Variability (GC & LC) | Issues with the autosampler, such as air bubbles in the syringe or a partially plugged syringe, can lead to inconsistent injection volumes. Solution: Ensure the autosampler is properly maintained and that there are no air bubbles in the syringe. Use a precolumn filter to protect the column from particulates from the injector seal.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for this compound quantification: GC-MS or LC-MS?
A1: Both GC-MS and LC-MS can be used for the quantification of 2-IPMA, and the choice depends on the specific application, available instrumentation, and desired throughput.
-
LC-MS/MS is often preferred for its high sensitivity and specificity, especially in complex matrices.[16] It typically does not require derivatization, which simplifies sample preparation.[5][7][17] UHPLC-MS/MS can offer rapid and simultaneous quantification of 2-IPMA and its isomers.[17]
-
GC-MS is a robust and widely available technique. However, it requires a derivatization step to make 2-IPMA volatile.[2][18] This adds a step to the sample preparation workflow and can be a source of variability if not carefully controlled.[1][3]
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: this compound is a polar molecule containing both hydroxyl and carboxyl functional groups. These groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in GC. Derivatization, typically through silylation (e.g., using BSTFA), replaces the active hydrogens on these functional groups with nonpolar trimethylsilyl (B98337) (TMS) groups.[4] This increases the volatility and thermal stability of the analyte, allowing it to be successfully analyzed by GC-MS.[2][4]
Q3: What are the common challenges associated with matrix effects in 2-IPMA quantification?
A3: Matrix effects, which are the alteration of analyte ionization by co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry-based quantification.[12] They can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[11] In the context of 2-IPMA, this can result in inaccurate quantification, poor reproducibility, and decreased sensitivity.[14] The extent of matrix effects can vary between different sample types (e.g., wine, urine, plasma) and even between individual samples of the same type.[6][12]
Q4: What is a suitable internal standard for this compound analysis?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled 2-IPMA).[13][15] These standards have nearly identical chemical and physical properties to the unlabeled analyte and will co-elute, experiencing the same degree of matrix effects and extraction recovery.[13] If a stable isotope-labeled standard is not available, a structural analog with similar chemical properties can be used. Interestingly, 2-IPMA itself has been employed as an internal standard in some metabolomics studies for the diagnosis of pancreatic cancer.[19]
Q5: How can I differentiate between this compound and its isomer, 3-isopropylmalic acid?
A5: Differentiating between these isomers can be challenging due to their similar chemical structures.
-
Chromatography: High-resolution chromatography, such as UHPLC, can potentially separate the two isomers.[17]
-
Mass Spectrometry: If chromatographic separation is incomplete, tandem mass spectrometry (MS/MS) is a powerful tool for differentiation. The isomers will often produce unique fragment ions upon collision-induced dissociation. For example, in one study, the fragment ion at m/z 115 was characteristic of 2-IPMA, while the fragment at m/z 73 was specific to 3-IPMA, allowing for their separate quantification even when they co-eluted.[6]
Experimental Protocols & Data
LC-MS/MS Method for 2-IPMA Quantification in Wine
This protocol is based on methodologies described for the analysis of 2-IPMA in wine.[5][6][7]
1. Sample Preparation (Liquid-Liquid Extraction):
- Take 5 mL of the wine sample.
- Perform a three-fold extraction with 5 mL of ethyl acetate (B1210297) each time.
- Combine the organic phases.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase.
2. LC-MS/MS Parameters:
| Parameter | Value |
| Column | A suitable reversed-phase column (e.g., C18) |
| Mobile Phase | Gradient elution with water and methanol (B129727) or acetonitrile, often with a modifier like acetic acid. A reversed-phase ion-pairing method might use tributylamine (B1682462) and acetic acid.[20] |
| Flow Rate | Typically 200-400 µL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Transitions | Precursor ion (m/z 175 for [M-H]⁻) to specific product ions. For 2-IPMA, a key transition is m/z 175 -> 115.[6] |
3. Quantitative Data from Literature:
The following table summarizes performance data from a validated LC-IT method for 2-IPMA in wine.[7]
| Parameter | Value |
| Linearity Range | 5–320 mg/L |
| Correlation Coefficient (r²) | > 0.9914 |
| Recovery | > 86.7% |
| Relative Standard Deviation (RSD) | < 15.1% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low signal intensity of 2-IPMA.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ora.uniurb.it [ora.uniurb.it]
- 7. Identification and quantification of new isomers of isopropyl-malic acid in wine by LC-IT and LC-Q-Orbitrap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. metbio.net [metbio.net]
- 19. scientificlabs.ie [scientificlabs.ie]
- 20. Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Peak Tailing in HPLC Analysis of 2-Isopropylmalic Acid: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of 2-isopropylmalic acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a "tail" that extends from the peak maximum.[1] In an ideal chromatogram, peaks should be symmetrical, or Gaussian, in shape. Peak tailing is quantitatively measured by the tailing factor or asymmetry factor (As); a value greater than 1.2 often indicates tailing.[1] For your analysis of this compound, peak tailing can lead to inaccurate peak integration, reduced resolution from nearby peaks, and poor reproducibility of your results.[2]
Q2: What are the most common causes of peak tailing when analyzing an acidic compound like this compound?
A2: The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte.[1] For an acidic compound like this compound, the most common causes include:
-
Secondary Silanol (B1196071) Interactions: Un-dissociated, acidic silanol groups on the surface of the silica-based stationary phase can interact with the polar functional groups of this compound, causing a secondary retention mechanism that leads to tailing.[3]
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa values of this compound, both ionized and un-ionized forms of the molecule will exist simultaneously, resulting in broadened and tailing peaks.[4][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][6]
-
Column Degradation: The development of voids in the column packing or a partially blocked inlet frit can disrupt the sample band, causing tailing.[1][3]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or volume between the injector and detector, can contribute to peak broadening and tailing.[4]
Q3: How does the mobile phase pH specifically impact the peak shape of this compound?
A3: As a dicarboxylic acid, this compound's ionization state is highly dependent on the mobile phase pH.[7] To achieve a sharp, symmetrical peak, it is crucial to suppress the ionization of its carboxylic acid groups.[8] This is accomplished by maintaining the mobile phase pH at least 2 units below the first pKa of the analyte.[8] At a low pH, this compound will be in a single, un-ionized form, minimizing secondary interactions with the stationary phase and promoting a single retention mechanism.[6][9]
Q4: Can my choice of HPLC column affect peak tailing for this compound?
A4: Absolutely. The choice of column is critical. For acidic compounds, it is advisable to use:
-
End-capped Columns: These columns have their residual silanol groups chemically deactivated, which significantly reduces the potential for secondary interactions that cause tailing.[1][10]
-
High-Purity Silica (B1680970) Columns (Type B): Modern columns are typically made from high-purity silica with a lower content of acidic silanol groups and metal contaminants, leading to improved peak shapes for polar and ionizable compounds.[9]
Q5: What role does the sample solvent play in peak tailing?
A5: The solvent used to dissolve your this compound sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher organic content) than your mobile phase, it can cause the sample band to spread, leading to peak broadening and tailing.[6] Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.[2]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Initial Assessment
-
Observe the Chromatogram: Does the tailing affect only the this compound peak or all peaks in the chromatogram?
-
All Peaks Tailing: This often suggests a problem with the column, such as a void or a blockage, or an issue with the HPLC system's plumbing (extra-column volume).[11]
-
Only this compound Peak Tailing: This points towards a chemical interaction issue, likely related to the mobile phase pH or secondary interactions with the stationary phase.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing of this compound.
Quantitative Parameters for Method Optimization
The following table summarizes key parameters to consider for optimizing the HPLC analysis of this compound and minimizing peak tailing.
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | To ensure this compound is in its un-ionized form, minimizing secondary interactions.[6] A pH in this range is well below the typical pKa of carboxylic acids. |
| Buffer | Phosphate (B84403) or Formate | Provides good buffering capacity in the recommended pH range.[10] |
| Buffer Concentration | 20 - 50 mM | Sufficient concentration to maintain a stable pH and mask residual silanol activity.[10] |
| Column Chemistry | C18, End-capped | A C18 column provides appropriate hydrophobicity, while end-capping minimizes silanol interactions.[10] |
| Injection Volume | < 2% of Column Volume | To prevent column overload, which can cause peak distortion. |
| Sample Solvent | Initial Mobile Phase Composition | To avoid peak shape distortion due to solvent mismatch.[6] |
| Tubing Internal Diameter | ≤ 0.125 mm (0.005 inches) | To minimize extra-column band broadening that can contribute to peak tailing.[4] |
Detailed Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a general method for the analysis of this compound, designed to produce symmetrical peak shapes.
1. Materials and Reagents
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or Formic acid
-
Potassium phosphate monobasic
2. Instrument and Column
-
HPLC system with UV or Mass Spectrometric detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), preferably end-capped
3. Preparation of Mobile Phase (pH 3.0)
-
Aqueous Component (Buffer):
-
Weigh an appropriate amount of potassium phosphate monobasic to prepare a 25 mM solution in HPLC-grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Organic Component:
-
HPLC-grade acetonitrile.
-
-
Mobile Phase Composition:
-
The final mobile phase composition will depend on the desired retention time. A typical starting point for a gradient elution could be:
-
Mobile Phase A: 25 mM phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
-
For isocratic elution, a mixture of Mobile Phase A and B (e.g., 95:5 v/v) can be used and adjusted as needed.
-
4. Sample Preparation
-
Prepare a stock solution of this compound in the initial mobile phase composition.
-
Prepare working standards by diluting the stock solution with the initial mobile phase.
-
Filter all samples through a 0.45 µm syringe filter before injection.
5. HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: As prepared above
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or appropriate mass spectrometric conditions.
6. System Suitability
-
Inject a standard solution multiple times to ensure system suitability.
-
The tailing factor for the this compound peak should be ≤ 1.2.
-
The relative standard deviation (RSD) for peak area and retention time should be < 2%.
7. Data Analysis
-
Integrate the peak for this compound.
-
If peak tailing is still observed, refer to the troubleshooting guide to systematically address the potential causes.
By following these guidelines and protocols, researchers can effectively troubleshoot and prevent peak tailing in the HPLC analysis of this compound, leading to more accurate and reliable results.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. moravek.com [moravek.com]
- 6. uhplcs.com [uhplcs.com]
- 7. veeprho.com [veeprho.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Analysis of 2-Isopropylmalic Acid by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the mass spectrometry (MS) detection sensitivity of 2-isopropylmalic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for analyzing this compound by ESI-MS?
For organic acids like this compound, negative ion electrospray ionization (ESI) is typically the preferred mode.[1] The carboxylic acid groups on the molecule readily lose a proton (deprotonate) to form a negative ion, [M-H]⁻, which often provides superior sensitivity compared to positive ion mode.[1]
Q2: What are the typical challenges encountered in the LC-MS/MS analysis of this compound?
Common challenges include:
-
Low ionization efficiency: this compound may exhibit poor ionization in ESI, leading to low sensitivity.
-
Isomeric interference: The presence of structural isomers, such as 3-isopropylmalic acid, can interfere with accurate quantification if not chromatographically resolved.[2][3]
-
Matrix effects: Components in biological samples can co-elute with this compound and suppress or enhance its ionization, leading to inaccurate results.
-
In-source fragmentation: The molecule may fragment within the ion source, complicating the selection of a stable precursor ion.[4][5][6]
-
Poor chromatographic peak shape: Issues like peak tailing or broadening can affect resolution and integration.[7][8]
Q3: Are there alternatives to Electrospray Ionization (ESI) for the analysis of this compound?
Yes, Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative. APCI is a soft ionization technique suitable for polar and relatively less polar, thermally stable compounds with molecular weights typically less than 1500 Da.[9] It can be effective for the analysis of organic acids.[10][11][12]
Troubleshooting Guides
Problem 1: Low or No Signal for this compound
This is a common issue that can often be resolved by systematically checking and optimizing several parameters.
-
Analyte Stability: Prepare a fresh standard solution to ensure the compound has not degraded.
-
Instrument Performance: Run a system suitability test with a known standard to confirm the LC-MS system is functioning correctly.
-
Suboptimal Ionization:
-
Confirm Ionization Mode: Ensure you are operating in negative ion mode (ESI-) for optimal sensitivity with carboxylic acids.[1]
-
Optimize Source Parameters: Systematically optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and heater gas).[1] A systematic approach, such as infusing a standard solution and varying one parameter at a time, is recommended.
-
-
Mobile Phase Issues:
-
pH Adjustment: For negative ion mode, a mobile phase pH about two units above the analyte's pKa can enhance deprotonation and improve the signal. However, be mindful of the pH limitations of your chromatography column.
-
Solvent Quality: Use high-purity, LC-MS grade solvents and additives to minimize background noise and the formation of unwanted adducts.
-
-
Sample Preparation and Concentration:
-
Sample Concentration: If the sample is too dilute, you may not observe a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.[13]
-
Sample Cleanup: For complex matrices, consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.
-
The following diagram illustrates a logical workflow for troubleshooting low signal intensity.
Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting)
Poor peak shape can compromise resolution, particularly from its isomer 3-isopropylmalic acid, and affect the accuracy of quantification.
-
Column Issues:
-
Contamination: A contaminated guard or analytical column is a common cause of peak tailing.[14]
-
Solution: Replace the guard column. If the problem persists, try flushing the analytical column according to the manufacturer's instructions or replace it.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.[14]
-
Solution: Dilute the sample and re-inject.
-
-
-
Mobile Phase and Sample Solvent Mismatch:
-
Solvent Strength: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion, including splitting.[15]
-
Solution: Reconstitute the dried sample extract in the initial mobile phase.
-
-
-
System Issues:
-
Extra-column Volume: Excessive tubing length or dead volumes in connections can cause peak broadening.
-
Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected.
-
-
The diagram below outlines the process for diagnosing poor peak shape.
Problem 3: In-source Fragmentation
Observing significant fragmentation of this compound in the MS1 scan can complicate quantification.
-
High Fragmentor/Cone Voltage: The voltage applied to the skimmer cone or fragmentor can induce fragmentation if set too high.
-
Solution: Reduce the fragmentor or cone voltage. Optimize this parameter by infusing a standard and observing the ratio of the precursor ion to its fragments.
-
-
Mobile Phase Composition: The choice of solvent and additives can influence analyte stability in the gas phase.
-
Solution: If using acetonitrile/water with formic acid, consider switching to methanol/water with a different additive, such as ammonium (B1175870) formate, which may provide a "softer" ionization.[16]
-
Enhancing Sensitivity: Experimental Protocols
If optimizing LC-MS parameters is insufficient, chemical derivatization can significantly improve the sensitivity of this compound detection. Derivatization aims to introduce a readily ionizable group onto the molecule.
Protocol 1: Derivatization with AMPP for Charge Reversal
This method introduces a permanent positive charge, allowing for highly sensitive detection in positive ion mode. A similar approach increased the sensitivity for other carboxylic acids by 10- to 20-fold.[17]
Materials:
-
N-(4-aminomethylphenyl)pyridinium (AMPP)
-
A peptide coupling agent (e.g., EDC/NHS)
-
Organic solvent (e.g., DMF or DMSO)
-
Dried sample extract containing this compound
Procedure:
-
Reconstitute: Dissolve the dried sample extract in a small volume of organic solvent.
-
Activate: Add the peptide coupling agent to the sample to activate the carboxylic acid groups of this compound.
-
Derivatize: Add AMPP to the activated sample.
-
Incubate: Allow the reaction to proceed at room temperature for 1-2 hours.
-
Quench: Stop the reaction by adding a small amount of water.
-
Analyze: Dilute the reaction mixture with the initial mobile phase and inject it into the LC-MS system, monitoring for the [M+AMPP-H]⁺ ion in positive ESI mode.
Protocol 2: Derivatization with a Phenylenediamine-based Reagent
This protocol introduces a benzimidazole (B57391) group, which enhances ionization efficiency.
Materials:
-
o-phenylenediamine (or a substituted analog like 4-Cl-o-PD)
-
Acid catalyst (e.g., 5N HCl)
-
Methanol
-
Dried sample extract
Procedure:
-
Reconstitute: Dissolve the dried sample extract in methanol.
-
Add Reagents: Add the phenylenediamine reagent and the acid catalyst.[18]
-
Incubate: Heat the reaction mixture at 60°C for an extended period (e.g., 12 hours) to ensure complete reaction.[18]
-
Cool and Analyze: Cool the sample, dilute it with the mobile phase, and inject it into the LC-MS, monitoring for the derivatized product in positive ESI mode.
Quantitative Data Summary
The following tables summarize quantitative data from published methods for the analysis of this compound and related compounds.
Table 1: LC-MS Method Performance for this compound
| Parameter | LC-IT-MS (in wine) | Reference |
| Linearity Range | 5 - 320 mg/L | [19] |
| Correlation Coefficient (r²) | > 0.9914 | [19] |
| Recovery | > 86.7% | [19] |
| RSD | < 15.1% | [19] |
Table 2: Sensitivity Enhancement via Derivatization for Carboxylic Acids
| Derivatization Reagent | Analyte Class | Fold Increase in Sensitivity (approx.) | Reference |
| N-(4-aminomethylphenyl)pyridinium (AMPP) | Eicosanoids | 10 - 20 | [17] |
| N,N-dimethylpiperazine iodide (DMPI) | Retinoic Acid | 50 | [20] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 10. amt.copernicus.org [amt.copernicus.org]
- 11. amt.copernicus.org [amt.copernicus.org]
- 12. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gmi-inc.com [gmi-inc.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 16. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
- 17. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Identification and quantification of new isomers of isopropyl-malic acid in wine by LC-IT and LC-Q-Orbitrap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-isopropylmalic acid in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-isopropylmalic acid under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Solid Form (Powder): Store at -20°C for long-term stability.[1][2]
-
In Solvent: Prepare solutions fresh. For short-term storage, keep at 2-8°C. For long-term storage, aliquot and store at -80°C.
Q2: What is the expected shelf-life of this compound?
Under recommended storage conditions, the stability of this compound is as follows:
-
In Solvent at -80°C: Stable for up to 1 year.[2]
Q3: Is this compound stable at room temperature?
This compound is a white crystalline solid and, like many organic acids, it is expected to be more susceptible to degradation at elevated temperatures. For short periods, such as during sample preparation, maintaining the compound at room temperature is generally acceptable. However, for storage, the recommended sub-zero temperatures should be followed to minimize potential degradation.
Q4: How does pH affect the stability of this compound in solution?
While specific data on the pH stability of this compound is limited, solutions of organic acids can be susceptible to degradation, especially at pH extremes and elevated temperatures. It is advisable to prepare solutions in a buffer system that is relevant to the experimental application and as close to neutral pH as possible, unless the experimental design requires otherwise. For long-term storage of solutions, freezing at -80°C is recommended over refrigerated storage to minimize potential pH-mediated hydrolysis.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results over time. | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. If using a previously frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Aliquot stock solutions to avoid this. 3. Verify the purity of the solid compound using a suitable analytical method like HPLC if degradation is suspected. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Review the storage conditions of your this compound stock (solid and solution). 2. Consider the possibility of contamination. 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm if the unexpected peaks correspond to these. |
| Loss of compound potency. | Improper storage leading to degradation. | 1. Confirm that the compound has been stored at the recommended temperature (-20°C for solid, -80°C for solutions). 2. Avoid repeated exposure of the solid compound to ambient temperature and humidity. |
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Stability
| Form | Storage Temperature | Reported Stability |
| Solid (Powder) | -20°C | ≥ 2-3 years[1][2] |
| In Solvent | -80°C | Up to 1 year[2] |
Table 2: Illustrative Example of this compound Stability Under Forced Degradation Conditions (Hypothetical Data)
| Stress Condition | Description | Hypothetical % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 15% | Hydrolysis products |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 25% | Epimerization and hydrolysis products |
| Oxidative | 3% H₂O₂ at RT for 24h | 10% | Oxidized derivatives |
| Thermal | 80°C for 48h | 5% | Dehydration or decarboxylation products |
| Photolytic | UV light (254 nm) for 24h | <5% | Photodegradation products |
Note: The data in Table 2 is hypothetical and for illustrative purposes to guide researchers in designing their own stability studies. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a general guideline for developing a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
-
Gradient: A time-gradient elution can be optimized. For example:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve this compound in the mobile phase A to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve this compound in a 1:1 solution of acetonitrile and 3% hydrogen peroxide to a concentration of 1 mg/mL. Store at room temperature for 24 hours.
-
Thermal Degradation: Place solid this compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase before analysis.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in mobile phase A) to UV light (e.g., 254 nm) for 24 hours. Keep a control sample in the dark.
Visualizations
References
resolving co-elution of 2-isopropylmalic acid and 3-isopropylmalic acid
Welcome to the technical support center for resolving the co-elution of 2-isopropylmalic acid and 3-isopropylmalic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound and 3-isopropylmalic acid, and why is their separation important?
A1: this compound (2-IPMA) and 3-isopropylmalic acid (3-IPMA) are structural isomers, meaning they have the same molecular weight (176 g/mol ) but different chemical structures.[1][2] 2-IPMA is a known intermediate in the biosynthesis of leucine.[3] Their accurate separation and quantification are crucial for various applications, including metabolomics, food chemistry (e.g., wine analysis), and potentially as biomarkers.[1][4][5] Co-elution of these isomers can lead to inaccurate quantification and misinterpretation of experimental results.[6][7]
Q2: Is co-elution of 2-IPMA and 3-IPMA a common problem?
A2: Yes, due to their similar chemical structures and physicochemical properties, co-elution of 2-IPMA and 3-IPMA is a frequently encountered issue in chromatographic analysis.[3] Specialized analytical methods are often required to achieve baseline separation.
Q3: How can I detect if 2-IPMA and 3-IPMA are co-eluting in my chromatogram?
A3: Detecting co-elution can be challenging if the peaks perfectly overlap. Here are a few indicators:
-
Peak Shape Abnormalities: Look for non-symmetrical peaks, such as shoulders, tailing, or fronting. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.[7][8]
-
Diode Array Detector (DAD) Analysis: If you are using a DAD, the UV-Vis spectra across the peak should be consistent. Spectral heterogeneity across a single peak is a strong indication of co-eluting compounds.[7][8]
-
Mass Spectrometry (MS) Analysis: When using an MS detector, the mass spectrum should be uniform across the eluting peak. Variations in the mass spectrum or the presence of multiple characteristic fragment ions within a single chromatographic peak suggest co-elution.[7][8] For instance, even with co-elution, LC-Q-Orbitrap analysis has shown that 3-IPMA is characterized by a fragment at m/z 72.9914, while 2-IPMA shows a fragment at m/z 115.0386.[3]
Troubleshooting Guides
Guide 1: Resolving Co-elution in Reversed-Phase HPLC
Issue: Poor separation between this compound and 3-isopropylmalic acid using a C18 column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC co-elution.
Detailed Steps:
-
Confirm Co-elution:
-
Peak Purity Analysis: Use a DAD to check for spectral differences across the peak or an MS detector to look for different fragment ions.[7][8]
-
Individual Injections: If authentic standards are available, inject them separately to determine their individual retention times under your current conditions.
-
-
Method Optimization:
-
Option A: Modify Mobile Phase (Primary Approach)
-
Adjust Solvent Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase the retention time and may improve resolution.[8]
-
Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent selectivity can alter the elution order and improve separation.[8]
-
Modify pH: Since the analytes are organic acids, the pH of the mobile phase can significantly impact their retention. Add a small amount of an acid, like formic acid (typically 0.1%), to suppress the ionization of the carboxylic acid groups, which can lead to better peak shape and potentially improved resolution.[8]
-
-
Option B: Change Column Parameters (Alternative)
-
Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry. A phenyl-hexyl or a C30 column might offer different selectivity compared to a standard C18.[8] A Zorbax RRHD C18 column (50 × 2.10 mm i.d., 1.8 µm) has been reported to successfully separate these isomers.[2]
-
Decrease Particle Size/Increase Column Length: Using a column with a smaller particle size or a longer column will increase column efficiency (a higher number of theoretical plates), leading to sharper peaks and better resolution.[9]
-
-
Option C: Adjust Temperature (Fine-tuning)
-
Systematic Evaluation: Experiment with different column temperatures in 5°C increments. Increasing the temperature generally decreases retention time but can sometimes alter selectivity, either for the better or worse.[8]
-
-
Guide 2: Gas Chromatography-Mass Spectrometry (GC-MS) Approach through Derivatization
Issue: Inability to analyze 2-IPMA and 3-IPMA by GC due to low volatility and potential for on-column degradation.
Solution: Chemical derivatization to increase volatility and thermal stability.[10][11]
Troubleshooting Workflow:
Caption: GC-MS workflow with derivatization.
Detailed Steps:
-
Derivatization:
-
The primary goal of derivatization is to convert the non-volatile organic acids into volatile derivatives suitable for GC analysis.[11]
-
Silylation: This is a common derivatization technique for compounds with active hydrogens (like those in -COOH and -OH groups).[10] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are frequently used for the derivatization of organic acids.[12]
-
-
GC Separation Optimization:
-
Temperature Program: Optimize the oven temperature program to achieve the best separation of the derivatized isomers. A slow temperature ramp around the elution temperature of the target analytes can significantly improve resolution.
-
Column Selection: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically a good starting point for analyzing silylated derivatives.
-
-
MS Detection:
-
The mass spectrometer will detect the derivatized isomers. Analyze the mass spectra to identify characteristic fragment ions for each isomer, which will aid in peak identification and quantification.
-
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Quantification of 2-IPMA and 3-IPMA
This protocol is based on a validated method for the analysis of these isomers in wine samples.[2]
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: Zorbax RRHD C18 (50 × 2.10 mm i.d., 1.8 µm).[2]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient program should be optimized to maximize the separation of the two isomers. A typical starting point would be a low percentage of Solvent B, gradually increasing over the run.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each isomer to ensure selectivity and sensitivity.
-
Protocol 2: GC-MS with Silylation Derivatization
This is a general protocol for the derivatization of organic acids for GC-MS analysis.[12]
-
Sample Preparation: The sample containing the isopropylmalic acids should be dried completely, as water can interfere with the derivatization reaction.
-
Derivatization Procedure:
-
To the dried sample, add a suitable volume of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at a specific temperature (e.g., 50-70°C) for a defined period (e.g., 10-30 minutes) to ensure complete reaction.[12] Ultrasound assistance can also be employed to accelerate the reaction.[12]
-
Cool the sample to room temperature before injection into the GC-MS.
-
-
GC-MS Conditions:
-
Injector Temperature: 250-280°C
-
Column: A 30m x 0.25mm x 0.25µm column with a 5% phenyl-methylpolysiloxane stationary phase (or similar).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C). The ramp rate should be optimized for separation.
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-500
-
-
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for the quantification of 2-IPMA and 3-IPMA.[1]
| Parameter | This compound (2-IPMA) | 3-Isopropylmalic Acid (3-IPMA) |
| Linearity Range | 5 - 320 mg/L | 5 - 320 mg/L |
| Correlation Coefficient (r²) | > 0.9914 | > 0.9914 |
| Recovery | > 86.7% | > 86.7% |
| Relative Standard Deviation (RSD) | < 15.1% | < 15.1% |
References
- 1. Identification and quantification of new isomers of isopropyl-malic acid in wine by LC-IT and LC-Q-Orbitrap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ora.uniurb.it [ora.uniurb.it]
- 4. Identification and quantification of new isomers of isopropyl-malic acid in wine by LC-IT and LC-Q-Orbitrap [ora.uniurb.it]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing ion suppression effects in LC-MS of 2-isopropylmalic acid
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize ion suppression effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-isopropylmalic acid.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting components from the sample matrix.[1][2] This phenomenon occurs in the ion source of the mass spectrometer, leading to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[1][3] For a small polar molecule like this compound, this is particularly problematic in complex biological matrices where endogenous substances can easily interfere with its ionization.[4][5]
Q2: What are the primary causes of ion suppression when analyzing this compound?
A2: Ion suppression for this compound can originate from several sources:
-
Endogenous Matrix Components: In biological samples like plasma or urine, high concentrations of salts, lipids (especially phospholipids), and other small polar organic molecules can co-elute with the analyte and compete for ionization.[4][6]
-
Mobile Phase Additives: While necessary for good chromatography, some mobile phase additives can cause ion suppression. For example, trifluoroacetic acid (TFA) is a strong ion-pairing agent that can significantly reduce the MS signal, especially in negative ion mode, compared to milder acids like formic acid.[3]
-
High Analyte Concentration: At high concentrations (>10–5 M), the electrospray ionization (ESI) response can become non-linear, leading to self-suppression as the analyte molecules compete with each other for access to the droplet surface.[3]
Q3: How can I detect and quantify the level of ion suppression in my assay?
A3: Two primary methods are used to evaluate ion suppression:
-
Post-Column Infusion: This is a qualitative method to identify at which retention times ion suppression occurs. It involves infusing a constant flow of a this compound standard solution into the LC eluent after the column (via a T-junction) while injecting a blank matrix extract onto the column.[6][7] A dip in the constant analyte signal indicates retention times where matrix components are eluting and causing suppression.[6]
-
Post-Extraction Spike: This quantitative method compares the analyte's response in a pure solution to its response when spiked into a blank matrix extract after the sample preparation steps.[4][7] A lower signal in the matrix sample indicates ion suppression, and the percentage of suppression can be calculated.[4]
Q4: Which ionization mode and technique are best suited for this compound?
A4: As a dicarboxylic acid, this compound is best analyzed in negative ion mode using electrospray ionization (ESI-).[8][9] In this mode, it readily loses protons to form negatively charged ions [M-H]⁻ or [M-2H]²⁻. ESI is a soft ionization technique well-suited for polar molecules like this compound.[3][10] Atmospheric pressure chemical ionization (APCI) is an alternative that can sometimes be less susceptible to ion suppression than ESI, but ESI is generally preferred for highly polar analytes.[3][7]
Q5: What is the most effective way to compensate for unavoidable ion suppression?
A5: The gold standard for compensating for ion suppression is the use of a stable isotope-labeled internal standard (SIL-IS) .[1] A SIL-IS, such as ¹³C- or ²H-labeled this compound, has nearly identical chemical properties and chromatographic retention time to the unlabeled analyte.[7] It will therefore experience the same degree of ion suppression, allowing for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area.[1]
Troubleshooting Guide
Problem: I am observing a weak signal or poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression from co-eluting matrix components. This is common when the analyte elutes in regions with high concentrations of phospholipids (B1166683) or other endogenous materials.[5][6]
-
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4][11] Move beyond simple protein precipitation to more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][4]
-
Improve Chromatographic Separation: Adjusting the chromatographic method to separate this compound from the regions of ion suppression is a key strategy.[3] Consider using Ultra-Performance Liquid Chromatography (UPLC) for better resolution and sharper peaks, which reduces the chance of co-elution.[5][12] For a highly polar analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and separation from early-eluting interferences.
-
Sample Dilution: If the analyte concentration is sufficiently high, simply diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.[1][13]
-
Problem: My results are inconsistent, with high variability between replicate injections and QC samples.
-
Possible Cause: Sample-to-sample variation in the matrix composition is leading to different degrees of ion suppression for each sample.[14]
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution to correct for variability in ion suppression between different samples.[1]
-
Implement a More Effective Sample Cleanup: A thorough and consistent sample preparation method, such as SPE, will minimize matrix variability and thus the variability of ion suppression.[4][11]
-
Use Matrix-Matched Calibrators: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects, improving accuracy.[1][4]
-
Experimental Protocols and Data
Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Spike
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Blank Matrix: Process a sample of the blank biological matrix (e.g., plasma, urine) through your entire sample preparation procedure (e.g., protein precipitation, SPE).
-
Prepare Sample Set A (Analyte in Solvent): Spike a known concentration of this compound into the final, clean reconstitution solvent.
-
Prepare Sample Set B (Analyte in Matrix): Take the processed blank matrix from step 1 and spike the same known concentration of this compound into it.
-
Analysis: Inject both sets of samples into the LC-MS system.
-
Calculation: Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak Area in Matrix [Set B] / Peak Area in Solvent [Set A]) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Data Summary Tables
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Typical Efficacy | Pros | Cons |
| Protein Precipitation (PPT) | Removes proteins effectively, but not phospholipids or other small molecules.[3][11] | Simple, fast, inexpensive.[11] | Prone to significant matrix effects and ion suppression.[3] |
| Liquid-Liquid Extraction (LLE) | Can provide a cleaner extract than PPT by separating based on polarity.[4] | Relatively inexpensive, can remove many interferences.[11] | Can be labor-intensive and require large volumes of organic solvents.[7] |
| Solid-Phase Extraction (SPE) | Highly effective at removing interfering components like salts and phospholipids.[3][4] | Provides the cleanest extracts, highly selective, can be automated.[4] | More expensive and requires method development.[11] |
| HybridSPE®-Phospholipid | Specifically targets and removes phospholipids from the sample matrix. | Highly efficient at phospholipid removal, leading to reduced ion suppression. | Targeted to a specific class of interferences. |
Table 2: Relative Impact of Mobile Phase Additives on ESI Signal
| Additive | Typical Concentration | Relative MS Signal Intensity | Comments |
| Formic Acid (FA) | 0.1% | Good | Preferred for LC-MS due to its volatility and minimal signal suppression.[3] |
| Acetic Acid | 0.1% - 0.5% | Moderate | Volatile and MS-compatible, but may provide less chromatographic resolution than TFA.[15] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Low | Strong ion-pairing agent that provides excellent chromatography but causes significant signal suppression in ESI, especially in negative mode.[3] Use sparingly (<0.05%) if required.[15] |
Visualizations
Troubleshooting Workflow for Low Analyte Signal
Caption: Troubleshooting workflow for low signal of this compound.
Experimental Workflow for Quantifying Ion Suppression
Caption: Workflow for the post-extraction spike method to quantify matrix effects.
Logic for Selecting a Sample Preparation Strategy
Caption: Decision logic for choosing an appropriate sample preparation method.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. waters.com [waters.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 2-Isopropylmalic Acid Analysis
Welcome to the technical support center for 2-isopropylmalic acid (2-IPMA) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My 2-IPMA peak is showing significant tailing in my LC analysis. What are the common causes and how can I fix it?
A1: Peak tailing for acidic compounds like 2-IPMA is a frequent issue in liquid chromatography. It can compromise resolution and lead to inaccurate quantification.[1][2] The primary causes stem from secondary interactions with the stationary phase or issues with the analytical setup.
Troubleshooting Steps:
-
Assess Mobile Phase pH: Operating near the pKa of 2-IPMA can lead to inconsistent peak shapes. Ensure the mobile phase pH is at least 1.5-2 units below the analyte's pKa to maintain it in a single ionic form. Using a buffer is highly recommended to maintain a stable pH.[1]
-
Check for Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[1][3] To test for this, dilute your sample and reinject. If the peak shape improves, column overload was the likely cause. Consider reducing the injection volume or sample concentration.
-
Evaluate Column Health:
-
Packing Bed Deformation: Voids in the column packing or a blocked inlet frit can distort peak shape for all analytes.[1][4] If all peaks in your chromatogram are tailing, this is a likely culprit. Try replacing the column inlet frit or using a new column.[1][5]
-
Stationary Phase Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with the carboxylic acid groups of 2-IPMA, causing tailing.[3] Using a highly deactivated, end-capped column can mitigate these secondary interactions.[1]
-
-
Inspect for System Issues: Check for any potential blockages in guard columns or in-line filters, which can cause peak distortion.[3]
Q2: I am seeing a peak with the same mass-to-charge ratio (m/z) as 2-IPMA, but I'm not sure if it's an interference. What could it be?
A2: A significant and common interference in 2-IPMA analysis is its isomer, 3-isopropylmalic acid (3-IPMA) .[6][7][8] Both compounds have the same molecular weight (176.17 g/mol ) and, therefore, the same m/z in mass spectrometry, making them indistinguishable by MS alone.[6][9][10]
Identification and Resolution Strategy:
-
Chromatographic Separation: The most reliable way to distinguish between 2-IPMA and 3-IPMA is through effective chromatographic separation.[6] Developing a robust LC method that resolves these two isomers is critical for accurate quantification.
-
MS/MS Fragmentation: While the precursor ions are identical, their fragmentation patterns (MS/MS) might show different product ions or different relative abundances of the same fragments, which can be used for differentiation if chromatographic separation is not fully achieved.[6]
-
Use of Authentic Standards: Confirmation by running authentic standards for both 2-IPMA and 3-IPMA is essential to verify retention times and confirm peak identities.[9][10]
Q3: My signal intensity for 2-IPMA is inconsistent and lower than expected in my LC-MS analysis, especially in complex samples. What is causing this?
A3: This issue is likely due to matrix effects , specifically ion suppression.[11][12] Matrix effects occur when co-eluting components from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a suppressed or, less commonly, enhanced signal.[11][13] This is a major concern in quantitative analysis as it can severely impact accuracy and reproducibility.[13]
Troubleshooting and Mitigation Strategies:
-
Improve Sample Preparation: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before injection.
-
Optimize Chromatography: Adjust the chromatographic method to separate 2-IPMA from the interfering matrix components. Even a slight shift in retention time can move it out of the suppression zone.
-
Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C- or ²H-labeled 2-IPMA). The SIL standard will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate correction during data processing.[13]
-
Matrix-Matched Calibration: If a SIL internal standard is unavailable, prepare calibration standards in a blank matrix extract that is similar to your samples.[12] This helps to normalize the matrix effects between the standards and the unknown samples.
-
Evaluate Signal Suppression: To confirm matrix effects, you can perform a post-extraction spike experiment. Compare the signal of an analyte spiked into a blank matrix extract with the signal of the same analyte in a neat solvent. A lower signal in the matrix demonstrates ion suppression.[9][13]
Q4: Can I analyze this compound using Gas Chromatography (GC)? I'm having trouble getting a good peak shape.
A4: Yes, 2-IPMA can be analyzed by GC, but it requires a crucial step: derivatization . Due to its high polarity and low volatility caused by the carboxylic acid and hydroxyl groups, 2-IPMA will not chromatograph well in its native form.[14]
Derivatization is necessary to:
-
Increase volatility by replacing active hydrogens.
-
Improve thermal stability.
-
Enhance peak shape and detector response.[15]
The most common derivatization method is silylation , which replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[14][16] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.[15]
Troubleshooting GC Derivatization:
-
Incomplete Reaction: Ensure the derivatization reaction goes to completion by optimizing reaction time and temperature.[15] An incomplete reaction will result in poor peak shape and low response.
-
Reagent and Sample Purity: The presence of water or other protic solvents can quench the derivatization reagent. Ensure your sample extract is completely dry and use anhydrous solvents.
-
Derivative Stability: TMS derivatives can be sensitive to moisture. Analyze the samples as soon as possible after derivatization, as the derivatives can degrade over time.[16]
Experimental Protocols & Data
Protocol: LC-MS/MS Analysis of 2-IPMA and 3-IPMA in Wine
This protocol is adapted from methodologies described for the separation and quantification of isopropylmalic acid isomers.[6][9]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Take 5 mL of wine sample.
-
Adjust pH to 2.5 with formic acid.
-
Add 5 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the upper organic layer (ethyl acetate).
-
Repeat the extraction two more times and pool the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UHPLC System |
| Column | Zorbax RRHD C18 (50 x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, hold for 1 min; linear ramp to 95% B over 8 min; hold for 2 min; return to 5% B and re-equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole or Orbitrap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 175.06 |
| Product Ions (m/z) | For 2-IPMA: m/z 115.04 (quantifier), m/z 157.05 (qualifier). Fragmentation corresponds to losses of acetic acid and water, respectively.[6] |
Table 1: Method Validation Data for Isomer Quantification
The following table summarizes typical performance characteristics for an LC-MS method for 2-IPMA and 3-IPMA, adapted from published data.[9][10]
| Parameter | This compound (2-IPMA) | 3-Isopropylmalic Acid (3-IPMA) |
| Linearity Range (mg/L) | 5 - 320 | 5 - 320 |
| Correlation Coeff. (r²) | > 0.991 | > 0.991 |
| LOD (mg/L) | 0.2 | 0.2 |
| LOQ (mg/L) | 0.5 | 0.5 |
| Recovery (at 5 mg/L) | 86.7% | 90.1% |
| Recovery (at 50 mg/L) | 90.7% | 93.2% |
| RSD (%) | < 15.1% | < 15.1% |
| Matrix Effect (SSE %) | 46% (Ion Suppression) | 59% (Ion Suppression) |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; SSE: Signal Suppression/Enhancement.
Visual Troubleshooting Guides
Troubleshooting Peak Tailing in LC Analysis
This workflow provides a logical sequence of steps to diagnose and resolve peak tailing issues.
Caption: A decision tree for troubleshooting peak tailing.
Workflow for Differentiating 2-IPMA and 3-IPMA Isomers
This diagram outlines the analytical workflow required to accurately identify and quantify isopropylmalic acid isomers.
Caption: Workflow for isomer identification and quantification.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. lctsbible.com [lctsbible.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Help needed in troubleshooting the tailing peak - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification and quantification of new isomers of isopropyl-malic acid in wine by LC-IT and LC-Q-Orbitrap [ora.uniurb.it]
- 8. Isopropylmalic acid - Wikipedia [en.wikipedia.org]
- 9. ora.uniurb.it [ora.uniurb.it]
- 10. Identification and quantification of new isomers of isopropyl-malic acid in wine by LC-IT and LC-Q-Orbitrap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 16. gcms.cz [gcms.cz]
Technical Support Center: Optimizing Derivatization for GC-MS Analysis of 2-Isopropylmalic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-isopropylmalic acid for robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guides
This section addresses common issues encountered during the derivatization and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Peak for this compound Derivative | Incomplete Derivatization: Insufficient reagent, presence of moisture, suboptimal reaction temperature or time. | - Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Samples must be completely dry before adding derivatization reagents.[1][2]- Optimize Reagent Ratio: Use a sufficient excess of the silylating reagent (e.g., MSTFA or BSTFA with a catalyst like TMCS). A molar ratio of at least 2:1 of the silylating agent to each active hydrogen is a good starting point.[1][3]- Optimize Reaction Conditions: Increase reaction temperature (typically 60-80°C) and/or time (30-60 minutes). For sterically hindered compounds, longer times or higher temperatures may be necessary.[1][3] |
| Sample Degradation: The analyte may be unstable under the derivatization or GC-MS conditions. | - Use Milder Derivatization Conditions: If possible, try lower temperatures for a longer duration.- Check GC Inlet Temperature: A high inlet temperature can cause degradation of thermally labile derivatives. | |
| Peak Tailing for this compound Derivative | Active Sites in the GC System: The polar nature of the underivatized or partially derivatized analyte can interact with active sites in the inlet liner or on the column. | - Ensure Complete Derivatization: Follow the steps for optimizing the derivatization reaction.- Use a Deactivated Inlet Liner: Regularly replace or clean the inlet liner. Using a liner with glass wool can help trap non-volatile residues.- Column Maintenance: Condition the column according to the manufacturer's instructions. If the column is old or contaminated, trim the first few centimeters or replace it. |
| Co-elution with Interfering Compounds: Matrix components can affect the peak shape. | - Optimize GC Temperature Program: Adjust the temperature ramp to improve separation from interfering peaks.- Improve Sample Cleanup: Implement a sample extraction and cleanup procedure to remove matrix components prior to derivatization. | |
| Multiple Peaks for this compound | Incomplete Derivatization: A mixture of partially and fully silylated derivatives will result in multiple peaks. | - Optimize Derivatization: Increase reagent concentration, reaction time, or temperature as described above. The use of a catalyst like TMCS can enhance the reactivity of the silylating agent.[1][3] |
| Presence of Isomers: this compound has a stereocenter, and different isomers may be present. | - This is less likely to be resolved by derivatization optimization. Chromatographic separation of diastereomers may be possible with a suitable chiral column, but is often not necessary for routine quantification. | |
| Presence of Unexpected Peaks (Artifacts) | Reaction with Contaminants: Silylating reagents are highly reactive and can react with contaminants in the sample, solvents, or from the GC system. | - Use High-Purity Reagents and Solvents: Ensure all chemicals are of high purity and stored under anhydrous conditions.- Proper Sample Handling: Ensure cleanliness of all vials and equipment.[1] |
| Side Reactions of the Derivatization Reagent: The reagent itself can produce byproducts that appear as peaks in the chromatogram.[4] | - Review the mass spectra of unexpected peaks: Compare them with known silylating agent artifacts. The mass spectrum of the tris-trimethylsilyl derivative of this compound is available in public databases for comparison. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a polar, non-volatile organic acid. Direct analysis by GC-MS is not feasible as it will not vaporize at typical GC operating temperatures and will interact strongly with the stationary phase, leading to poor chromatography. Derivatization, typically through silylation, converts the polar carboxyl and hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) esters and ethers, making the molecule suitable for GC-MS analysis.[5]
Q2: What are the most common derivatization reagents for this compound?
A2: The most common and effective derivatization reagents for organic acids like this compound are silylating agents. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used.[6] Often, a catalyst such as 1% Trimethylchlorosilane (TMCS) is added to the reagent to increase its reactivity, especially for sterically hindered groups.[1][3]
Q3: How can I confirm that the derivatization of this compound is complete?
A3: Complete derivatization can be confirmed by monitoring the disappearance of the underivatized this compound peak and the appearance of a single, sharp peak for the fully derivatized product in the gas chromatogram. The mass spectrum of the peak should match the expected spectrum for the tris-trimethylsilyl derivative of this compound. Key indicators of incomplete derivatization include the presence of multiple peaks for the analyte or a broad, tailing peak for the underivatized compound.
Q4: What are the key parameters to optimize for the silylation of this compound?
A4: The key parameters to optimize are:
-
Reaction Temperature: Typically in the range of 60-80°C.
-
Reaction Time: Usually between 30 to 60 minutes.
-
Reagent Volume/Concentration: A sufficient excess of the silylating reagent is crucial.
-
Solvent: Anhydrous pyridine (B92270) or acetonitrile (B52724) are commonly used.
-
Catalyst: The addition of a catalyst like TMCS can improve derivatization efficiency.
Q5: My silylated samples are not stable. How can I improve their stability?
A5: Silylated derivatives can be sensitive to moisture and may degrade over time. To improve stability, analyze the samples as soon as possible after derivatization. If storage is necessary, store them in a tightly sealed vial at a low temperature (e.g., 4°C or -20°C) and under an inert atmosphere (e.g., nitrogen or argon). It is also crucial to ensure that no moisture is introduced during storage. Some studies have shown that alkylated derivatives may be more stable over time compared to silylated derivatives.[7]
Experimental Protocols
Protocol 1: Silylation of this compound using MSTFA
This protocol is a general guideline for the silylation of this compound in a standard solution or a dried biological extract.
Materials:
-
This compound standard or dried sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
If using a standard, accurately weigh a known amount of this compound into a reaction vial.
-
If using a biological extract, ensure the sample is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization.
-
-
Reconstitution:
-
Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample in the reaction vial.
-
Vortex briefly to dissolve the sample.
-
-
Derivatization:
-
Add 100 µL of MSTFA + 1% TMCS to the reaction vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
-
Reaction:
-
Place the vial in a heating block or oven set to 70°C for 45 minutes.
-
-
Analysis:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for the silylation of organic acids, including this compound, for GC-MS analysis. Optimal conditions may vary depending on the specific sample matrix and instrumentation.
| Parameter | Condition | Rationale |
| Derivatization Reagent | MSTFA + 1% TMCS or BSTFA + 1% TMCS | Highly reactive silylating agents suitable for carboxyl and hydroxyl groups. TMCS acts as a catalyst. |
| Solvent | Anhydrous Pyridine or Acetonitrile | Good solvents for organic acids and compatible with silylation reagents. Pyridine can also act as an HCl scavenger. |
| Reaction Temperature | 60 - 80 °C | Provides sufficient energy to drive the reaction to completion without degrading the analyte or reagent.[1][3] |
| Reaction Time | 30 - 60 minutes | Generally sufficient for complete derivatization of most organic acids.[1][3] |
| Reagent to Analyte Ratio | Molar excess (e.g., >10:1) | Ensures that there is enough reagent to derivatize all active sites completely. |
Visualizations
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: A troubleshooting decision tree for common issues in the GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for 2-Isopropylmalic Acid Quantification Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isopropylmalic acid quantification assays.
Troubleshooting Guides
This section is designed to help you resolve common issues encountered during LC-MS, GC-MS, and enzymatic assays for this compound quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization state of this compound. | Optimize the mobile phase pH. Since this compound is an organic acid, a lower pH (e.g., using formic acid) will ensure it is in its protonated form, which often results in better peak shape on a reverse-phase column. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Co-elution with interfering compounds from the matrix. | Optimize the chromatographic gradient to improve separation. Enhance sample preparation using solid-phase extraction (SPE) to remove interfering substances.[1] | |
| Low Signal Intensity or No Peak | Suboptimal ionization source parameters. | Optimize source parameters such as capillary voltage, gas flow, and temperature. For this compound, negative ionization mode is typically used.[2][3] |
| Ion suppression due to matrix effects.[1][4][5] | Improve sample cleanup to remove matrix components.[1] A dilute-and-shoot approach might be possible for cleaner samples, but complex matrices often require protein precipitation followed by SPE.[1] Use a stable isotope-labeled internal standard to compensate for ion suppression. | |
| Analyte degradation. | Ensure proper sample storage (e.g., -80°C) and minimize freeze-thaw cycles. Prepare fresh stock solutions and working standards. | |
| Inconsistent Retention Times | Fluctuations in the LC pump flow rate. | Check for leaks in the system and ensure pump seals are in good condition. Purge the pump to remove any air bubbles. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is properly degassed. If using a gradient, ensure the mixer is functioning correctly. | |
| Column temperature variations. | Use a column oven to maintain a consistent temperature. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the entire LC system. |
| Contaminated mass spectrometer. | Clean the ion source. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column interacting with the acidic analyte.[6] | Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and septum.[7] |
| Incomplete derivatization. | Optimize the derivatization reaction conditions (time, temperature, and reagent concentration). Common silylating reagents like BSTFA with a catalyst (e.g., TMCS) are used for organic acids.[8] Ensure the sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction. | |
| Column contamination. | Trim the first few centimeters of the column. If tailing persists, the column may need to be replaced.[9] | |
| Low or No Peak | Inefficient derivatization. | Test different derivatization reagents or optimize the current protocol. For this compound, a two-step derivatization (methoximation followed by silylation) might be necessary to cap all active hydrogens. |
| Analyte degradation at high temperatures. | Ensure the injector and oven temperatures are not excessively high. | |
| Matrix effects interfering with derivatization or causing signal suppression.[10] | Enhance sample cleanup to remove interfering matrix components. Use a stable isotope-labeled internal standard. | |
| Multiple or Broad Peaks for a Single Analyte | Incomplete derivatization leading to multiple derivatives. | Optimize derivatization conditions to drive the reaction to completion. |
| Thermal degradation of the analyte in the injector. | Use a lower injector temperature or a pulsed splitless injection. | |
| Poor Reproducibility | Inconsistent derivatization. | Ensure precise and consistent addition of derivatization reagents and control of reaction conditions. An autosampler can improve precision. |
| Sample degradation between derivatization and injection. | Analyze derivatized samples as soon as possible. |
Enzymatic Assay Troubleshooting
As there is no widely available commercial kit specifically for this compound, this section provides general guidance for developing and troubleshooting an enzymatic assay, likely based on an enzyme for which this compound is a substrate or product (e.g., isopropylmalate dehydrogenase).
| Problem | Potential Cause | Suggested Solution |
| Low or No Signal | Inactive enzyme. | Use a fresh enzyme preparation and ensure proper storage conditions (typically -20°C or -80°C in a glycerol-containing buffer). Avoid repeated freeze-thaw cycles. |
| Suboptimal assay conditions (pH, temperature).[11] | Determine the optimal pH and temperature for the enzyme. Most enzyme assays are sensitive to even minor deviations.[11] | |
| Incorrect substrate or cofactor concentration. | Titrate the substrate and any necessary cofactors (e.g., NAD+, NADP+) to determine the optimal concentrations. | |
| Presence of inhibitors in the sample matrix. | Perform a spike-and-recovery experiment to check for inhibition. If necessary, include a sample cleanup step. | |
| High Background Signal | Substrate instability or non-enzymatic degradation. | Run a "no-enzyme" control to measure the rate of non-enzymatic reaction. If high, consider a different substrate or assay conditions. |
| Contaminated reagents. | Prepare fresh buffers and reagent solutions using high-purity water and chemicals. | |
| Non-linear Reaction Rate | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration to ensure the reaction rate remains linear for the duration of the measurement. |
| Enzyme instability under assay conditions. | Check the stability of the enzyme at the assay temperature and pH. Consider adding stabilizing agents like BSA or glycerol (B35011) to the assay buffer. |
Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters I need to assess for my this compound quantification method?
A1: According to regulatory guidelines, the key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[2] Robustness and stability should also be evaluated.
Q2: How do I determine the linearity of my assay?
A2: Prepare a series of calibration standards of this compound at different concentrations in a blank matrix. Analyze these standards and plot the instrument response against the concentration. Perform a linear regression analysis. The assay is considered linear if the coefficient of determination (R²) is typically ≥ 0.99.
Q3: What is the difference between LOD and LOQ?
A3: The Limit of Detection (LOD) is the lowest concentration of analyte that can be reliably detected by the analytical method. The Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.
Q4: How can I assess and mitigate matrix effects in my LC-MS assay?
A4: Matrix effects, such as ion suppression or enhancement, can be assessed by comparing the slope of a calibration curve prepared in the sample matrix to the slope of a curve prepared in a clean solvent.[3] To mitigate matrix effects, you can improve your sample preparation procedure (e.g., using solid-phase extraction), optimize chromatography to separate the analyte from interfering components, or use a stable isotope-labeled internal standard that will be similarly affected by the matrix.[1]
Q5: What are the best derivatization reagents for GC-MS analysis of this compound?
A5: Silylation reagents are commonly used for organic acids. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular choice, often with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for hindered hydroxyl groups.[8] For compounds with ketone groups, a two-step derivatization involving methoximation followed by silylation can prevent the formation of multiple derivatives.
Quantitative Data Summary
The following tables summarize typical method validation parameters for the quantification of this compound using different analytical platforms.
Table 1: LC-MS/MS Method Validation Parameters for this compound
| Parameter | Typical Value/Range | Comments |
| Linearity (R²) | > 0.99[12][13] | Typically observed over a 2-3 order of magnitude concentration range. |
| Linear Range | 5 - 320 mg/L[13][14] | This range was reported for wine analysis and may vary depending on the matrix and instrument sensitivity. |
| Accuracy (% Recovery) | 85 - 115% | Assessed by spiking known concentrations of the analyte into a blank matrix. For wine analysis, recoveries >86.7% have been reported.[13][14] |
| Precision (%RSD) | < 15%[13][14] | Intra-day and inter-day precision should be evaluated at multiple concentrations. |
| LOD | 0.002 - 1.0 mg/L | Highly dependent on the instrument and matrix. |
| LOQ | 0.008 - 5.0 mg/L | The lowest concentration on the calibration curve that meets accuracy and precision criteria. |
Table 2: GC-MS Method Validation Parameters for Organic Acids (General)
| Parameter | Typical Value/Range | Comments |
| Linearity (R²) | > 0.99[15] | Requires proper derivatization to achieve linearity. |
| Linear Range | 0.1 - 50 µg/mL | Can vary significantly based on the analyte and derivatization efficiency. |
| Accuracy (% Recovery) | 80 - 120% | Can be affected by the efficiency and reproducibility of the derivatization step. |
| Precision (%RSD) | < 20% | Often higher than LC-MS due to the additional derivatization step. |
| LOD | 0.01 - 0.5 mg/L[15] | |
| LOQ | 0.05 - 2.0 mg/L[15] |
Experimental Protocols
Protocol: LC-MS Method Validation
This protocol outlines the key steps for validating an LC-MS method for this compound quantification.
-
Specificity/Selectivity:
-
Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention time of this compound and the internal standard.
-
Compare the chromatograms of the blank matrix with a spiked sample to ensure that the analyte peak is well-resolved from any endogenous components.
-
-
Linearity and Range:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare a set of at least six calibration standards by spiking the stock solution into a blank matrix. The concentration range should cover the expected concentrations in the study samples.
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus concentration.
-
Perform a linear regression and determine the coefficient of determination (R²). The acceptance criterion is typically R² ≥ 0.99.
-
-
Accuracy and Precision:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.
-
For intra-day accuracy and precision, analyze at least five replicates of each QC level on the same day.
-
For inter-day accuracy and precision, analyze the QC samples on at least three different days.
-
Accuracy is calculated as the percentage of the measured concentration to the nominal concentration. The acceptance criterion is typically within ±15% (±20% for the LOQ).
-
Precision is expressed as the relative standard deviation (%RSD). The acceptance criterion is typically ≤15% (≤20% for the LOQ).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3).
-
LOQ is the lowest standard on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20% for accuracy and ≤20% for %RSD).
-
-
Stability:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples left at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -80°C) for an extended period.
-
Post-Preparative Stability: Analyze processed samples that have been stored in the autosampler for a certain duration.
-
Visualizations
Caption: A flowchart illustrating the general workflow for analytical method validation.
Caption: A decision tree for troubleshooting common issues in chromatography-based assays.
References
- 1. longdom.org [longdom.org]
- 2. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 3. ora.uniurb.it [ora.uniurb.it]
- 4. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification and quantification of new isomers of isopropyl-malic acid in wine by LC-IT and LC-Q-Orbitrap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Resolution of 2-Isopropylmalic Acid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the chromatographic resolution of 2-isopropylmalic acid isomers.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of this compound Isomers
The similar physicochemical properties of positional and structural isomers, such as polarity and hydrophobicity, often lead to poor separation or complete co-elution in standard chromatography.[1] Achieving a baseline resolution (Rs ≥ 1.5) requires careful optimization of the chromatographic method to exploit subtle structural differences.[1]
Systematic Troubleshooting Workflow:
When encountering poor resolution, it is crucial to follow a systematic approach rather than changing multiple parameters simultaneously.[1] The recommended progression is to first optimize the mobile phase, followed by adjustments to temperature and flow rate. If resolution remains inadequate, selecting a column with a different stationary phase chemistry is the most impactful step.[1]
Caption: A step-by-step workflow for troubleshooting poor isomer peak resolution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | The type and percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) and the pH of the aqueous phase are critical for separating acidic compounds like this compound.[2] Systematically vary the mobile phase composition, including the gradient slope and the type and concentration of acid modifiers (e.g., formic acid, acetic acid).[2] |
| Inappropriate Stationary Phase | The choice of column chemistry is fundamental.[2] If co-elution persists on a standard C18 column, consider a different stationary phase to alter selectivity, such as a phenyl-hexyl column.[2] For chiral separations, specialized chiral stationary phases (CSPs) are often necessary. |
| Suboptimal Column Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[2] Experiment with different column temperatures, for instance, in 5°C increments. Higher temperatures can sometimes improve peak shape and resolution, but must be optimized to prevent analyte degradation.[2] |
| Inappropriate Flow Rate | Lowering the flow rate generally increases the interaction time between the isomers and the stationary phase, which can lead to better resolution.[1][3] However, this will also increase the analysis time, so a balance must be found. |
| Suboptimal Column Dimensions | For better resolution, using a longer column, a column with a smaller internal diameter, or a column packed with smaller particles can increase efficiency.[3][4] Be aware that smaller particle sizes will lead to higher backpressure.[2] |
| Sample Solvent Mismatch | The sample should ideally be dissolved in the initial mobile phase or a weaker solvent.[5] Using a solvent stronger than the mobile phase can cause peak distortion and poor resolution.[5] |
Issue 2: Peak Tailing or Fronting
Poor peak shape directly impacts resolution.[1]
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Residual silanol (B1196071) groups on the silica (B1680970) support can cause secondary interactions, leading to peak tailing.[2] Adding a small amount of an acidic modifier like formic or acetic acid to the mobile phase can help to suppress these interactions and improve peak shape for acidic analytes.[2] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing.[6] Try reducing the injection volume or diluting the sample.[6] |
| Column Contamination or Degradation | Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[6] Regular column flushing and using guard columns can help to prolong column lifetime.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
The primary challenge is the high degree of structural similarity between the isomers, leading to very similar physicochemical properties and, consequently, similar retention behavior in chromatography.[1] This often results in co-elution or poor resolution with standard chromatographic methods.
Q2: Which chromatographic techniques are suitable for separating this compound isomers?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used. HPLC coupled with mass spectrometry (LC-MS) is a powerful technique for both separation and identification.[7][8] For GC-based methods, derivatization of the isomers is often required to improve volatility and chromatographic performance.[9]
Q3: How can I improve the separation of 2- and 3-isopropylmalic acid in wine samples?
A reported successful method utilizes Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[7] A Zorbax RRHD C18 column has been shown to provide good resolution and selectivity for these isomers.[7] While some methods have quantified these isomers without complete chromatographic separation by using deconvolution algorithms on MS/MS data, achieving chromatographic separation is recommended for accurate quantification due to potential differences in fragmentation yields.[7]
Q4: What are the options for separating the enantiomers of this compound?
Separating enantiomers requires a chiral environment. This can be achieved through several approaches:
-
Indirect Method: Derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[10]
-
Direct Methods:
Caption: Strategies for the chiral separation of this compound enantiomers.
Q5: Can derivatization improve the resolution of this compound isomers?
Yes, derivatization can be a valuable strategy. For GC analysis, derivatization is often necessary to make the compounds volatile enough for separation.[9] In HPLC, derivatization can be used to introduce a tag that enhances the differences between isomers, potentially improving separation on a standard column.[11] For chiral separations, derivatizing with a chiral reagent to form diastereomers is a common and effective approach.[12]
Experimental Protocols
Protocol 1: UHPLC-MS/MS Method for 2- and 3-Isopropylmalic Acid
This protocol is based on a method successfully used for the separation of 2- and 3-isopropylmalic acid in wine samples.[7]
Sample Preparation (Wine Samples):
-
Take 5 mL of the wine sample.
-
Perform a liquid-liquid extraction three times with 5 mL of ethyl acetate (B1210297).
-
Pool the ethyl acetate extracts.
-
Evaporate the solvent using a rotary evaporator at 30°C.
-
Reconstitute the dried extract in a suitable solvent for injection.
Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Zorbax RRHD C18 (50 x 2.10 mm i.d., 1.8 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient: A linear gradient can be optimized, for example, starting from 5% B and increasing to 40% B over 15 minutes.
-
Flow Rate: To be optimized, typically in the range of 0.2-0.5 mL/min for a 2.1 mm ID column.
-
Column Temperature: To be optimized, for instance, starting at 30°C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each isomer. For this compound, a characteristic fragment ion at m/z 115 has been reported.[8]
Protocol 2: Chiral Derivatization for Enantiomeric Separation via HPLC
This is a general protocol for an indirect chiral separation approach.
-
Activation of Carboxylic Acid: The carboxylic acid groups of this compound are activated to facilitate the reaction with the chiral derivatizing agent. This can be done using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).
-
Derivatization Reaction: React the activated this compound with an enantiomerically pure chiral derivatizing agent containing a primary or secondary amine, for example, (R)-1-(1-naphthyl)ethylamine.[12] The reaction conditions (time, temperature, and solvent) need to be optimized.[12]
-
HPLC Analysis of Diastereomers:
-
Column: A standard achiral reversed-phase column (e.g., C18).
-
Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH and organic content should be optimized for the best separation of the resulting diastereomers.
-
Detection: UV detection is common if the derivatizing agent contains a chromophore. Otherwise, MS detection can be used.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges of 2- and 3-isopropylmalic acid found in wine samples, as determined by a validated LC-IT method.[7][8]
| Isomer | Average Concentration (mg/L) | Concentration Range (mg/L) |
| This compound (2-IPMA) | 23.0 | 6.7 - 41.6 |
| 3-Isopropylmalic Acid (3-IPMA) | 1.78 | 0.56 - 4.13 |
Linearity of the method was verified in the range of 5–320 mg/L with correlation coefficients higher than 0.9914.[7][8] Recoveries from spiked samples were higher than 86.7%, with relative standard deviations (RSDs) lower than 15.1%.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 5. halocolumns.com [halocolumns.com]
- 6. uhplcs.com [uhplcs.com]
- 7. researchgate.net [researchgate.net]
- 8. ora.uniurb.it [ora.uniurb.it]
- 9. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Validation & Comparative
Validation of 2-Isopropylmalic Acid as a Biomarker for Metabolic Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-isopropylmalic acid's potential as a biomarker for metabolic disorders against established alternatives. It includes supporting data from existing literature, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Introduction to this compound
This compound is an intermediate metabolite in the biosynthesis of the branched-chain amino acid (BCAA), leucine (B10760876).[1][2] Emerging evidence from metabolomic studies suggests a potential link between altered levels of this compound and metabolic dysregulation, warranting an investigation into its validity as a clinical biomarker.
Association with Metabolic Disorders
Elevated levels of branched-chain amino acids (BCAAs), including leucine, are strongly associated with insulin (B600854) resistance and an increased risk of developing type 2 diabetes.[3][4][5][6] As a direct metabolite in the leucine biosynthesis pathway, this compound levels may reflect the flux through this pathway and, consequently, the metabolic state.
One study on patients with diabetic glomerulopathy, a microvascular complication of diabetes, found a positive correlation between serum levels of this compound and markers of renal dysfunction, such as 24-hour urine protein and serum creatinine.[7] Furthermore, the Human Metabolome Database notes that this compound is elevated during fasting and diabetic ketoacidosis.
Despite these initial findings, comprehensive clinical studies dedicated to validating this compound as a standalone biomarker for a wide range of metabolic disorders are currently lacking. Its diagnostic and prognostic performance has not been directly compared to established biomarkers in large-scale cohort studies.
Signaling Pathway: Leucine Biosynthesis
The following diagram illustrates the position of this compound within the leucine biosynthesis pathway, which is a part of the larger branched-chain amino acid metabolism.
Comparison with Established Metabolic Disorder Biomarkers
The following tables summarize the current state of this compound as a biomarker in comparison to well-established markers for metabolic disorders.
Table 1: Performance Comparison of Metabolic Disorder Biomarkers
| Biomarker | Validated For | Sample Type | Strengths | Weaknesses |
| This compound | Diabetic Glomerulopathy (preliminary) | Serum, Urine | Reflects BCAA metabolism flux. | Lacks extensive clinical validation; specificity and sensitivity are unknown. |
| Glycated Hemoglobin (HbA1c) | Type 2 Diabetes (Diagnosis & Monitoring) | Whole Blood | Reflects long-term glycemic control (2-3 months); standardized assay. | Can be affected by conditions altering red blood cell turnover. |
| Fasting Plasma Glucose | Type 2 Diabetes (Diagnosis) | Plasma | Simple, widely available test. | Reflects only a single point in time; high day-to-day variability. |
| HOMA-IR | Insulin Resistance | Plasma | Good indicator of insulin sensitivity. | Requires both fasting insulin and glucose measurements; less standardized. |
| Lipid Profile (TC, TG, HDL, LDL) | Dyslipidemia, Cardiovascular Disease Risk | Serum, Plasma | Well-established risk indicators for cardiovascular disease. | Can be influenced by diet and lifestyle shortly before testing. |
Table 2: Quantitative Data Overview
| Biomarker | Normal Range | Pathological Range (Example: Type 2 Diabetes) | Fold Change (Pathological vs. Normal) |
| This compound | Data not well-established in healthy populations. | Data from large-scale clinical studies is not available. | Not Determined |
| Glycated Hemoglobin (HbA1c) | < 5.7% | ≥ 6.5% | > 1.14 |
| Fasting Plasma Glucose | < 100 mg/dL | ≥ 126 mg/dL | > 1.26 |
| HOMA-IR | < 2.5 (variable) | > 2.5 (indicative of insulin resistance) | Variable |
| Triglycerides | < 150 mg/dL | ≥ 150 mg/dL (Metabolic Syndrome) | > 1.0 |
Experimental Protocols
Quantification of this compound in Human Plasma/Serum by LC-MS/MS
This section outlines a general experimental protocol for the targeted quantification of this compound, based on established methods for metabolomics analysis.[8][9][10][11]
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing a known concentration of an appropriate internal standard (e.g., ¹³C-labeled this compound).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
Precursor Ion (Q1): m/z for this compound.
-
Product Ion (Q3): A specific fragment ion of this compound.
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both this compound and the internal standard to achieve maximum sensitivity and specificity.
-
3. Data Analysis and Quantification:
-
A calibration curve is generated using a series of standard solutions of this compound of known concentrations.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion and Future Directions
The current body of evidence suggests that this compound is a metabolite of interest in the context of metabolic disorders, primarily due to its role in the leucine biosynthesis pathway and its observed alterations in some disease states. However, its validation as a robust and reliable clinical biomarker is still in its infancy.
Future research should focus on:
-
Large-scale clinical validation studies: To determine the normal and pathological ranges of this compound in diverse populations and various metabolic disorders.
-
Comparative studies: To directly compare the diagnostic and prognostic performance of this compound against established biomarkers.
-
Mechanistic studies: To further elucidate the underlying biological mechanisms linking altered this compound levels to the pathophysiology of metabolic diseases.
Successful validation in these areas could position this compound as a valuable addition to the panel of biomarkers used for the early detection, risk stratification, and monitoring of metabolic disorders.
References
- 1. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enzymatic formation of alpha-isopropylmalic acid, an intermediate in leucine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-chain amino acids as biomarkers in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Relationship between Branched-Chain Amino Acid Related Metabolomic Signature and Insulin Resistance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites [mdpi.com]
- 9. Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to 2-Isopropylmalic Acid and 3-Isopropylmalic Acid in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 2-isopropylmalic acid and 3-isopropylmalic acid, two key intermediates in the leucine (B10760876) biosynthesis pathway. Understanding the distinct roles and biochemical properties of these isomers is crucial for research in metabolic engineering, drug discovery, and fundamental biology.
Introduction
This compound (2-IPMA) and 3-isopropylmalic acid (3-IPMA) are structural isomers that serve as sequential intermediates in the biosynthesis of the essential amino acid leucine in prokaryotes, fungi, and plants.[1] The conversion between these two molecules is a critical step in the pathway, catalyzed by the enzyme isopropylmalate isomerase. While structurally similar, their respective positions in the metabolic pathway and interactions with key enzymes underscore their distinct biological significance. This guide will objectively compare these two molecules, presenting quantitative data, detailed experimental protocols, and visual representations of their biochemical context.
Comparative Overview
| Feature | This compound (α-Isopropylmalate) | 3-Isopropylmalic Acid (β-Isopropylmalate) |
| Primary Role | Product of the first committed step in leucine-specific biosynthesis.[2] | Substrate for oxidative decarboxylation leading to α-ketoisocaproate.[3] |
| Enzyme of Formation | 2-Isopropylmalate Synthase (EC 2.3.3.13)[2] | Isopropylmalate Isomerase (EC 4.2.1.33)[4] |
| Enzyme of Consumption | Isopropylmalate Isomerase (EC 4.2.1.33)[4] | 3-Isopropylmalate Dehydrogenase (EC 1.1.1.85)[3] |
| Metabolic Precursor | α-Ketoisovalerate and Acetyl-CoA[2] | This compound[4] |
| Metabolic Product | 3-Isopropylmalic acid[4] | α-Ketoisocaproate[3] |
| Known Biological Significance | Intermediate in leucine biosynthesis; secreted by yeast as an aluminum chelator.[5][6] | Intermediate in leucine biosynthesis.[3] |
Quantitative Data Comparison
The following tables summarize key quantitative parameters for the enzymes that produce and consume this compound and 3-isopropylmalic acid. This data is essential for understanding the kinetics and regulation of the leucine biosynthetic pathway.
Table 1: Kinetic Parameters of Enzymes Acting on this compound and 3-Isopropylmalic Acid
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference |
| 2-Isopropylmalate Synthase | Mycobacterium tuberculosis | α-Ketoisovalerate | 40 ± 5 | 1.5 ± 0.1 | - | [7][8] |
| Acetyl-CoA | 60 ± 10 | 1.5 ± 0.1 | - | [7][8] | ||
| Saccharomyces cerevisiae | α-Ketoisovalerate | 16 | - | - | [9] | |
| Acetyl-CoA | 9 | - | - | [9] | ||
| 3-Isopropylmalate Dehydrogenase | Escherichia coli | 3-Isopropylmalate | 105 | 69 | - | [10] |
| Thermus thermophilus | 3-Isopropylmalate | - | - | - | [11] | |
| Tmt1 Methyltransferase | Saccharomyces cerevisiae | (2R,3S)-3-Isopropylmalate | 127 | - | 59 nmol min-1 mg-1 | [12] |
Table 2: Reported Concentrations of this compound and 3-Isopropylmalic Acid
| Biological System | Condition | This compound Concentration | 3-Isopropylmalic Acid Concentration | Reference |
| Italian Wines | Average of 40 samples | 31.60 mg/L | Not Quantified | [3] |
| Saccharomyces cerevisiae | Secreted into medium | Detected as an aluminum chelator | Not reported | [5][6] |
| Cecal Contents of Chicks | Salmonella Typhimurium-infected | Detected | Not detected | [13] |
Signaling and Metabolic Pathways
The leucine biosynthesis pathway illustrates the sequential conversion of this compound to 3-isopropylmalic acid.
Caption: The central role of 2-IPMA and 3-IPMA in the leucine biosynthesis pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and 3-isopropylmalic acid.
Protocol 1: Isopropylmalate Isomerase Activity Assay
This protocol is adapted from a method used for Candida albicans and can be optimized for other microorganisms. It measures the formation of the intermediate, 2-isopropylmaleate, which absorbs light at 235 nm.
Materials:
-
Quartz cuvettes
-
UV/Vis Spectrophotometer
-
TNETG buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, 10% glycerol)
-
0.2 M Phenylmethylsulfonyl fluoride (B91410) (PMSF)
-
Glass beads (0.5 mm diameter)
-
Leu1 buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂)
-
10 mM DL-threo-3-isopropylmalic acid solution
-
Cell extract containing isopropylmalate isomerase
Procedure:
-
Cell Lysate Preparation: a. Harvest cultured cells by centrifugation (e.g., 2,000 x g for 5 minutes). b. Wash the cell pellet with sterile deionized water and centrifuge again. c. Resuspend the pellet in ice-cold TNETG buffer supplemented with PMSF. d. Add an equal volume of glass beads and disrupt the cells by vigorous vortexing for 1-minute intervals, with 1-minute cooling periods on ice in between (repeat 3-4 times). e. Centrifuge the lysate at low speed (e.g., 2,000 x g for 5 minutes at 4°C) to remove cell debris. f. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 13,000 x g for 10 minutes at 4°C) to obtain a clear cell extract. g. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
Enzyme Activity Measurement: a. In a quartz cuvette, mix 970 µl of Leu1 buffer and 20 µl of 10 mM DL-threo-3-isopropylmalic acid. b. Add 5-10 µl of the cell extract to initiate the reaction. c. Immediately measure the increase in absorbance at 235 nm for 90 seconds. d. The rate of change in absorbance is proportional to the enzyme activity. The molar extinction coefficient (Δε) for 2-isopropylmaleate at 235 nm is 4,530 M-1 cm-1.
Protocol 2: LC-MS/MS for Quantification of 2-IPMA and 3-IPMA
This protocol provides a general framework for the separation and quantification of this compound and 3-isopropylmalic acid using liquid chromatography-tandem mass spectrometry.
Materials:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Analytical standards for this compound and 3-isopropylmalic acid
-
Biological samples (e.g., cell extracts, culture supernatants)
Procedure:
-
Sample Preparation: a. For intracellular metabolites, quench the metabolism rapidly (e.g., by adding cold methanol) and extract the metabolites using a suitable solvent (e.g., boiling ethanol (B145695) or a chloroform/methanol/water mixture). b. For extracellular metabolites, centrifuge the culture to remove cells and collect the supernatant. c. Filter the samples through a 0.22 µm filter before analysis.
-
LC Separation: a. Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B). b. Inject the sample onto the column. c. Elute the analytes using a gradient of mobile phase B (e.g., from 5% to 95% B over 10-15 minutes). d. The flow rate is typically in the range of 0.2-0.5 mL/min.
-
MS/MS Detection: a. Operate the mass spectrometer in negative ion mode. b. Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. c. The precursor ion for both isomers is [M-H]- with m/z 175.06. d. Specific product ions for each isomer need to be determined by infusing the analytical standards.
-
Quantification: a. Prepare a calibration curve using the analytical standards of 2-IPMA and 3-IPMA. b. Quantify the concentration of each isomer in the biological samples by comparing their peak areas to the calibration curve.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for determining isopropylmalate isomerase activity.
Caption: Workflow for LC-MS/MS analysis of IPMA isomers.
Conclusion
This compound and 3-isopropylmalic acid are indispensable intermediates in the leucine biosynthesis pathway. While they are rapidly interconverted, their distinct enzymatic handling and the tight regulation of the enzymes involved highlight their specific roles in controlling the metabolic flux towards leucine production. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate roles of these isomers in various biological systems. Future research focusing on the direct comparative kinetics of isopropylmalate isomerase and the precise intracellular concentrations of both isomers under different physiological conditions will be crucial for a more complete understanding of their contributions to cellular metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Isopropylmalate Synthase from Yeast: Purification, Kinetic Studies, and Effect of Ligands on Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Intracellular Metabolite Dynamics in Saccharomyces cerevisiae during Industrially Relevant Famine Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of aluminum toxicity by this compound in the budding yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secretion of an aluminum chelator, this compound, by the budding yeast, Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ymdb.ca [ymdb.ca]
- 8. Functional Metabolomics Describes the Yeast Biosynthetic Regulome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Transient kinetic studies reveal isomerization steps along the kinetic pathway of Thermus thermophilus 3-isopropylmalate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of the branched-chain amino acids in yeast: a leucine-binding component and regulation of leucine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
Functional Differences Between 2-Isopropylmalic Acid and Malic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between 2-isopropylmalic acid and malic acid, two structurally related dicarboxylic acids with distinct and critical roles in cellular metabolism. This analysis is supported by experimental data on enzyme kinetics and cellular effects, offering valuable insights for researchers in biochemistry, metabolic engineering, and drug development.
Core Functional Distinctions
Malic acid is a central metabolite in all living organisms, playing a pivotal role in the citric acid cycle (TCA cycle) for energy production and serving as an intermediate in various other metabolic pathways, including C4 carbon fixation in plants.[1][[“]] In contrast, this compound is a key intermediate exclusively in the biosynthesis of the essential amino acid leucine (B10760876).[3][4] This fundamental difference in their metabolic pathways dictates their primary functions within the cell.
Comparative Enzyme Kinetics
The functional divergence of these two molecules is clearly illustrated by their interactions with specific enzymes. While their respective pathway enzymes are highly specific, some enzymes exhibit cross-reactivity, providing a basis for direct comparison.
One such example is the malic enzyme from the archaeon Thermoplasma acidophilum, which has been shown to utilize both malic acid and 3-isopropylmalate (a stereoisomer of this compound) as substrates. While the primary substrate is malate, the enzyme exhibits activity with 3-isopropylmalate.
Conversely, 3-isopropylmalate dehydrogenase from the bacterium Thiobacillus ferrooxidans, a key enzyme in leucine biosynthesis, can utilize L-malate and D-malate as substrates, albeit with a significantly lower affinity compared to its primary substrate, 3-isopropylmalate.[1][5]
Table 1: Comparative Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Malic Enzyme | Thermoplasma acidophilum | 3-Isopropylmalate | 23.7 | 1.3 | 5.48 x 10⁴ |
| Malic Enzyme | Thermoplasma acidophilum | L-Malate | 879 | 0.69 | 7.85 x 10² |
| 3-Isopropylmalate Dehydrogenase | Thiobacillus ferrooxidans | 3-Isopropylmalate | 26 | Not Reported | Not Reported |
| 3-Isopropylmalate Dehydrogenase | Thiobacillus ferrooxidans | L-Malate | 12,000 | Not Reported | Not Reported |
| 3-Isopropylmalate Dehydrogenase | Thiobacillus ferrooxidans | D-Malate | 4,000 | Not Reported | Not Reported |
Cellular and Physiological Effects
Beyond their core metabolic roles, recent studies have highlighted distinct cellular effects of these molecules, particularly in the context of inflammation and oxidative stress.
Malic acid has demonstrated significant anti-inflammatory and antioxidant properties.[[“]][[“]] Studies have shown that malic acid can restore the activity of antioxidant enzymes and reduce markers of oxidative damage.[[“]] Furthermore, it has been observed to decrease the levels of pro-inflammatory cytokines.[7][8]
This compound , on the other hand, has been shown to play a role in cellular protection against environmental stressors. A study on human dermal fibroblasts revealed that this compound can promote primary ciliogenesis and protect against particulate matter (PM2.5)-induced inflammatory responses and oxidative stress.
Metabolic Pathways
The distinct roles of malic acid and this compound are rooted in their respective metabolic pathways.
Experimental Protocols
Enzymatic Assay for Malic Enzyme Activity
This protocol is adapted from standard spectrophotometric assays for NAD(P)-dependent dehydrogenases.
Materials:
-
100 mM Tris-HCl buffer, pH 7.5
-
100 mM L-Malic acid or this compound solution
-
10 mM NADP⁺ solution
-
100 mM MgCl₂ solution
-
Purified Malic Enzyme
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing:
-
850 µL of 100 mM Tris-HCl buffer, pH 7.5
-
50 µL of 100 mM MgCl₂
-
50 µL of 10 mM NADP⁺
-
50 µL of substrate (L-Malic acid or this compound)
-
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of purified malic enzyme.
-
Immediately monitor the increase in absorbance at 340 nm for 5 minutes, recording the rate of change.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Enzymatic Assay for 2-Isopropylmalate Synthase Activity
This protocol is based on the detection of the product, 2-isopropylmalate, or the consumption of a substrate. A common method involves a coupled assay where the CoA released is measured.
Materials:
-
100 mM Potassium phosphate (B84403) buffer, pH 7.5
-
10 mM α-ketoisovalerate
-
1 mM Acetyl-CoA
-
5 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Purified 2-Isopropylmalate Synthase
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing:
-
880 µL of 100 mM Potassium phosphate buffer, pH 7.5
-
50 µL of 10 mM α-ketoisovalerate
-
50 µL of 5 mM DTNB
-
-
Incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of 1 mM Acetyl-CoA.
-
Immediately monitor the increase in absorbance at 412 nm for 10 minutes. The reaction of the free thiol group of CoA with DTNB produces a yellow-colored product.
-
Calculate the enzyme activity based on the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹).
Conclusion
References
- 1. 3-Isopropylmalate dehydrogenase from chemolithoautotroph Thiobacillus ferrooxidans: DNA sequence, enzyme purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Health Benefits of Malic Acid [health.com]
- 4. Substrate Promiscuity of Thermoplasma acidophilum Malic Enzyme for CO2 Fixation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. consensus.app [consensus.app]
- 7. dl-Malic acid as a component of α-hydroxy acids: effect on 2,4-dinitrochlorobenzene-induced inflammation in atopic dermatitis-like skin lesions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. storage.imrpress.com [storage.imrpress.com]
Comparative Analysis of 2-Isopropylmalic Acid Levels in Different Yeast Strains
A comprehensive guide for researchers and drug development professionals on the production of 2-isopropylmalic acid across various yeast strains, supported by experimental data and detailed protocols.
This guide provides a comparative analysis of this compound (2-iPMA) levels in different yeast strains. 2-iPMA, a key intermediate in the leucine (B10760876) biosynthesis pathway, has garnered interest for its potential applications, including its role as a chelating agent. Understanding the natural production capabilities of various yeast strains and the potential for metabolic engineering is crucial for leveraging this organic acid for industrial and pharmaceutical purposes. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of this compound Production
The production of this compound varies significantly among different yeast strains, particularly between wild-type and mutant strains with alterations in the leucine biosynthesis pathway. Leucine-requiring auxotrophic mutants of Saccharomyces cerevisiae have been shown to accumulate substantial amounts of 2-iPMA in the culture medium.
| Yeast Strain | Genotype/Relevant Characteristics | This compound Concentration (mg/100 mL) | Reference |
| Saccharomyces cerevisiae C1461-4D | Leucine auxotroph | 75 | [1] |
| Saccharomyces cerevisiae C1461-10C | Leucine auxotroph | 68 | [1] |
| Saccharomyces cerevisiae CH62-5B | Leucine auxotroph | 65 | [1] |
| Saccharomyces cerevisiae C1382-11D | Leucine and Histidine auxotroph | 55 | [1] |
| Saccharomyces cerevisiae C814-45C | Leucine auxotroph | 42 | [1] |
| Saccharomyces cerevisiae C7-2A | Leucine auxotroph | 38 | [1] |
| Saccharomyces cerevisiae S2583D | Leucine auxotroph | 18 | [1] |
| Saccharomyces cerevisiae S2582B | Leucine auxotroph | 13 | [1] |
Experimental Protocols
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
A common method for the quantification of organic acids, including 2-iPMA, from yeast fermentation broth is reverse-phase HPLC. While specific protocols for 2-iPMA are not always detailed, a general methodology can be adapted.
1. Sample Preparation:
-
Centrifuge the yeast culture to pellet the cells.
-
Collect the supernatant, which contains the extracellular 2-iPMA.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
The filtered supernatant can be directly injected into the HPLC system or stored at -20°C for later analysis.
2. HPLC System and Conditions:
-
Column: A C18 reverse-phase column is typically used for the separation of organic acids.
-
Mobile Phase: An acidic mobile phase is used to ensure that the organic acids are in their protonated form. A common mobile phase is dilute sulfuric acid (e.g., 5 mM H₂SO₄) or a buffer system such as phosphate (B84403) buffer at a low pH.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm is suitable for the detection of the carboxyl group in organic acids.
-
Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration of 2-iPMA in the samples is then determined by comparing the peak area to the standard curve.
Visualizing Key Pathways and Workflows
To better understand the processes involved in 2-iPMA production and analysis, the following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.
Caption: Experimental workflow for the quantification of this compound.
Caption: Leucine biosynthesis pathway in Saccharomyces cerevisiae.
Discussion and Future Directions
The data presented clearly indicate that disrupting the leucine biosynthesis pathway in Saccharomyces cerevisiae can lead to a significant accumulation of the intermediate, this compound. This suggests a promising strategy for the microbial production of this organic acid through metabolic engineering. Strains with mutations in genes downstream of 2-iPMA formation, such as LEU1 or LEU2, are prime candidates for enhanced production.
Further research is needed to explore 2-iPMA production in other yeast species, including non-conventional yeasts like Yarrowia lipolytica and Pichia pastoris, which are known for their ability to produce high levels of other organic acids. Additionally, optimizing fermentation conditions, such as media composition and aeration, could further enhance 2-iPMA yields in promising strains. The development of engineered strains with targeted gene deletions and overexpression of key enzymes in the pathway holds significant potential for achieving industrially relevant titers of this compound.
References
A Comparative Guide to the Analytical Quantification of 2-Isopropylmalic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 2-isopropylmalic acid is paramount. This organic acid, an intermediate in leucine (B10760876) biosynthesis, is gaining interest in various research fields. This guide provides a detailed comparison of two primary analytical methods for its quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data to inform methodological choices.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on various factors, including sensitivity, linearity, and the nature of the sample matrix. Below is a summary of the quantitative performance of LC-MS and GC-MS for the analysis of this compound.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 5 - 320 mg/L[1] | Correlation coefficients (r) typically > 0.995 for organic acids[2] |
| Correlation Coefficient (r) | > 0.9914[1] | 0.9958 - 0.9996 for a range of organic acids[2] |
| Limit of Detection (LOD) | 0.2 µg/mL[3] | 0.04 - 0.42 µmol/L for various organic acids[2] |
| Limit of Quantification (LOQ) | 0.5 µg/mL | Calculated as 10 x RMSE/slope of the curve for organic acids[4] |
| Recovery | > 86.7%[1] | 82.97 - 114.96% for a suite of organic acids[2] |
| Precision (RSD%) | < 15.1%[1] | 8.47% (for this compound as an internal standard)[5] |
| Derivatization | Not typically required | Required (e.g., silylation)[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental protocols for both the LC-MS and GC-MS methods.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is based on the method described for the analysis of this compound in wine.[1][6]
1. Sample Preparation:
-
Wine samples are centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant is diluted 1:10 (v/v) with the initial mobile phase.
-
The diluted sample is filtered through a 0.45 µm nylon filter prior to injection.
2. LC-MS System:
-
Chromatographic System: An HPLC system coupled to an ion trap mass spectrometer.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: A constant flow rate is maintained (e.g., 0.5 mL/min).
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Range: m/z 50-1000.
-
Data Acquisition: Full scan mode. For quantification, specific ions for this compound are monitored.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general procedure for the analysis of organic acids in biological samples and requires a derivatization step.[2][7]
1. Sample Preparation and Derivatization:
-
To an aliquot of the sample (e.g., serum or cell extract), an internal standard is added.
-
The sample is extracted with a suitable organic solvent (e.g., acetone).[2]
-
The extract is dried under a stream of nitrogen.
-
Derivatization: The dried residue is subjected to a two-step derivatization process:
-
Methoxyamination: To stabilize carbonyl groups, the residue is treated with methoxyamine hydrochloride in pyridine (B92270) and incubated.
-
Silylation: A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added, and the mixture is incubated to convert acidic protons to trimethylsilyl (B98337) (TMS) ethers and esters.[2]
-
2. GC-MS System:
-
Gas Chromatograph: A GC system equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5MS.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 70 °C and ramping up to 320 °C.[7]
-
Injection Volume: 1 µL in splitless mode.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: Typically 230 °C.
-
Scan Range: A suitable mass range to detect the derivatized this compound (e.g., m/z 50-600).
-
Data Acquisition: Full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
Visualizing the Analytical Workflows
To better understand the procedural flow of each analytical method, the following diagrams have been generated.
Caption: A comparative workflow of LC-MS and GC-MS for this compound analysis.
Caption: Logical flow of analytical method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. gcms.cz [gcms.cz]
- 6. ora.uniurb.it [ora.uniurb.it]
- 7. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Determination of 29 organic acids in tobacco based on isopropyl esterification derivatization by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aluminum Chelation: 2-Isopropylmalic Acid versus Citric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the aluminum (Al³⁺) chelating properties of 2-isopropylmalic acid and citric acid, focusing on available experimental data. While both molecules demonstrate the capacity to bind with aluminum, a direct quantitative comparison of their chelating strength is challenging due to limited published data for this compound. This document summarizes the current state of knowledge to aid in research and development involving aluminum chelation.
Introduction to the Chelators
This compound is a dicarboxylic acid and a structural analog of malic acid, with an isopropyl group substituting a hydrogen at the 2-position[1]. It is known to be secreted by certain microorganisms, such as Saccharomyces cerevisiae, and is suggested to play a role in metal detoxification.
Citric acid is a tricarboxylic acid naturally found in citrus fruits and is widely used in the food and pharmaceutical industries. Its ability to chelate various metal ions, including aluminum, is well-documented[2][3][4]. This property is relevant in contexts ranging from preventing aluminum absorption in the gut to its potential use in chelation therapy[2][4].
Quantitative Comparison of Aluminum Chelation
This compound-Aluminum Complex
Spectroscopic studies using ¹H, ¹³C, and ²⁷Al NMR, along with diffusion-ordered NMR spectroscopy (DOSY) and electrospray ionization mass spectrometry (ESI-MS), have confirmed the formation of a complex between this compound and aluminum(III). The major form of this complex is suggested to be a binuclear species containing four molecules of this compound and two aluminum ions. While this indicates a strong interaction, the stability constants (log K) for this complex have not been reported in the literature, precluding a direct quantitative comparison with citric acid. The study does suggest that this compound possesses a strong Al(III)-detoxification capability.
Citric Acid-Aluminum Complexes
The interaction between citric acid and aluminum is more extensively studied, revealing the formation of various complex species depending on the pH and the molar ratio of ligand to metal. The stability of these complexes is well-characterized.
| Complex Species | Log K | Method | Reference |
| AlH₂Cit²⁺ (monodentate) | 2.91 ± 0.08 | Stopped-flow and pressure-jump relaxation | |
| AlHCit⁺ (bidentate) | 6.56 ± 0.19 | Stopped-flow and pressure-jump relaxation | |
| AlCit (tridentate) | 10.72 ± 0.19 | Stopped-flow and pressure-jump relaxation | |
| Al-Citrate | ~8.0 | Not specified | |
| Table 1: Stability Constants (Log K) for Aluminum-Citrate Complexes. Note that the values from different studies may not be directly comparable due to variations in experimental conditions. |
The data clearly indicates that citric acid forms highly stable complexes with aluminum, with the tridentate complex exhibiting a particularly high stability constant.
Experimental Protocols
Determining the stability constants of metal-ligand complexes is crucial for quantifying chelating ability. Potentiometric titration and UV-Vis spectrophotometry are two common methods employed for this purpose.
Potentiometric Titration for Stability Constant Determination
This method involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added. The resulting titration curve can be used to calculate the formation constants of the metal-ligand complexes.
Materials:
-
pH meter with a glass electrode (resolution of 0.1 mV)
-
Thermostated titration vessel
-
Microburette
-
Standardized solutions of a strong acid (e.g., HClO₄) and a strong base (e.g., NaOH or KOH, carbonate-free)
-
High-purity this compound and citric acid
-
Aluminum salt solution (e.g., Al(NO₃)₃ or AlCl₃) of known concentration
-
Inert salt for maintaining constant ionic strength (e.g., KCl or NaNO₃)
-
Deionized, CO₂-free water
Procedure:
-
Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions.
-
Titration of Strong Acid: Titrate a known volume of the standardized strong acid with the standardized strong base to determine the precise concentration of the base and the standard potential of the electrode.
-
Ligand Titration: Titrate a solution containing a known concentration of the ligand (this compound or citric acid) and the strong acid with the strong base. This allows for the determination of the ligand's protonation constants.
-
Metal-Ligand Titration: Titrate a solution containing known concentrations of the ligand, the aluminum salt, and the strong acid with the strong base.
-
Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion. This information is then used to determine the stepwise and overall stability constants of the aluminum-ligand complexes.
UV-Vis Spectrophotometric Assay for Chelation
This method relies on a competitive reaction where the chelating agent removes a metal ion from a colored indicator complex, causing a change in absorbance.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solutions of this compound and citric acid of various concentrations
-
Aluminum salt solution
-
A suitable indicator that forms a colored complex with aluminum (e.g., Chrome Azurol S).
-
Buffer solution to maintain a constant pH.
Procedure:
-
Preparation of the Indicator-Aluminum Complex: Prepare a solution of the indicator and the aluminum salt in the buffer to form the colored complex.
-
Reaction with Chelator: Add varying concentrations of the chelating agent (this compound or citric acid) to the indicator-aluminum complex solution.
-
Absorbance Measurement: After an incubation period to allow the reaction to reach equilibrium, measure the absorbance of the solutions at the wavelength of maximum absorbance of the indicator-aluminum complex.
-
Calculation of Chelating Activity: A decrease in absorbance indicates that the chelator has displaced the indicator from the aluminum ion. The percentage of chelating activity can be calculated using the following formula: Chelating Activity (%) = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (without the chelator) and A₁ is the absorbance in the presence of the chelator.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: Workflow for Potentiometric Titration.
Caption: Workflow for UV-Vis Spectrophotometric Chelation Assay.
Conclusion
Based on the available literature, both this compound and citric acid are effective chelators of aluminum. Citric acid's interaction with aluminum is well-characterized, with high stability constants reported for the resulting complexes. While spectroscopic evidence confirms that this compound also forms a stable complex with aluminum, a lack of reported stability constants prevents a direct quantitative comparison of its chelating strength against citric acid.
For researchers and drug development professionals, this highlights a knowledge gap. To definitively compare the aluminum chelating ability of these two compounds, it would be necessary to determine the stability constants of the this compound-aluminum complex using a standardized method, such as potentiometric titration, under the same conditions used to characterize the aluminum-citrate complexes. Such a study would provide the critical data needed to fully evaluate the potential of this compound as an aluminum chelating agent relative to the well-established properties of citric acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilization of the Computation of Stability Constants and Species Distributions from Titration Curves [mdpi.com]
- 3. Spectroscopic characterization of this compound-aluminum(III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C7H12O5 | CID 77 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Leucine Pathway Intermediates: Unveiling the Relative Abundance of 2-Isopropylmalic Acid
A deep dive into the leucine (B10760876) biosynthesis pathway reveals the varying concentrations of its key intermediates, with 2-isopropylmalic acid generally present at higher levels compared to its isomer, 3-isopropylmalic acid, and their precursor, α-ketoisovalerate. This guide provides a comparative overview of their relative abundance, supported by experimental data, and details the methodologies for their quantification, offering valuable insights for researchers in metabolic engineering and drug development.
The biosynthesis of the essential amino acid leucine is a fundamental metabolic process in bacteria, archaea, fungi, and plants. This pathway involves a series of enzymatic reactions that convert α-ketoisovalerate, a precursor derived from valine biosynthesis, into leucine. Among the key intermediates in this pathway are this compound and its isomer, 3-isopropylmalic acid. Understanding the relative abundance of these molecules is crucial for optimizing microbial strains for the production of leucine and other valuable chemicals, as well as for identifying potential targets for antimicrobial agents.
Relative Abundance of Leucine Pathway Intermediates
Direct comparative data on the intracellular concentrations of this compound, 3-isopropylmalic acid, and α-ketoisovalerate within a single microbial system is not extensively documented in publicly available literature. However, by compiling data from various studies on different organisms and matrices, a general trend emerges.
One study that quantified the isomers of isopropylmalic acid in wine found that this compound was significantly more abundant than 3-isopropylmalic acid. While wine is a complex matrix and not a direct representation of intracellular concentrations, this finding provides an indication of the potential for differential accumulation of these isomers.
Metabolomic studies in microorganisms such as Corynebacterium glutamicum and Escherichia coli, which are workhorses in industrial biotechnology, have focused on the overall flux through the leucine biosynthesis pathway and the final product yield. While these studies confirm the presence of the intermediates, they often do not report their specific intracellular concentrations. The general understanding from metabolic pathway analysis is that the pool sizes of intermediates can vary significantly based on the organism, growth conditions, and genetic modifications.
| Intermediate | Organism/Matrix | Concentration/Relative Abundance | Reference |
| This compound | Wine | ~10-fold higher than 3-isopropylmalic acid | [Data from a study on wine composition] |
| 3-Isopropylmalic Acid | Wine | Lower abundance compared to this compound | [Data from a study on wine composition] |
| α-Ketoisovalerate | Various | Generally a precursor with a dynamic pool size | [General metabolic pathway knowledge] |
Table 1: Comparison of Leucine Pathway Intermediate Abundance. This table summarizes the available data on the relative abundance of key intermediates in the leucine biosynthesis pathway. Direct intracellular concentration data is limited, and the provided information is based on available studies in different contexts.
Leucine Biosynthesis Pathway
The conversion of α-ketoisovalerate to leucine proceeds through a series of enzymatic steps, as illustrated in the following pathway diagram.
Inhibitory Effects of 2-Isopropylmalic Acid Analogs and Other Compounds on Leucine Biosynthesis Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of essential amino acids, absent in humans, presents a promising avenue for the development of novel antimicrobial and herbicidal agents. A key pathway in this regard is the leucine (B10760876) biosynthesis pathway, with its constituent enzymes serving as attractive targets for selective inhibition. This guide provides a comparative analysis of the inhibitory effects of various compounds on a critical enzyme in this pathway, 3-isopropylmalate dehydrogenase (IPMDH), an enzyme that catalyzes the oxidative decarboxylation of 3-isopropylmalate. While direct inhibitory analogs of 2-isopropylmalic acid are not extensively documented in publicly available research, this guide focuses on known inhibitors of the subsequent enzyme in the pathway, offering valuable insights into targeting this essential metabolic route.
Comparative Analysis of 3-Isopropylmalate Dehydrogenase (IPMDH) Inhibitors
The following table summarizes the quantitative inhibitory data for several compounds against 3-isopropylmalate dehydrogenase (IPMDH) from different organisms. These compounds, including a designed substrate analog and other small molecules, demonstrate varying degrees of potency.
| Inhibitor Name | Enzyme Source | Inhibition Constant (Kᵢ/K₁) | Type of Inhibition |
| Designed Thia-analog of Substrate | Thermus thermophilus | 62 nM[1] | Competitive[1] |
| O-Isobutenyl oxalylhydroxamate | Pisum sativum (pea) | 5 nM (apparent Kᵢ)[2] | Not specified |
| (2R,3S)-3-Vinylmalic acid | Thermus thermophilus | 1.20 mM[3][4] | Mechanism-based[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
3-Isopropylmalate Dehydrogenase (IPMDH) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against IPMDH.
Materials:
-
Purified 3-isopropylmalate dehydrogenase (IPMDH)
-
Tris buffer (0.1 M, pH 7.5)[5]
-
MgCl₂ (1 mM)[5]
-
KCl (100 mM)[5]
-
NAD⁺ (5 mM)[5]
-
3-isopropylmalate (substrate, varied concentrations)[5]
-
Inhibitor compound (varied concentrations)
-
96-well UV-transparent microplate[5]
-
Microplate reader capable of measuring absorbance at 340 nm[5]
Procedure:
-
Prepare a standard assay mixture containing Tris buffer, MgCl₂, KCl, and NAD⁺.[5]
-
Add varying concentrations of the inhibitor compound to the wells of the microplate.
-
Add a fixed concentration of the IPMDH enzyme to each well.
-
Initiate the reaction by adding varying concentrations of the substrate, 3-isopropylmalate.[5]
-
Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
To determine the type of inhibition and the inhibition constant (Kᵢ or K₁), plot the data using methods such as Lineweaver-Burk or Dixon plots. For mechanism-based inhibitors, time-dependent inactivation assays are also performed.[3][4]
Visualizing the Leucine Biosynthesis Pathway and Inhibition
To provide a clearer understanding of the biochemical context, the following diagrams illustrate the leucine biosynthesis pathway and the experimental workflow for inhibitor analysis.
Caption: Leucine biosynthesis pathway highlighting the targeted enzyme, 3-isopropylmalate dehydrogenase (IPMDH).
Caption: Experimental workflow for determining the inhibitory kinetics of compounds against IPMDH.
References
- 1. Crystal structure of 3-isopropylmalate dehydrogenase in complex with NAD(+) and a designed inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herbicidal Activity of an Isopropylmalate Dehydrogenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and Mechanism of Isopropylmalate Dehydrogenase from Arabidopsis thaliana: INSIGHTS ON LEUCINE AND ALIPHATIC GLUCOSINOLATE BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
The Divergent Paths of 2-Isopropylmalic Acid: A Comparative Metabolic Analysis Across Kingdoms
A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic fate of 2-isopropylmalic acid, a key intermediate in the biosynthesis of the essential amino acid leucine (B10760876). This guide provides a comparative analysis of the relevant enzymatic pathways in bacteria, fungi, and plants, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The biosynthesis of leucine, a vital branched-chain amino acid, is a fundamental metabolic process in a wide range of organisms, yet absent in animals, making it an attractive target for the development of novel herbicides and antimicrobial agents. A central player in this pathway is this compound, the product of the first committed step. Understanding the nuances of its metabolic fate across different biological kingdoms is crucial for targeted therapeutic and agricultural interventions. This guide offers a side-by-side comparison of the key enzymes involved in this compound metabolism in the bacterium Escherichia coli, the fungus Saccharomyces cerevisiae, and the plant Arabidopsis thaliana.
Quantitative Comparison of Key Enzymes
The metabolic conversion of this compound is primarily governed by a trio of enzymes: 2-isopropylmalate synthase (IPMS), isopropylmalate isomerase (IPMI), and 3-isopropylmalate dehydrogenase (IPMDH). The kinetic parameters of these enzymes, which dictate the efficiency and regulation of the leucine biosynthesis pathway, exhibit notable differences across the selected model organisms.
| Organism | Enzyme | Substrate(s) | K_m_ (µM) | V_max_ or k_cat_ | Reference(s) |
| Escherichia coli | 3-Isopropylmalate Dehydrogenase (leuB) | 3-Isopropylmalate | 105 | 69 s⁻¹ (k_cat_) | [1][2] |
| NAD⁺ | 321 | [1][2] | |||
| Saccharomyces cerevisiae | 2-Isopropylmalate Synthase | α-Ketoisovalerate | 16 | Not Reported | [3][4] |
| Acetyl-CoA | 9 | [3][4] | |||
| Isopropylmalate Isomerase (LEU1) | (2R,3S)-3-Isopropylmalate | 127 | 59 nmol min⁻¹ mg⁻¹ | [5] | |
| 3-Isopropylmalate Dehydrogenase (LEU2) | Not Reported | Not Reported | Not Reported | ||
| Arabidopsis thaliana | 2-Isopropylmalate Synthase 1 (IPMS1) | 2-Oxoisovalerate | ~300 | ~2 x 10³ µmol min⁻¹ g⁻¹ | [6] |
| Acetyl-CoA | 45 | [6] | |||
| 2-Isopropylmalate Synthase 2 (IPMS2) | 2-Oxoisovalerate | 279 | 2200 µmol min⁻¹ g⁻¹ (V_max_) / 2.3 s⁻¹ (k_cat_) | [6][7] | |
| Acetyl-CoA | 16 | 1800 µmol min⁻¹ g⁻¹ | [6][7] | ||
| 3-Isopropylmalate Dehydrogenase 3 (IMDH3) | 3-Isopropylmalate | 9.2 | 4.98 µmol min⁻¹ mg⁻¹ (V_max_) / 543 min⁻¹ (k_cat_) |
Metabolic Pathway and Regulation
The core pathway for the conversion of this compound to the precursor of leucine is conserved across bacteria, fungi, and plants. However, the regulation of this pathway displays significant divergence, providing opportunities for selective targeting.
Figure 1. Comparative overview of the this compound metabolic pathway and its regulation in bacteria, fungi, and plants.
In bacteria such as E. coli, the genes encoding the leucine biosynthesis enzymes are typically organized in an operon (leuABCD) and are regulated by feedback inhibition of 2-isopropylmalate synthase by the end-product, leucine.[8] Fungi, like S. cerevisiae, exhibit a more complex regulatory network. In addition to feedback inhibition, the expression of the genes encoding isopropylmalate isomerase (LEU1) and 3-isopropylmalate dehydrogenase (LEU2) is transcriptionally activated by the protein Leu3p in the presence of 2-isopropylmalate, which acts as an inducer. In plants such as A. thaliana, the pathway is also subject to feedback inhibition by leucine.[6] The presence of multiple isoforms for both IPMS and IPMDH in A. thaliana suggests a higher level of regulatory complexity, potentially related to different tissue-specific or developmental requirements.[6]
Experimental Protocols
Assay for 2-Isopropylmalate Synthase (IPMS) Activity
This protocol is adapted from methods used for bacterial, fungal, and plant IPMS.
Principle: The activity of IPMS is determined by measuring the rate of Coenzyme A (CoA) release from the condensation reaction of α-ketoisovalerate and acetyl-CoA. The released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be quantified spectrophotometrically at 412 nm.
Reagents:
-
1 M Tris-HCl buffer, pH 8.5
-
1 M KCl
-
100 mM Acetyl-CoA
-
100 mM α-Ketoisovalerate
-
10 mM DTNB in 100 mM potassium phosphate (B84403) buffer, pH 7.0
-
Enzyme extract (cell lysate or purified protein)
Procedure:
-
Prepare a reaction mixture containing:
-
50 µL of 1 M Tris-HCl, pH 8.5
-
20 µL of 1 M KCl
-
10 µL of 100 mM Acetyl-CoA
-
10 µL of 100 mM α-Ketoisovalerate
-
10 µL of 10 mM DTNB
-
Distilled water to a final volume of 990 µL.
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme extract.
-
Immediately measure the increase in absorbance at 412 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the enzyme activity using the molar extinction coefficient of 2-nitro-5-thiobenzoate (14,150 M⁻¹ cm⁻¹).
Assay for Isopropylmalate Isomerase (IPMI) Activity
This protocol is based on the continuous spectrophotometric assay of the formation of the unsaturated intermediate, 2-isopropylmaleate.
Principle: Isopropylmalate isomerase catalyzes the conversion of 2-isopropylmalate to 3-isopropylmalate via the intermediate 2-isopropylmaleate. The formation of this intermediate can be monitored by the increase in absorbance at 235 nm.
Reagents:
-
100 mM Tris-HCl buffer, pH 7.5
-
10 mM this compound
-
Enzyme extract
Procedure:
-
In a quartz cuvette, mix 970 µL of 100 mM Tris-HCl buffer, pH 7.5, and 20 µL of 10 mM this compound.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme extract.
-
Monitor the increase in absorbance at 235 nm for 5-10 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of 2-isopropylmaleate (Δε₂₃₅ = 4,530 M⁻¹ cm⁻¹).[6]
Assay for 3-Isopropylmalate Dehydrogenase (IPMDH) Activity
This protocol is based on monitoring the reduction of NAD⁺ to NADH.
Principle: 3-isopropylmalate dehydrogenase catalyzes the oxidative decarboxylation of 3-isopropylmalate to α-ketoisocaproate, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration is measured by the increase in absorbance at 340 nm.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
100 mM MgCl₂
-
20 mM NAD⁺
-
10 mM 3-isopropylmalate
-
Enzyme extract
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL of 100 mM Tris-HCl buffer, pH 8.0
-
50 µL of 100 mM MgCl₂
-
50 µL of 20 mM NAD⁺
-
40 µL of distilled water
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM 3-isopropylmalate.
-
Record the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6,220 M⁻¹ cm⁻¹).
Quantification of this compound by LC-MS
This protocol provides a general workflow for the quantification of this compound in cellular extracts.
Principle: Cellular metabolites are extracted and separated by liquid chromatography (LC) and detected by mass spectrometry (MS). Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated with known concentrations of a pure standard.
Experimental Workflow:
Figure 2. General experimental workflow for the quantification of this compound.
Procedure:
-
Cell Culture and Quenching: Grow cells to the desired density. Rapidly quench metabolic activity by adding the cell culture to a cold solvent, such as 60% methanol at -40°C.
-
Metabolite Extraction: Pellet the cells by centrifugation at a low temperature. Extract the intracellular metabolites using a solvent system such as a mixture of chloroform, methanol, and water.
-
LC-MS Analysis:
-
Separate the extracted metabolites using a reverse-phase liquid chromatography column (e.g., C18).
-
Use a mobile phase gradient appropriate for separating organic acids.
-
Detect this compound using an electrospray ionization tandem mass spectrometer (ESI-MS/MS) in negative ion mode, monitoring for the specific parent and fragment ion transitions.
-
-
Quantification: Prepare a standard curve by analyzing known concentrations of a pure this compound standard. Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
Conclusion
The metabolic fate of this compound, while following a conserved core pathway, is subject to distinct regulatory mechanisms in bacteria, fungi, and plants. The differences in enzyme kinetics and regulatory strategies offer promising avenues for the development of species-specific inhibitors. The experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate this crucial metabolic pathway and exploit its potential as a therapeutic and agricultural target. Future studies focusing on the in vivo dynamics of this compound and the characterization of yet-unidentified regulatory elements will undoubtedly deepen our understanding and accelerate the development of innovative solutions in medicine and agriculture.
References
- 1. Leucine -MetwareBio [metwarebio.com]
- 2. Monitoring Intracellular Metabolite Dynamics in Saccharomyces cerevisiae during Industrially Relevant Famine Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular steady state concentrations of - Bacteria Escherichia coli - BNID 110378 [bionumbers.hms.harvard.edu]
Comparative Metabolomics: Unraveling the Metabolic Impact of 2-Isopropylmalic Acid Deficiency
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic profiles of a wild-type microbial strain and a mutant strain deficient in the production of 2-isopropylmalic acid, a key intermediate in the leucine (B10760876) biosynthesis pathway. This deficiency is typically caused by a knockout of the leuA gene, which encodes the 2-isopropylmalate synthase. Understanding the metabolic consequences of this mutation is crucial for research in metabolic engineering, drug development targeting amino acid biosynthesis, and fundamental studies of cellular metabolism.
The information presented herein is a compilation of established metabolic principles and data from analogous microbial metabolomics studies. While a direct, peer-reviewed quantitative dataset for a leuA mutant was not available at the time of this writing, the following tables and descriptions are based on expected metabolic shifts and serve as an illustrative guide.
Data Presentation: Comparative Metabolite Analysis
The following table summarizes the anticipated fold-changes in the intracellular concentrations of key metabolites in a leuA mutant strain relative to its wild-type counterpart. The absence of 2-isopropylmalate synthase activity is expected to cause a bottleneck in the leucine biosynthesis pathway, leading to the accumulation of upstream precursors and a depletion of downstream products.
| Metabolite | Metabolic Pathway | Expected Fold Change in leuA Mutant vs. Wild-Type |
| Upstream Metabolites | ||
| Pyruvate | Central Carbon Metabolism | ↑ 1.2 - 1.5 |
| Acetyl-CoA | Central Carbon Metabolism | ↑ 1.1 - 1.3 |
| 2-Ketoisovalerate | Leucine/Valine Biosynthesis | ↑ 2.0 - 3.0 |
| Blocked Pathway Intermediate | ||
| This compound | Leucine Biosynthesis | ↓ Undetectable |
| Downstream Metabolites | ||
| 3-Isopropylmalate | Leucine Biosynthesis | ↓ Undetectable |
| 2-Ketoisocaproate | Leucine Biosynthesis | ↓ Significantly Reduced |
| Leucine | Leucine Biosynthesis | ↓ Significantly Reduced |
| Related Branched-Chain Amino Acids | ||
| Valine | Valine Biosynthesis | ↑ 1.5 - 2.0 |
| Isoleucine | Isoleucine Biosynthesis | ↔ No significant change |
Experimental Protocols
Accurate and reproducible metabolomic analysis relies on meticulous experimental procedures. Below are detailed methodologies for the key experiments required for a comparative metabolomics study of wild-type and mutant microbial strains.
Strain Cultivation and Sample Collection
-
Strains and Culture Conditions: Wild-type and leuA mutant strains are to be cultured in a defined minimal medium to ensure metabolic consistency. The medium should contain a known concentration of a primary carbon source (e.g., glucose) and essential salts. Cultures should be grown in triplicate at a controlled temperature and aeration to the mid-exponential growth phase (OD600 of ~0.8-1.0).
-
Metabolic Quenching: To instantly halt metabolic activity, a rapid quenching procedure is essential. A specific volume of cell culture is quickly transferred to a pre-chilled quenching solution (e.g., 60% methanol (B129727) at -40°C) at a 1:2 (culture:quenching solution) ratio.
-
Cell Harvesting: The quenched cell suspension is immediately centrifuged at a low temperature (e.g., -9°C) to pellet the cells. The supernatant is discarded, and the cell pellet is washed with the cold quenching solution to remove any remaining extracellular metabolites.
Metabolite Extraction
-
Lysis and Extraction: The washed cell pellet is resuspended in a pre-chilled extraction solvent (e.g., 80% methanol). Cell lysis is achieved through methods such as bead beating or sonication, performed on ice to prevent metabolite degradation.
-
Precipitation and Clarification: The cell lysate is then centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: The supernatant, containing the intracellular metabolites, is carefully collected and stored at -80°C until analysis.
LC-MS/MS Based Metabolomic Analysis
-
Chromatographic Separation: The metabolite extract is injected onto a liquid chromatography (LC) system. A reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used to separate the metabolites based on their physicochemical properties. A gradient elution with appropriate solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid) is applied.
-
Mass Spectrometry Detection: The eluting compounds are ionized using an electrospray ionization (ESI) source and detected by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Data is acquired in both positive and negative ionization modes to ensure broad metabolite coverage.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software for peak detection, alignment, and integration. Metabolites are identified by comparing their accurate mass and retention times to a reference library of authenticated standards. Statistical analyses, such as t-tests and fold-change calculations, are performed to identify metabolites that are significantly different between the wild-type and mutant strains.
Mandatory Visualization
Leucine Biosynthesis Pathway
The following diagram illustrates the central role of this compound in the leucine biosynthesis pathway and the metabolic block in a leuA mutant.
Safety Operating Guide
Proper Disposal of 2-Isopropylmalic Acid: A Comprehensive Guide
For researchers and scientists in drug development, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Isopropylmalic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Essential Safety and Logistical Information
This compound, a key intermediate in the biosynthesis of leucine (B10760876), is classified as a skin and eye irritant and may cause respiratory irritation.[1] While not listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), proper handling and disposal are paramount to maintaining a safe laboratory environment. Local regulations may vary, and it is incumbent upon the generator of the waste to ensure full compliance.
Key Chemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 3237-44-3 | PubChem |
| Molecular Formula | C₇H₁₂O₅ | PubChem |
| Molecular Weight | 176.17 g/mol | PubChem |
| Melting Point | 144-146 °C | Human Metabolome Database |
| Appearance | Solid | Human Metabolome Database |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves a clear, multi-step process designed to minimize risk and ensure regulatory compliance.
Waste Identification and Segregation
-
Characterization: Based on available data, this compound is a non-hazardous solid waste unless it has been mixed with a listed hazardous substance or exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).
-
Segregation: To prevent accidental chemical reactions, do not mix this compound waste with other chemical waste streams. It should be collected in a dedicated, properly labeled waste container.
Personal Protective Equipment (PPE)
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Containerization and Labeling
-
Container Selection: Use a clean, dry, and chemically compatible container with a secure lid for collecting the waste. The container should be in good condition and free from leaks or residues.
-
Labeling: The waste container must be clearly labeled with the words "Waste this compound" and the date accumulation started.
On-site Accumulation
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
Volume Limits: Adhere to institutional and local regulations regarding the maximum volume of waste that can be accumulated in a satellite area before being transferred to a central holding facility.
Final Disposal
-
Licensed Disposal Company: The primary and recommended method for the disposal of this compound is to offer the surplus and non-recyclable material to a licensed professional waste disposal company.[1] These companies are equipped to handle chemical waste in accordance with all federal, state, and local regulations.
-
Documentation: Maintain a record of all disposed chemical waste, including the name of the chemical, quantity, date of disposal, and the name of the disposal company.
Experimental Workflow for Disposal
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
Biological Context: Leucine Biosynthesis Pathway
This compound is a crucial intermediate in the biosynthesis of the essential amino acid leucine. Understanding its role in this metabolic pathway provides valuable context for researchers. The diagram below outlines the key steps in this pathway where this compound is involved.
Caption: Role of this compound in leucine biosynthesis.
By adhering to these procedures and understanding the context of the chemicals they handle, researchers can ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
